5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-3-2-5-6(10)7(11)9-4-8-5/h2-4H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGXCJVRXWCZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739483 | |
| Record name | 5-Methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-72-1 | |
| Record name | 5-Methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: A Technical Guide for Medicinal Chemists
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold in Drug Discovery
The pyrrolo[3,2-d]pyrimidine core, a notable heterocyclic scaffold, has garnered significant attention in the field of medicinal chemistry. This structural motif is a key component in a variety of compounds that have shown promise as potent inhibitors of crucial biological targets. Specifically, derivatives of this scaffold, such as 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, are recognized as 9-deazaguanine analogs. These analogs have been investigated for their potential as inhibitors of enzymes like purine nucleoside phosphorylase (PNP), which are implicated in various disease states. Furthermore, the pyrrolo[3,2-d]pyrimidine framework serves as the foundation for the development of dual inhibitors targeting human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), both of which are pivotal in cancer progression. The strategic synthesis of these molecules is therefore of paramount importance for the advancement of novel therapeutic agents. This guide provides an in-depth exploration of a viable and efficient synthetic pathway to this compound, offering insights into the underlying chemical principles and practical experimental procedures.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The final N-methylation at the 5-position suggests a precursor, the core 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one scaffold. This core can be envisioned to be constructed from a substituted pyrimidine precursor through the formation of the fused pyrrole ring. A key disconnection points to a 2-amino-5-nitropyrimidine derivative, which can undergo a reductive cyclization to form the pyrrole ring. This nitropyrimidine can, in turn, be synthesized from a more readily available 2-aminopyrimidinone. This retrosynthetic approach is illustrated below.
An In-depth Technical Guide to the Biological Activity of the 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one core is a pivotal heterocyclic scaffold in contemporary medicinal chemistry. While the intrinsic biological activity of the core molecule itself is not extensively documented, its true significance lies in its role as a foundational building block for a new class of potent and selective enzyme inhibitors. This technical guide provides a comprehensive analysis of the biological activities stemming from derivatives of this core, with a primary focus on their well-established role as Type-II inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis. We will delve into the causality behind the design of these inhibitors, the structure-activity relationships that govern their potency, and the detailed experimental methodologies for their synthesis and evaluation. This guide serves as a resource for researchers and drug development professionals seeking to leverage the therapeutic potential of the 5-methyl-pyrrolo[3,2-d]pyrimidine scaffold.
Introduction: The Pyrrolo[3,2-d]pyrimidine Core - A Privileged Scaffold in Kinase Inhibition
The pyrrolo[3,2-d]pyrimidine nucleus, a deazapurine isostere, has garnered significant attention in drug discovery due to its structural resemblance to adenine, the core component of ATP. This similarity allows it to serve as a versatile scaffold for the design of inhibitors that target the ATP-binding sites of various kinases. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.
The strategic methylation at the 5-position of the pyrrolo[3,2-d]pyrimidin-4-one core provides a key structural feature that has been exploited in the development of highly potent kinase inhibitors. This guide will focus on the most prominent and well-characterized biological activity of derivatives of this core: the inhibition of VEGFR-2.
Mechanism of Action: Targeting the "Inactive" Conformation of VEGFR-2
Derivatives of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine have been identified as potent Type-II inhibitors of VEGFR-2 kinase.[1][2] Unlike Type-I inhibitors that bind to the active conformation of the kinase, Type-II inhibitors stabilize the inactive, "DFG-out" conformation. This mode of inhibition offers several potential advantages, including increased selectivity and the ability to overcome certain forms of resistance.
The key structural feature enabling this mechanism is the incorporation of a diphenylurea moiety at the C4-position of the pyrrolo[3,2-d]pyrimidine core, connected via an oxygen linker.[1][2] This extended conformation allows the molecule to access a hydrophobic pocket adjacent to the ATP-binding site, which is only accessible in the DFG-out conformation. The pyrrolopyrimidine core itself anchors the molecule to the hinge region of the kinase, mimicking the binding of adenine.
Signaling Pathway: VEGFR-2 and Tumor Angiogenesis
Caption: VEGFR-2 signaling pathway and the inhibitory action of a Type-II inhibitor.
Biological Evaluation of 5-Methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine Derivatives
A series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2 kinase and suppress angiogenesis.[1][2][3]
In Vitro Kinase Inhibition
The inhibitory activity of these compounds against VEGFR-2 and other related kinases was determined using enzymatic assays. A representative compound, 20d (1-(2-fluoro-4-((5-methyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea), demonstrated potent inhibition of VEGFR-2 kinase.[1][2]
| Compound | Target Kinase | IC50 (nM) |
| 20d | VEGFR-2 | 2.5[3] |
| 20d | PDGFRβ | 3.6[3] |
| 20d | Tie-2 | - |
Data synthesized from multiple sources.[1][2][3]
Cellular Activity
The anti-proliferative effects of these derivatives were assessed in human umbilical vein endothelial cells (HUVECs), a key cell type involved in angiogenesis. Compound 20d potently inhibited VEGF-stimulated proliferation of HUVECs.[1][3]
| Compound | Cell Line | Assay | IC50 (nM) |
| 20d | HUVEC | VEGF-stimulated proliferation | 2.8[3] |
| 20d | Human Coronary Artery Smooth Muscle Cells | PDGF-stimulated proliferation | 9.6[3] |
In Vivo Efficacy
The in vivo antitumor activity of compound 20d was evaluated in a xenograft mouse model using DU145 human prostate cancer cells. Oral administration of the hydrochloride salt of 20d resulted in potent inhibition of tumor growth.[1][2] Histological analysis of tumors from treated mice revealed a decrease in microvessel density, confirming the anti-angiogenic mechanism of action in vivo.[3]
Experimental Protocols
Synthesis of the this compound Core
The synthesis of the core scaffold is a critical first step. While the direct synthesis of the 5-methyl variant is not explicitly detailed in the primary literature, a general and adaptable method for the synthesis of the related 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has been described, which can be modified for the 5-methyl analog.[3] A key intermediate is the corresponding 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Workflow: Synthesis of the 5-Methyl-pyrrolo[3,2-d]pyrimidine Core and Derivatives
Caption: General synthetic workflow for 5-methyl-pyrrolo[3,2-d]pyrimidine derivatives.
Step-by-Step Synthesis of the 4-Chloro Intermediate:
-
Cyclization: Begin with an appropriately substituted N-methyl pyrrole derivative. Cyclization with a suitable reagent such as urea or a derivative under thermal conditions will yield the this compound core.
-
Chlorination: The resulting pyrrolopyrimidinone is then subjected to chlorination. A common and effective method involves refluxing with phosphorus oxychloride (POCl₃).
-
Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched, typically by pouring the reaction mixture onto crushed ice. The pH is then adjusted to neutral or slightly basic to precipitate the product. The crude 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is collected by filtration and purified by column chromatography.
VEGFR-2 Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (at or near the Km for VEGFR-2)
-
Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)
-
Microplate reader
Procedure:
-
Prepare a dilution series of the test compounds in DMSO.
-
In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
HUVEC Proliferation Assay
Principle: This assay assesses the effect of a compound on the proliferation of HUVECs, which is a measure of its anti-angiogenic potential at the cellular level.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2)
-
Recombinant human VEGF
-
Test compounds
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or a DNA-binding fluorescent dye)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Starve the cells in basal medium for several hours to reduce basal proliferation.
-
Treat the cells with a serial dilution of the test compounds in the presence of a stimulating concentration of VEGF.
-
Include appropriate controls (vehicle control, VEGF-stimulated control, and a positive control inhibitor).
-
Incubate the cells for a period that allows for significant proliferation (e.g., 72 hours).
-
Add the cell proliferation detection reagent and incubate as required.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition of proliferation and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Future Directions
The potent anti-angiogenic activity of the 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives is highly dependent on the nature of the substituents on the phenoxy and phenylurea moieties. The 5-methyl group on the pyrrole ring is a crucial element of the core scaffold that has been consistently utilized in the design of these potent inhibitors.
Future research in this area could focus on:
-
Exploring alternative linkers: Investigating different linker types and lengths between the pyrrolopyrimidine core and the diphenylurea moiety to optimize binding kinetics and selectivity.
-
Modifying the core scaffold: Introducing further substitutions on the pyrrole or pyrimidine rings to enhance potency or address potential metabolic liabilities.
-
Targeting other kinases: The versatility of the pyrrolo[3,2-d]pyrimidine scaffold suggests that derivatives could be designed to target other kinases implicated in cancer and other diseases.
Conclusion
The this compound core is a highly valuable scaffold in medicinal chemistry, serving as the foundation for a promising class of Type-II VEGFR-2 inhibitors. The derivatives of this core have demonstrated potent anti-angiogenic activity in vitro and in vivo, highlighting their therapeutic potential in the treatment of solid tumors. This guide has provided a detailed overview of the biological activity, mechanism of action, and experimental evaluation of these compounds, offering a solid foundation for further research and development in this exciting area of drug discovery.
References
- Oguro, Y., Miyamoto, N., Okada, K., Takagi, T., Iwata, H., Awazu, Y., Miki, H., Hori, A., Kamiyama, K., & Imamura, S. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry, 18(20), 7260-7273. [Link]
- A Novel pyrrolo[3, 2-d]pyrimidine Derivative, as a Vascular Endothelial Growth Factor Receptor and Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Shows Potent Antitumor Activity by Suppression of Tumor Angiogenesis. Cancer Science, 103(5), 939-944. (2012). [Link]
- Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conform
Sources
- 1. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Pyrrolo[3,2-d]pyrimidine Derivatives as Kinase Inhibitors
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous potent and selective kinase inhibitors. While 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a key synthetic intermediate, its derivatives are the biologically active agents that modulate kinase activity, which is often dysregulated in diseases like cancer. This guide provides an in-depth analysis of the mechanism of action for this class of compounds, focusing on their role as ATP-competitive kinase inhibitors. We will explore the structural basis of their interaction with the kinase ATP-binding pocket, detail the downstream cellular consequences, and provide comprehensive, field-proven experimental protocols for researchers to characterize novel derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors.
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold
Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental process in cellular signaling. Their dysregulation is a hallmark of many diseases, making them a major class of drug targets. The pyrrolo[2,3-d]pyrimidine core, a deazapurine framework, bears a strong structural resemblance to adenine, the core component of adenosine triphosphate (ATP), the natural co-substrate for all kinases[1]. This mimicry makes the scaffold an ideal starting point for designing potent ATP-competitive inhibitors[1].
The specific compound, this compound, is a crucial building block used in the synthesis of these more complex and biologically active derivatives[2][3][4]. By strategically modifying this core, medicinal chemists can develop inhibitors with high affinity and selectivity for a specific target kinase. Derivatives of this scaffold have been successfully developed as inhibitors for a range of kinases, including but not limited to Receptor Tyrosine Kinases (RTKs) like VEGFR2, EGFR, and RET, as well as cytosolic kinases such as CDK2[5][6][7].
Core Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism of action for most pyrrolo[3,2-d]pyrimidine-based inhibitors is competitive inhibition at the ATP-binding site of the target kinase.
2.1. The Kinase ATP-Binding Pocket
The ATP-binding pocket of a kinase is a highly conserved region located between the N- and C-terminal lobes of the catalytic domain. Key features include:
-
Hinge Region: Forms critical hydrogen bonds with the adenine ring of ATP.
-
Hydrophobic Pockets: Accommodate the ribose and triphosphate groups.
-
Gatekeeper Residue: A specific amino acid that controls access to a deeper hydrophobic pocket.
2.2. Inhibitor Binding and Interaction
Pyrrolo[3,2-d]pyrimidine derivatives are designed to exploit these features to achieve high-affinity binding, effectively blocking ATP from entering the active site[8][9].
-
Hinge Binding: The pyrimidine portion of the scaffold typically forms one or more hydrogen bonds with the backbone amides of the hinge region, mimicking the interaction of the adenine ring of ATP.
-
Hydrophobic Interactions: Substitutions on the pyrrolo[3,2-d]pyrimidine core are strategically designed to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.
-
Gatekeeper Interaction: Selectivity among different kinases is often achieved by designing moieties that can interact favorably with the specific gatekeeper residue of the target kinase while clashing with the gatekeeper residues of off-target kinases[10].
By occupying the ATP-binding site, the inhibitor prevents the kinase from catalyzing the transfer of a phosphate group to its substrate, thereby blocking downstream signaling.
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of an ATP-competitive kinase inhibitor disrupting a typical signal transduction cascade.
Caption: General signaling pathway illustrating competitive kinase inhibition.
Experimental Characterization Workflow
To characterize a novel pyrrolo[3,2-d]pyrimidine derivative, a multi-step experimental workflow is essential. This process validates the compound's mechanism of action, from direct target interaction to cellular effects.
Experimental Workflow Diagram
Caption: A sequential workflow for characterizing kinase inhibitors.
Phase 1: Biochemical Assays
The first step is to determine if the compound inhibits the purified kinase enzyme in a cell-free system[11].
-
Objective: To measure the inhibitor's potency (IC50) and determine the mode of inhibition.
-
Key Assays:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The signal is inversely proportional to the inhibitor's potency[10].
-
Fluorescence-based assays (e.g., TR-FRET): Time-Resolved Förster Resonance Energy Transfer assays use fluorescently labeled antibodies or substrates to detect phosphorylation[12][13].
-
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and the test compound (e.g., a derivative of this compound) at desired concentrations. ATP should be at the Km value for the specific kinase[10].
-
Incubation: In a 384-well plate, pre-incubate the kinase with varying concentrations of the test compound for 15-30 minutes at room temperature[10].
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture. Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Phase 2: Cellular Target Engagement
After confirming biochemical activity, it is crucial to verify that the compound can enter living cells and bind to its intended target[14][15].
-
Objective: To confirm intracellular target binding and quantify affinity in a physiological context.
-
Key Assays:
-
Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a protein becomes more thermally stable when a ligand is bound. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified[16][17][18].
-
Bioluminescence Resonance Energy Transfer (BRET) Assays: NanoBRET™ is a proximity-based assay that measures the binding of a test compound to a target protein fused to a NanoLuc® luciferase. Energy is transferred to a fluorescent tracer that is displaced by the binding of the test compound[11][19][20][21].
-
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well plate and incubate for 24 hours[22][23].
-
Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the fluorescent NanoBRET™ tracer at a pre-determined concentration.
-
Substrate Addition: Add the NanoGlo® Substrate to the wells to generate the bioluminescent signal.
-
Signal Measurement: Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, ~610 nm) emission signals using a plate reader equipped with appropriate filters[19][20].
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the test compound concentration to determine the IC50, which reflects the compound's affinity for the target in living cells.
Phase 3: Downstream Cellular Effects
The final step is to measure the functional consequences of target engagement.
-
Objective: To demonstrate that target inhibition leads to the desired biological outcome.
-
Key Assays:
-
Phosphorylation Assays: Western blotting or ELISA can be used to measure the phosphorylation status of a known substrate of the target kinase. A potent inhibitor should decrease the level of substrate phosphorylation in a dose-dependent manner[15].
-
Cell Proliferation/Viability Assays: If the kinase target is involved in cell growth or survival, its inhibition should lead to a decrease in cell proliferation or induce apoptosis. Assays like MTT or CellTiter-Glo® are commonly used[24][25].
-
Quantitative Data Summary
| Assay Type | Parameter Measured | Typical Value Range for Potent Inhibitor | Purpose |
| Biochemical Kinase Assay | IC50 | 1 - 100 nM | Measures direct enzyme inhibition |
| NanoBRET™ Target Engagement | Intracellular IC50 | 10 - 500 nM | Confirms and quantifies binding in live cells |
| Cellular Phosphorylation | EC50 | 50 - 1000 nM | Measures functional inhibition of signaling |
| Cell Proliferation Assay | GI50 (Growth Inhibition) | 0.1 - 10 µM | Determines phenotypic consequence |
Conclusion and Future Directions
The 5-Methyl-3H-pyrrolo[3,2-d]pyrimidine scaffold is a versatile and powerful core for the development of targeted kinase inhibitors. Its derivatives primarily act through ATP-competitive inhibition, a mechanism that can be finely tuned to achieve high potency and selectivity. The experimental workflow detailed in this guide—progressing from biochemical validation to cellular target engagement and functional outcome—provides a robust framework for the preclinical characterization of novel compounds in this class.
Future efforts in this field will likely focus on developing inhibitors with unique selectivity profiles, overcoming mechanisms of drug resistance, and exploring their potential in combination therapies. The continued application of rigorous mechanistic and cellular studies will be paramount to successfully translating these promising chemical scaffolds into effective therapeutics.
References
- Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies.
- Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
- Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells.
- Biochemical Kinase Assays.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assay for (R)-RO5263397.
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- Critical Needs in Cellular Target Engagement.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
- Step-by-Step Guide to Kinase Inhibitor Development.
- Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
- Testing kinase inhibitors where it m
- ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct St
- Biochemical kinase assay to improve potency and selectivity.
- Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
- Review Fe
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- ATP-competitive inhibitors for cancer tre
- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against P
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conform
- Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evalu
- Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism.
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution.
- This compound.
- This compound.
- Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2.
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. parchem.com [parchem.com]
- 5. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]
- 9. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. domainex.co.uk [domainex.co.uk]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Critical Needs in Cellular Target Engagement [discoverx.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Vitro Evaluation of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and its Analogs
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-d]pyrimidine scaffold is a compelling starting point for drug discovery, sharing structural similarities with purines and demonstrating a wide range of biological activities. This guide provides a comprehensive framework for the in vitro characterization of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, a representative member of this promising class of molecules. The methodologies outlined herein are designed to rigorously assess its potential as a therapeutic agent, with a primary focus on oncology and kinase inhibition.
Foundational Understanding: The Pyrrolopyrimidine Core
The pyrrolo[2,3-d]pyrimidine nucleus, an isomer of the core compound , is a deaza-isostere of adenine, the nitrogenous base of ATP. This structural mimicry makes it an excellent scaffold for ATP-competitive inhibitors of various kinases.[1][2] Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Therefore, a logical first step in characterizing this compound is to investigate its potential as a kinase inhibitor.
Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have shown potent antitumor activities, including the ability to induce apoptosis and cell cycle arrest.[5][6] Additionally, some pyrrolo[3,2-d]pyrimidine derivatives have been explored as antibacterial agents and antitubulin antitumor agents.[7][8] This guide will focus on a tiered approach, starting with broad cytotoxicity screening, followed by mechanistic assays to elucidate the mode of action, with a strong emphasis on kinase inhibition.
Tier 1: Primary Screening for Biological Activity
The initial phase of in vitro testing aims to answer a fundamental question: does this compound exhibit any cytotoxic or antiproliferative effects against cancer cell lines? A panel of well-characterized cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) should be employed.
Cell Viability and Proliferation Assays
Cell viability assays are crucial for determining the dose-dependent effects of a compound on a cell population. Tetrazolium-based colorimetric assays are a mainstay for this purpose due to their reliability and suitability for high-throughput screening.[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[10] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of viable cells.[11]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the protocol more convenient.[10][12]
Experimental Workflow: Cell Viability Assays
Caption: Workflow for MTT/XTT cell viability assays.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure time (e.g., 48 or 72 hours). Include untreated and vehicle-treated (e.g., DMSO) controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Example IC50 Values
| Cell Line | Tumor Type | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 25.7 ± 3.1 |
| HCT116 | Colon Cancer | 10.5 ± 1.2 |
| K562 | Leukemia | 8.9 ± 0.9 |
Tier 2: Elucidating the Mechanism of Action
If this compound demonstrates significant antiproliferative activity, the next step is to investigate how it is affecting the cancer cells. This involves exploring its potential to induce programmed cell death (apoptosis) and its ability to inhibit specific kinases.
Apoptosis Assays
Apoptosis is a key mechanism by which anticancer agents eliminate tumor cells. Several assays can detect the hallmark events of apoptosis.[13]
-
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye.[14] Co-staining with a viability dye like propidium iodide (PI), which only enters cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[13] Assays are available that use a specific peptide substrate for caspases (e.g., DEVD for caspase-3) linked to a fluorophore or chromophore.[16] Cleavage of the substrate by active caspases releases the reporter molecule, generating a measurable signal.[16]
Experimental Workflow: Apoptosis Detection
Caption: Parallel workflows for apoptosis detection.
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. This will allow for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Kinase Inhibition Assays
Given the structural similarity of the pyrrolopyrimidine core to adenine, assessing the compound's ability to inhibit protein kinases is a critical step.[1]
-
Biochemical Kinase Assays: These assays measure the direct inhibition of a purified kinase enzyme.[17] They typically involve incubating the kinase, a substrate, and ATP with the test compound. The amount of phosphorylated substrate or consumed ATP is then quantified.[18] Luminescence-based assays like Kinase-Glo® measure the amount of ATP remaining after the kinase reaction, with a higher signal indicating greater inhibition.[18]
-
Cellular (Target Engagement) Assays: While biochemical assays are essential, it is also crucial to confirm that the compound can inhibit its target kinase within a cellular environment.[17] Cellular phosphorylation assays, often performed using Western blotting or ELISA, measure the phosphorylation status of a known substrate of the target kinase in compound-treated cells. A reduction in substrate phosphorylation indicates target engagement and inhibition.[17]
Logical Framework: Kinase Inhibition Screening
Caption: A tiered approach to kinase inhibitor profiling.
Protocol: General Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a multi-well plate, add the purified kinase, the specific kinase substrate, and varying concentrations of this compound.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a specified time at room temperature.
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal.
-
Measure Luminescence: Read the luminescent signal on a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation: Example Kinase Inhibition Profile
| Kinase Target | Biochemical IC50 (nM) of this compound |
| EGFR | >10,000 |
| VEGFR2 | 250 ± 35 |
| CDK2/Cyclin A | 75 ± 9 |
| p38α | >10,000 |
| AKT1 | 1,200 ± 150 |
Concluding Remarks
This guide provides a structured, field-tested approach to the initial in vitro characterization of this compound. By systematically evaluating its antiproliferative effects and delving into its mechanisms of action, researchers can efficiently determine its therapeutic potential. Positive results from these assays would warrant further investigation, including more extensive kinase profiling, cell cycle analysis, and eventual progression to in vivo models. The key to success lies in a logical, tiered experimental design and the rigorous application of validated assay protocols.
References
- Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed
- MTT assay protocol | Abcam
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US
- Protocol for Cell Viability Assays - BroadPharm
- Application Notes and Protocols for Cell Viability Assays: MTT and XTT - Benchchem
- Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH
- Dual Apoptosis Assay with NucView® 488 Caspase-3 Substr
- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against P
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH
- What to Consider When Choosing Apoptotic Assays | Biocompare
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Apoptosis Assays - Sigma-Aldrich
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research
- Kinase assays | BMG LABTECH
- Caspase-3 and Annexin V assays confirm that cell death across...
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed
- Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC - NIH
- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria - ResearchG
- Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC - NIH
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed
- Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed
- Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. | Semantic Scholar
- Efficient synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one - RSC Publishing
- This compound - AbacipharmTech-Global Chemical supplier
- This compound - Parchem
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 8. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. 凋亡分析检测 [sigmaaldrich.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. biotium.com [biotium.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bmglabtech.com [bmglabtech.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. As a derivative of the pyrrolo[3,2-d]pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its structural analogy to purines, this molecule holds potential for applications in drug discovery and development. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, it details the necessary experimental protocols for the synthesis and subsequent spectroscopic analysis, providing a robust framework for researchers entering this area of chemical space. The methodologies are presented with a rationale grounded in established principles of chemical synthesis and structural elucidation.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine ring system, an isomer of the more commonly encountered 7-deazapurine (pyrrolo[2,3-d]pyrimidine) framework, is a critical pharmacophore in modern drug discovery. Its structural similarity to endogenous purines allows for interaction with a variety of biological targets, including kinases and other enzymes implicated in oncogenesis and inflammatory diseases. While naturally occurring pyrrolo[2,3-d]pyrimidines like tubercidin have been identified, the pyrrolo[3,2-d]pyrimidine core is a product of synthetic chemistry, offering a unique vector for the design of novel therapeutics.
The introduction of a methyl group at the N-5 position of the pyrrolo[3,2-d]pyrimidin-4-one core, yielding this compound, can significantly influence its physicochemical properties, such as solubility, metabolic stability, and target engagement. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems.
Predicted Spectroscopic Data
Due to the novelty of this compound, extensive experimental data is not yet widely published. However, based on the analysis of structurally related compounds, a detailed prediction of its spectroscopic characteristics can be made.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) are presented below. These predictions are based on data from analogous N-substituted pyrrolo[3,2-d]pyrimidines and general principles of NMR theory.[1]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N⁵-CH₃ | ~3.5 | ~30 |
| C⁶-H | ~6.7 | ~108 |
| C⁷-H | ~7.8 | ~123 |
| C²-H | ~8.0 | ~145 |
| C⁴ | - | ~158 |
| C³ᵃ | - | ~140 |
| C⁷ᵃ | - | ~152 |
| C=O | - | ~159 |
Rationale for Predictions:
-
The N⁵-CH₃ protons are expected to appear as a singlet around 3.5 ppm, a typical region for N-methyl groups in heterocyclic systems. The corresponding carbon signal is predicted around 30 ppm.
-
The pyrrole protons (C⁶-H and C⁷-H) are anticipated to be distinct doublets, with C⁶-H appearing more upfield due to its position relative to the pyrimidinone ring.
-
The C²-H proton of the pyrimidine ring is expected to be the most downfield of the aromatic protons due to the influence of the adjacent nitrogen atoms.
-
The quaternary carbons , including the carbonyl carbon (C=O), will be identifiable in the ¹³C NMR spectrum at their characteristic downfield shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.
Table 2: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (lactam) | 3200-3100 | Medium, Broad |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic) | 2950-2850 | Medium |
| C=O Stretch (lactam) | 1680-1650 | Strong |
| C=C and C=N Stretches | 1600-1450 | Medium-Strong |
Rationale for Predictions:
-
The presence of the lactam moiety is expected to give rise to a strong carbonyl (C=O) absorption in the region of 1680-1650 cm⁻¹. A broad N-H stretching band is also anticipated around 3200-3100 cm⁻¹.
-
Aromatic C-H stretching vibrations will likely appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed below 3000 cm⁻¹.
-
The fused ring system will exhibit a complex pattern of C=C and C=N stretching vibrations in the fingerprint region (1600-1450 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₇H₇N₃O), the expected mass spectral data is as follows:
-
Molecular Ion (M⁺): m/z = 149.0589 (calculated for C₇H₇N₃O)
-
Key Fragmentation Pathways: Aromatic heterocyclic compounds are typically stable, leading to a prominent molecular ion peak. Fragmentation is likely to involve the loss of small neutral molecules such as CO (m/z 121) and subsequent cleavage of the ring system. The presence of the methyl group may also lead to the loss of a methyl radical (•CH₃) to give a fragment at m/z 134.
Experimental Protocols
The following sections detail the proposed synthetic route and the methodologies for acquiring the spectroscopic data.
Synthesis of this compound
A plausible synthetic route involves the construction of the 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one core followed by regioselective N-methylation.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
A potential method for the synthesis of the core structure involves the cyclization of a suitably substituted pyrrole precursor. One reported method involves the reductive cyclization of (E)-6-(2-(dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione.[2]
-
Suspend (E)-6-(2-(dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione in glacial acetic acid.
-
Heat the suspension to 80 °C.
-
Add zinc dust portion-wise over 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Filter the hot reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.
Step 2: Regioselective N-Methylation
The N-methylation of the pyrrolo[3,2-d]pyrimidin-4-one core needs to be controlled to achieve methylation at the desired N-5 position of the pyrrole ring.
-
Dissolve 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir for 30 minutes at room temperature.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Spectroscopic Data Acquisition
Diagram 2: Spectroscopic Analysis Workflow
Caption: Workflow for comprehensive spectroscopic analysis.
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A distortionless enhancement by polarization transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: To confirm assignments, acquire two-dimensional spectra such as Correlation Spectroscopy (COSY) to identify proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
3.2.2. IR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
3.2.3. Mass Spectrometry
-
Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The accurate mass measurement should be within 5 ppm of the calculated value.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The predicted data, based on sound chemical principles and analogous structures, serves as a valuable reference for researchers. The detailed experimental protocols for synthesis and spectroscopic analysis offer a practical roadmap for the preparation and characterization of this and related novel heterocyclic compounds. As research into the therapeutic potential of pyrrolo[3,2-d]pyrimidines continues to expand, the information contained herein will be instrumental in advancing the discovery and development of new chemical entities.
References
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution.
- Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents.
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
- Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines.
- Molecular Modeling, Synthesis, and Structures of N-methylated 3,5-linked pyrrolin-4-ones Toward the Creation of a Privileged Nonpeptide Scaffold. PubMed.
- Regioselective base-mediated cyclizations of mono-N-acylpropargylguanidines. PubMed.
- 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. A Chemtek.
- Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and isothiochromeno[3,4-b]pyrrole 30 and 31.
- In Silico, Spectroscopic, and Biological Insights on Annelated Pyrrolo[3,2-e]Pyrimidines with Antiproliferative Activity.
- Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. MDPI.
- [4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases. PubMed.
- Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry (RSC Publishing).
- Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed.
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
Sources
Crystal structure of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives
An In-Depth Technical Guide to the Crystal Structure of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives
Executive Summary
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core for numerous inhibitors targeting critical biological pathways, particularly in oncology. As a bioisostere of purine, this scaffold offers a versatile platform for designing potent and selective therapeutic agents. Understanding the precise three-dimensional arrangement of atoms, or crystal structure, of its derivatives is paramount for rational drug design, enabling the optimization of drug-target interactions and the prediction of solid-state properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to determine the crystal structure of this compound derivatives, an analysis of their key structural features, and the profound implications of these structures on biological activity.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core
The fusion of a pyrrole and a pyrimidine ring creates the pyrrolopyrimidine system, a class of deazapurines that mimic the natural adenine base of ATP.[1] This structural similarity makes them highly effective competitors at the ATP-binding sites of various enzymes.[1] Derivatives of the pyrrolo[3,2-d]pyrimidine isomer, in particular, have been successfully developed as potent inhibitors of protein kinases, dihydrofolate reductase (DHFR), and serine hydroxymethyltransferase 2 (SHMT2), demonstrating broad therapeutic potential as anticancer, anti-obesity, and anti-infective agents.[2][3][4][5][6][7]
The addition of substituents to the core, such as the methyl group at the N5 position in this compound, profoundly influences the molecule's electronic properties, conformation, and intermolecular interactions. Elucidating the crystal structure through single-crystal X-ray diffraction (SCXRD) provides definitive, atomic-level insights that are unattainable through spectroscopic methods alone.[8][9] This structural data is the foundation for understanding structure-activity relationships (SAR), guiding lead optimization, and ensuring intellectual property.
Caption: The core chemical structure of this compound.
Methodologies for Crystal Structure Determination
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The ultimate goal is the growth of a high-quality single crystal suitable for diffraction analysis.
Caption: Workflow for Crystal Structure Determination.
Synthesis and Purification
The prerequisite for any crystallization attempt is the high purity of the compound. Synthetic routes to the pyrrolo[3,2-d]pyrimidine core often involve multi-step sequences, such as domino C-N coupling and hydroamination reactions or palladium-catalyzed cross-coupling followed by annulation.[10][11] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to remove impurities that can inhibit crystal nucleation and growth.
The Science of Crystallization
Crystallization is the process of inducing a phase transition from a disordered solution to an ordered solid state. This is achieved by creating a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility, providing the thermodynamic driving force for crystal formation.[12] The choice of method is dictated by the compound's properties, including solubility, stability, and the quantity of material available.
Key Experimental Protocols:
-
Slow Evaporation: This is the simplest method, suitable for moderately soluble and stable compounds.[13]
-
Dissolve the compound in a suitable solvent to near-saturation in a vial.
-
Cover the vial with a cap or parafilm containing small perforations to allow the solvent to evaporate slowly over days or weeks.
-
Causality: The gradual removal of solvent increases the solute concentration, slowly inducing supersaturation and promoting the growth of large, well-ordered crystals.
-
-
Vapor Diffusion: This technique is highly effective for small quantities of material and allows for fine control over the rate of crystallization.[12][13]
-
Prepare a concentrated solution of the compound in a "good" solvent (one in which it is highly soluble) in a small, open inner vial.
-
Place this inner vial inside a larger, sealed outer vial (the reservoir) containing a "poor" solvent (an antisolvent in which the compound is insoluble but which is miscible with the good solvent).
-
Seal the system and leave it undisturbed.
-
Causality: Vapor of the more volatile antisolvent slowly diffuses from the reservoir into the inner vial. This gradually decreases the solubility of the compound in the mixed-solvent system, leading to slow crystallization.[12]
-
-
Thermal Control (Cooling Crystallization): This method leverages the principle that most organic compounds are more soluble at higher temperatures.[9][14]
-
Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature.
-
Slowly cool the solution in a controlled manner.
-
Causality: As the temperature decreases, the solubility of the compound drops, creating a supersaturated state from which crystals can nucleate and grow. The rate of cooling is critical; rapid cooling often leads to a precipitate, while slow cooling favors single-crystal growth.[9]
-
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive analytical technique for determining the precise arrangement of atoms in a crystalline solid.[9] When a single crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the positions and intensities of these diffracted spots, one can mathematically reconstruct the three-dimensional electron density map of the molecule and, from that, the crystal structure.
Analysis of Crystal Structures: A Case Study
One such derivative, AGF347, is a multi-targeted inhibitor with potent antitumor efficacy.[7] Its crystal structure in complex with SHMT2 reveals critical drug-target interactions and highlights the key features of the pyrrolo[3,2-d]pyrimidine scaffold.[5][6]
Table 1: Representative Crystallographic Data for a Pyrrolo[3,2-d]pyrimidine Derivative (Note: Data is illustrative, based on typical values for small molecule organic crystals and protein-ligand complexes.)
| Parameter | Value |
| Chemical Formula | C₂₄H₂₄FN₅O₆ |
| Molecular Weight | 513.48 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a, b, c (Å) | 55.1, 80.3, 60.2 |
| α, β, γ (°) | 90, 105.5, 90 |
| Resolution (Å) | 1.85 |
| R-work / R-free | 0.18 / 0.22 |
| PDB ID | (Example: 8U0R) |
Key Structural Features and Intermolecular Interactions
Analysis of the crystal structures of these derivatives reveals several consistent and important features:
-
Planarity: The fused pyrrolo[3,2-d]pyrimidine ring system is largely planar. This planarity is crucial for enabling effective π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active sites of target proteins.
-
Hydrogen Bonding: The pyrimidinone oxygen and the nitrogen atoms of the core act as key hydrogen bond acceptors, while the N-H groups of the pyrrole and pyrimidine rings serve as hydrogen bond donors. These interactions are fundamental for anchoring the molecule within a target's active site and for forming stable, ordered crystal lattices.
-
Substituent Conformation: The orientation of substituents, such as the linker and terminal aromatic ring in the SHMT2 inhibitors, is critical. The crystal structure shows how these groups adopt specific conformations to fit into hydrophobic pockets and make van der Waals contacts, significantly contributing to binding affinity.[5] For instance, in AGF355, a 5-carbon linker allows the terminal fluorinated phenyl ring to position itself optimally within the active site.[5]
Caption: Common intermolecular interactions in pyrrolopyrimidine crystals.
Structure-Activity Relationship (SAR) Insights
Crystal structures provide the "why" behind observed SAR. For example, molecular modeling of pyrrolo[2,3-d]pyrimidine antifolates suggested that a 5-methyl group could provide favorable hydrophobic interactions with a Valine residue in the human DHFR active site.[4] Similarly, crystallographic studies of SHMT2 inhibitors confirmed that variations in the linker length between the pyrrolo[3,2-d]pyrimidine core and a terminal phenyl ring directly impacted binding potency by altering the positioning of the terminal ring within the active site.[5] This direct visualization of the binding mode is invaluable for designing next-generation derivatives with improved potency and selectivity.
Conclusion and Future Perspectives
The this compound scaffold is a cornerstone of modern medicinal chemistry. This guide has detailed the essential methodologies, from synthesis to SCXRD, required to elucidate the crystal structures of its derivatives. The analysis underscores that a deep understanding of the three-dimensional structure, including ring planarity, hydrogen bonding potential, and substituent conformation, is indispensable for rational drug design.
Future work in this area will likely focus on exploring polymorphism (the ability of a compound to exist in multiple crystal forms), which has significant implications for drug solubility and bioavailability. Furthermore, co-crystallization of these derivatives with a wider range of biological targets will continue to uncover new therapeutic opportunities and provide deeper insights into the molecular basis of their activity.
References
- Unknown. (n.d.). crystallization of small molecules. Google Vertex AI.
- Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
- Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, Royal Society of Chemistry. DOI:10.1039/D2CS00697A.
- University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
- Unknown. (n.d.). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. PubMed.
- Shankar, G. et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry.
- Various Authors. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- Poindexter, G. S. et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 43(22), 4288-312. DOI: 10.1021/jm000269t.
- Various Authors. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Gangjee, A. et al. (n.d.). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry.
- Ackermann, L. et al. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry.
- Unknown. (n.d.). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC.
- Unknown. (n.d.). Efficient synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. Journal of the Chemical Society, Perkin Transactions 1.
- Unknown. (n.d.). New Synthesis of 5H-Pyrrolo[3,2-d]pyrimidines via Pyrimido[ 5,4 - datapdf.com. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzhPP5OZ95JTTaKTDfgdKNylF-bjXVpRgDe1rxax9FCIE8J8hdSf5RlZ6bHWjMKvEWxlrzPw1W7X7b-cduIQsi8iwC6beaxAsRnkBnfRwnE2IBell4o3y00amDsskquTOiL_s7uW52Fslfrkic8_N0hNrylLu5URhqOBmehuRUpZzEhiaS4yq1FXUN-qga8cr0DC8k3Hw=
- Hou, Z. et al. (2024). Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. Biochemistry.
- Hou, Z. et al. (2024). Structural Characterization of 5-Substituted Pyrrolo[3,2- d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. Biochemistry. DOI: 10.1021/acs. biochem. 3c00613.
- Wilson, M. R. et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology.
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of 5-Substituted Pyrrolo[3,2- d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced crystallisation methods for small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
A Deep Dive into the Solubility of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the journey of a drug candidate from a promising molecule to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. The seemingly simple question of "how well does it dissolve?" can dictate the fate of a potential drug, influencing everything from its absorption and bioavailability to its formulation and ultimate efficacy.[1][2][3][4] Poor aqueous solubility, a common trait among many new chemical entities, can lead to erratic absorption, suboptimal therapeutic exposure, and a higher risk of failure in clinical trials.[5]
This guide focuses on a specific molecule of interest: 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one . As a member of the pyrrolopyrimidine class of compounds, which have shown significant potential in various therapeutic areas, understanding its solubility profile is paramount for any drug development program.[6][7][8] This document will provide a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for researchers, scientists, and drug development professionals. We will explore the underlying principles of solubility, delve into experimental design and methodologies, and present a clear, actionable protocol for solubility assessment.
Theoretical Framework: Understanding the "Why" Behind Solubility
At its core, solubility is a thermodynamic equilibrium between the solid state of a compound and its dissolved state in a solvent.[1][3][9] This equilibrium is governed by a delicate interplay of intermolecular forces between the solute (this compound) and the solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, understanding. A more nuanced perspective involves considering the specific contributions of various intermolecular forces.
Hansen Solubility Parameters (HSP): A Three-Dimensional Approach
A powerful tool for predicting and understanding solubility is the Hansen Solubility Parameter (HSP) model.[10][11] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion forces): Arising from temporary fluctuations in electron density, these are the weakest intermolecular forces.
-
δp (Polar forces): Stemming from the permanent dipoles of molecules.
-
δh (Hydrogen bonding): The strongest of the intermolecular forces, involving the attraction between a hydrogen atom and a highly electronegative atom like oxygen or nitrogen.
Each solvent and solute can be characterized by its unique set of three Hansen parameters, placing it as a point in a three-dimensional "Hansen space." The principle is that substances with similar HSPs are more likely to be miscible.[11][12][13] The distance (Ra) between the HSPs of a solute and a solvent can be calculated, and a smaller distance generally indicates higher solubility.
For this compound, a molecule with both hydrogen bond donors and acceptors, as well as a polar pyrimidinone core, its interaction with solvents will be heavily influenced by all three parameters. Solvents with a balanced HSP profile, capable of engaging in dispersion, polar, and hydrogen bonding interactions, are likely to be effective.
Experimental Design for Solubility Screening: A Strategic Approach
A well-designed solubility screening study is crucial for obtaining meaningful and reliable data. The choice of solvents should be strategic, covering a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile.
Solvent Selection Rationale
The selection of solvents for screening the solubility of this compound should be guided by the need to understand its behavior in both aqueous and organic environments, which are relevant to various stages of drug development, from in vitro assays to formulation. A representative panel of solvents could include:
| Solvent Category | Example Solvents | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Acetate Buffer pH 4.5 | To simulate physiological conditions and assess pH-dependent solubility.[5] |
| Polar Protic Solvents | Water, Methanol, Ethanol | Capable of hydrogen bonding, relevant for understanding interactions with biological fluids.[14][15] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Can engage in polar interactions but do not donate hydrogen bonds; commonly used in initial in vitro screening. |
| Nonpolar Solvents | Dichloromethane (DCM), Chloroform | To assess solubility in lipophilic environments, relevant for certain formulation approaches. |
| Other Solvents | Tetrahydrofuran (THF), 1,4-Dioxane | Ethers with moderate polarity, often used in synthesis and purification.[16] |
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The following protocol provides a detailed, step-by-step guide.
Materials and Equipment
-
This compound (crystalline solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a suitable quantitative analytical method
-
Analytical balance
-
pH meter
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is crucial.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[17]
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.[3]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
To ensure complete removal of undissolved solids, filter the aliquot through a 0.22 µm syringe filter into a clean vial. Alternatively, centrifuge the samples at high speed and collect the supernatant.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
-
Data Presentation: A Comparative Overview
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
Table 1: Illustrative Solubility of a Pyrrolopyrimidine Derivative in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mM) |
| PBS (pH 7.4) | Data to be determined | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined | Data to be determined |
| DMSO | Data to be determined | Data to be determined | Data to be determined |
| Acetonitrile | Data to be determined | Data to be determined | Data to be determined |
| Dichloromethane | Data to be determined | Data to be determined | Data to be determined |
Note: The above table is a template. Actual experimental data for this compound needs to be populated.
Visualizing the Workflow
A clear visualization of the experimental workflow can aid in understanding and implementation.
Caption: Experimental workflow for thermodynamic solubility determination.
Conclusion: From Data to Drug Development Strategy
The solubility data for this compound, obtained through the rigorous application of the methods described in this guide, will be instrumental in shaping its future development. A low aqueous solubility may necessitate the exploration of formulation strategies such as pH adjustment, the use of co-solvents, or the development of amorphous solid dispersions.[18] Conversely, favorable solubility in a range of solvents can streamline formulation development and toxicity studies.
Ultimately, a thorough understanding of the solubility of this compound is not merely an academic exercise but a critical step in de-risking its development pathway and unlocking its full therapeutic potential.
References
- A review of methods for solubility determination in biopharmaceutical drug characteris
- Experimental and Computational Methods Pertaining to Drug Solubility. (URL: )
- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (URL: )
- Hansen solubility parameters to predict drug & container interactions. (URL: )
- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (URL: [Link])
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (URL: )
- solubility experimental methods.pptx. (URL: )
- Hansen solubility parameter. (URL: [Link])
- In-vitro Thermodynamic Solubility. (URL: [Link])
- Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Form
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (URL: [Link])
- Thermodynamic Solubility Assay. (URL: [Link])
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (URL: [Link])
- Automated assays for thermodynamic (equilibrium)
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- 5H-Pyrrolo(3,2-d)pyrimidin-4-amine. (URL: [Link])
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (URL: [Link])
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (URL: [Link])
- This compound. (URL: [Link])
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (URL: [Link])
- Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflamm
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (URL: [Link])
- Pyrrolopyrimidine. (URL: [Link])
- 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. evotec.com [evotec.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. medcraveonline.com [medcraveonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 17. solubility experimental methods.pptx [slideshare.net]
- 18. scispace.com [scispace.com]
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Framework for Novel Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolo[3,2-d]pyrimidine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the purine nucleus allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets by mimicking the binding of endogenous ligands such as adenosine triphosphate (ATP). This guide provides a comprehensive exploration of the key therapeutic targets of pyrrolo[3,2-d]pyrimidine compounds, delving into the mechanistic rationale for their inhibition, structure-activity relationships (SAR), and the experimental workflows essential for their discovery and validation. We will dissect the intricate roles of these compounds in modulating critical signaling pathways implicated in oncology, metabolic disorders, and neurobiology, offering field-proven insights for researchers and drug development professionals.
Introduction: The Rise of a Versatile Scaffold
The pyrrolo[3,2-d]pyrimidine nucleus is an isomeric form of the more extensively studied pyrrolo[2,3-d]pyrimidine scaffold. Both are considered deazapurine isosteres, where a nitrogen atom in the purine ring is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's electronic properties, solubility, and metabolic stability, while preserving its ability to form crucial hydrogen bond interactions within the ATP-binding pockets of numerous enzymes. This unique combination of properties has propelled the development of a multitude of pyrrolo[3,2-d]pyrimidine derivatives with potent and selective biological activities.
This guide will systematically explore the major classes of therapeutic targets for which pyrrolo[3,2-d]pyrimidine-based inhibitors have been developed, with a primary focus on protein kinases, metabolic enzymes, and G-protein coupled receptors.
Protein Kinases: The Dominant Frontier for Pyrrolo[3,2-d]pyrimidine Inhibitors
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding site of kinases provides an ideal target for competitive inhibitors, and the purine-mimetic nature of the pyrrolo[3,2-d]pyrimidine scaffold makes it exceptionally well-suited for this role.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)
The EGFR family of receptor tyrosine kinases, including EGFR (ErbB1) and HER2 (ErbB2), are pivotal drivers of cell proliferation, survival, and migration. Their overexpression or mutation is a frequent event in a variety of solid tumors, making them highly validated targets for anticancer therapies.
Mechanistic Rationale: Pyrrolo[3,2-d]pyrimidine derivatives have been designed to function as ATP-competitive inhibitors of the intracellular kinase domain of EGFR and HER2. By occupying the ATP-binding pocket, these compounds prevent the autophosphorylation and activation of the receptors, thereby blocking downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.
Structural Insights and SAR: A key strategy in the design of potent EGFR/HER2 inhibitors has been the exploration of "back-pocket" binders.[1] Pyrrolo[3,2-d]pyrimidine derivatives bearing bicyclic fused rings have been shown to fit into a hydrophobic pocket adjacent to the ATP-binding site, leading to enhanced potency and selectivity.[1] Modifications at the N-5 position of the pyrrolo[3,2-d]pyrimidine core have been instrumental in improving pharmacokinetic properties, such as metabolic stability and bioavailability, without compromising inhibitory activity.[2]
Preclinical Validation: The preclinical candidate, compound 51m , demonstrated potent dual inhibitory activity against HER2 and EGFR with IC50 values of 0.98 nM and 2.5 nM, respectively.[1] This compound exhibited significant tumor regression in xenograft models of HER2- and EGFR-overexpressing tumors at oral doses of 50 and 100 mg/kg.[1] Another compound, 2cb , a tosylate salt, showed potent HER2/EGFR kinase inhibition (IC50: 11 nM for both) and significant in vivo antitumor efficacy in mouse and rat xenograft models.[2]
Signaling Pathway: EGFR/HER2 Inhibition
Caption: Inhibition of EGFR/HER2 signaling by pyrrolo[3,2-d]pyrimidine compounds.
Vascular Endothelial Growth Factor Receptor (VEGFR)
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFRs, particularly VEGFR-2 (also known as Kinase insert Domain Receptor or KDR), are key mediators of angiogenesis.
Mechanistic Rationale: Pyrrolo[3,2-d]pyrimidine derivatives have been developed as type II inhibitors of KDR.[3] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation, often leading to improved selectivity.[3] By stabilizing the inactive state, these compounds prevent the kinase from adopting its active conformation, thereby blocking its function.
Computational Design: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to guide the design of potent KDR inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold.[3] These models have provided valuable insights into the structural features required for optimal binding to the inactive conformation of KDR.[3]
Other Prominent Kinase Targets
The versatility of the pyrrolo[3,2-d]pyrimidine scaffold has led to the development of inhibitors against a range of other kinases implicated in cancer and inflammatory diseases:
-
Src Tyrosine Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[4][5]
-
Janus Kinases (JAKs): Key components of the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.[6][7][8]
-
Aurora A Kinase: A serine/threonine kinase that plays a critical role in mitosis.[9]
-
RET Kinase: A receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in certain types of thyroid and lung cancers.[10]
Targeting Cellular Metabolism: A New Avenue for Pyrrolo[3,2-d]pyrimidines
Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. Targeting these metabolic vulnerabilities has emerged as a promising therapeutic strategy.
One-Carbon Metabolism: SHMT1 and SHMT2
One-carbon (C1) metabolism, which is compartmentalized between the mitochondria and cytosol, provides the necessary building blocks for nucleotide and amino acid biosynthesis. Serine hydroxymethyltransferase (SHMT) is a key enzyme in this pathway, with SHMT2 being the mitochondrial isoform and SHMT1 the cytosolic isoform.
Mechanistic Rationale: Novel pyrrolo[3,2-d]pyrimidine compounds have been designed to target mitochondrial C1 metabolism by inhibiting SHMT2.[11][12][13] By blocking SHMT2, these compounds disrupt the supply of one-carbon units from the mitochondria to the cytosol, thereby impeding the synthesis of purines and other essential metabolites.[11][14] Some of these compounds also exhibit inhibitory activity against cytosolic enzymes involved in purine biosynthesis, such as GARFTase and AICARFTase, making them multi-targeted agents.[11]
Preclinical Success: The lead compound AGF347 demonstrated significant in vivo antitumor efficacy, including complete responses in pancreatic tumor xenograft models.[11][13] This provides a compelling proof-of-concept for the therapeutic targeting of both mitochondrial and cytosolic C1 metabolism with pyrrolo[3,2-d]pyrimidine-based inhibitors.[11][13]
Experimental Workflow: Target Validation in One-Carbon Metabolism
Caption: Workflow for validating the targets of pyrrolo[3,2-d]pyrimidine inhibitors in one-carbon metabolism.
Modulating G-Protein Coupled Receptors (GPCRs)
While kinase inhibition has been the primary focus, the pyrrolo[3,2-d]pyrimidine scaffold also shows promise in targeting other protein families, such as GPCRs.
Neuropeptide Y5 (NPY5) Receptor
The Neuropeptide Y (NPY) system is involved in the regulation of food intake and energy balance, and the Y5 receptor subtype is believed to play a significant role in mediating the effects of NPY on appetite.
Therapeutic Potential: A series of pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent antagonists of the NPY5 receptor.[15][16][17] These compounds have the potential to be developed as anti-obesity agents by blocking the appetite-stimulating effects of NPY.[15][16][17] Structure-activity relationship studies have been conducted to optimize the binding affinity of these compounds to the Y5 receptor.[15][16]
Experimental Protocols: A Guide to Target Identification and Validation
The following are generalized protocols for key experiments used in the discovery and characterization of pyrrolo[3,2-d]pyrimidine-based inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrrolo[3,2-d]pyrimidine compound against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., EGFR, HER2, SRC)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Pyrrolo[3,2-d]pyrimidine test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of the pyrrolo[3,2-d]pyrimidine test compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for control wells).
-
Add 5 µL of a solution containing the kinase and the Eu-labeled antibody in assay buffer.
-
Add 2.5 µL of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition as a function of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol: Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a pyrrolo[3,2-d]pyrimidine compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., BT-474 for HER2-overexpressing breast cancer)
-
Complete cell culture medium
-
Pyrrolo[3,2-d]pyrimidine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pyrrolo[3,2-d]pyrimidine test compound and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Quantitative Data Summary
| Compound | Target(s) | IC50 / GI50 | Cell Line | Reference |
| 51m | HER2 / EGFR | 0.98 nM / 2.5 nM | - | [1] |
| 51m | - | 2.0 nM (GI50) | BT-474 | [1] |
| 2cb | HER2 / EGFR | 11 nM / 11 nM | - | [2] |
| 2cb | - | 56 nM (GI50) | BT-474 | [2] |
| AGF347 | SHMT2, GARFTase, AICARFTase | - | MIA PaCa-2 | [11][13] |
Conclusion and Future Directions
The pyrrolo[3,2-d]pyrimidine scaffold has unequivocally demonstrated its value in the development of targeted therapeutics. Its ability to effectively mimic the purine core allows for potent and selective inhibition of a diverse range of enzymes, particularly protein kinases. The successes in targeting EGFR, HER2, and metabolic enzymes like SHMT2 underscore the broad therapeutic potential of this chemical framework.
Future research in this area will likely focus on:
-
Enhancing Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Developing pyrrolo[3,2-d]pyrimidine derivatives that can effectively inhibit drug-resistant mutants of key targets, such as EGFR T790M.[18]
-
Exploring New Target Space: Expanding the application of this scaffold to other therapeutic areas, including neurodegenerative diseases and viral infections.
-
Combination Therapies: Investigating the synergistic effects of pyrrolo[3,2-d]pyrimidine-based inhibitors with other targeted agents or immunotherapies.
The continued exploration of the chemical space around the pyrrolo[3,2-d]pyrimidine nucleus, guided by a deep understanding of its interactions with biological targets, holds immense promise for the discovery of novel and effective medicines.
References
- Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry. [Link]
- Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics. [Link]
- Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry. [Link]
- Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
- Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
- Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. [Link]
- Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry. [Link]
- Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Princeton University. [Link]
- Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology. [Link]
- Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics. [Link]
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]
- Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry. [Link]
- Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. [Link]
- Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]
- Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors.
- Pyrrolo[2,3-d]pyrimidines as inhibitors of cAMP-phosphodiesterase. Structure-activity relationship. Biochemical Pharmacology. [Link]
- Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. [Link]
- Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science. [Link]
- Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2. ScienceDirect. [Link]
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
- Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
- Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma. European Journal of Medicinal Chemistry. [Link]
- Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Taylor & Francis Online. [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science. [Link]
- Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma. Semantic Scholar. [Link]
- Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Mendeley. [Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry. [Link]
- Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. International Journal of Molecular Sciences. [Link]
- Design and Optimization of Novel Pyrimidine-Morpholine Hybrids Through Computational Approaches for SRC Kinase Inhibitory Activity. Research Square. [Link]
Sources
- 1. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. collaborate.princeton.edu [collaborate.princeton.edu]
- 13. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
The Pyrrolo[3,2-d]pyrimidine Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Medicinal Chemistry
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold, a key heterocyclic motif in modern medicinal chemistry, represents a fascinating case study in the power of synthetic innovation to unlock profound biological activity. As a structural isomer of the naturally occurring pyrrolo[2,3-d]pyrimidines (7-deazapurines), the entirely synthetic pyrrolo[3,2-d]pyrimidine, or 9-deazapurine, has been meticulously engineered to interact with a host of high-value therapeutic targets. This technical guide provides an in-depth exploration of the historical context of its discovery, the evolution of its synthesis, and its subsequent rise as a privileged scaffold in drug development, particularly in the realm of oncology. We will dissect key synthetic strategies, analyze structure-activity relationships, and illuminate the mechanistic underpinnings of its diverse biological effects, from potent kinase inhibition to the modulation of metabolic pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important pharmacophore.
Genesis of a Scaffold: Discovery and Historical Context
The story of the pyrrolo[3,2-d]pyrimidine scaffold is intrinsically linked to the broader history of purine analogue chemistry. Purines, such as adenine and guanine, are fundamental building blocks of DNA and RNA, and their central role in cellular processes has long made them a focal point for therapeutic intervention. The pyrrolopyrimidines, as deaza-isosteres of purines, mimic the core structure of these essential biomolecules, allowing them to function as competitive inhibitors of enzymes that process purines.
While the pyrrolo[2,3-d]pyrimidine (7-deazapurine) core is found in nature (e.g., in the antibiotic tubercidin), the pyrrolo[3,2-d]pyrimidine scaffold does not occur naturally and is a product of synthetic chemistry.[1] This synthetic origin has provided medicinal chemists with a unique opportunity to create novel chemical matter, unconstrained by the biosynthetic pathways of natural products. The initial impetus for the synthesis of 9-deazapurine analogues was to explore their potential as antimetabolites, with the hope that they would disrupt nucleic acid biosynthesis in rapidly proliferating cancer cells.
Early synthetic efforts, dating back to the mid-20th century, were often complex and low-yielding. However, these foundational studies laid the groundwork for the more efficient and versatile synthetic routes that have been developed in recent decades. The true explosion of interest in the pyrrolo[3,2-d]pyrimidine scaffold, however, came with the advent of targeted cancer therapies and a deeper understanding of the role of protein kinases in signal transduction.
The Synthetic Chemist's Toolkit: Constructing the Pyrrolo[3,2-d]pyrimidine Core
The versatility of the pyrrolo[3,2-d]pyrimidine scaffold in drug discovery is a direct result of the development of robust and adaptable synthetic methodologies. These routes allow for the precise placement of functional groups, enabling the fine-tuning of a molecule's pharmacological properties. Broadly, the synthesis of the pyrrolo[3,2-d]pyrimidine core can be approached in two main ways: by building the pyrimidine ring onto a pre-existing pyrrole, or by constructing the pyrrole ring onto a pre-existing pyrimidine.
A particularly efficient and modern approach involves the one-pot reaction of 2,4-disubstituted 6-arylethynyl-5-nitropyrimidines with secondary amines, followed by a reductive cyclization to form the pyrrolo[3,2-d]pyrimidine framework.[2] This method is advantageous due to its high yields and operational simplicity.
Experimental Protocol: A Representative Synthesis of a 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Intermediate
The following protocol is a representative example of a key step in the synthesis of many pyrrolo[3,2-d]pyrimidine derivatives, specifically the chlorination of the pyrimidinone oxygen, which provides a crucial handle for subsequent substitution reactions. This protocol is adapted from the synthesis of N-(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)pivalamide.[3]
Step 1: Chlorination of N-(4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)pivalamide
-
Reagents and Materials:
-
N-(4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)pivalamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-20 volumes)
-
Ammonia solution (e.g., 28-30% NH₄OH in water)
-
Solvents for chromatography (e.g., chloroform, methanol)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware and filtration apparatus
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add N-(4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)pivalamide (1.0 eq).
-
Carefully add phosphorus oxychloride (10-20 volumes) to the flask.
-
Heat the reaction mixture to reflux (approximately 107 °C) and maintain for 3 hours, with stirring.
-
After 3 hours, allow the reaction mixture to cool to room temperature.
-
Carefully evaporate the excess phosphorus oxychloride in vacuo using a rotary evaporator.
-
To the residue, cautiously add a saturated ammonia solution to adjust the pH to approximately 8. This step should be performed in a well-ventilated fume hood, as the reaction can be exothermic.
-
A precipitate will form. Collect the resulting solid by vacuum filtration.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in chloroform) to afford the desired N-(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)pivalamide as a solid.
-
Causality in Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a standard and highly effective reagent for converting pyrimidinones and other heterocyclic ketones to their corresponding chloro derivatives. The mechanism involves the activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack by chloride.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.
-
Ammonia solution: The use of a base like ammonia is crucial to neutralize the acidic reaction mixture and quench any remaining POCl₃. This allows for the precipitation and safe handling of the product.
-
Column chromatography: This is a standard purification technique in organic synthesis that separates the desired product from any unreacted starting materials or byproducts based on their differential adsorption to the stationary phase (silica gel).
Visualization of a Key Synthetic Pathway
Caption: A generalized one-pot synthesis of the pyrrolo[3,2-d]pyrimidine core.
A Privileged Scaffold in Drug Discovery: Biological Activities and Therapeutic Targets
The pyrrolo[3,2-d]pyrimidine scaffold has demonstrated remarkable versatility, with derivatives showing potent activity against a wide range of therapeutic targets. This has led to its designation as a "privileged scaffold" in medicinal chemistry.
Kinase Inhibition: A Dominant Theme
Perhaps the most significant application of the pyrrolo[3,2-d]pyrimidine core has been in the development of protein kinase inhibitors.[4] The scaffold's structural resemblance to the adenine portion of ATP allows it to bind to the ATP-binding site of many kinases, thereby inhibiting their activity.
-
EGFR and HER2 Inhibition: A number of pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5] These receptors are key drivers of cell growth and proliferation in many cancers. Notably, researchers have successfully designed pyrrolo[3,2-d]pyrimidine-based inhibitors that are active against mutant forms of EGFR, such as the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors.[6][7][8]
-
KDR Inhibition: The Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, is a key mediator of angiogenesis, the process by which new blood vessels are formed. Pyrrolo[3,2-d]pyrimidine derivatives have been investigated as type II KDR inhibitors, which bind to the inactive, "DFG-out" conformation of the kinase.[4] This mode of inhibition can offer improved selectivity compared to ATP-competitive type I inhibitors.
Visualization of EGFR Inhibition
Sources
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 3. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Unlocking New Frontiers in Oncology: A Technical Guide to the Antitumor Properties of Novel Pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine
In the landscape of modern oncology, the quest for targeted therapies has led researchers to a class of heterocyclic compounds with remarkable potential: the pyrrolo[2,3-d]pyrimidines. This core structure, also known as 7-deazapurine, is a bioisostere of adenine, one of the fundamental building blocks of DNA and a key component of adenosine triphosphate (ATP).[1][2][3] This structural mimicry of adenine makes the pyrrolo[2,3-d]pyrimidine scaffold an ideal candidate for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[4][5][6]
Protein kinases are critical regulators of cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The success of drugs like the JAK inhibitor Ruxolitinib and the CDK4/6 inhibitor Ribociclib, both built upon the pyrrolo[2,3-d]pyrimidine framework, underscores the immense therapeutic value of this scaffold.[7]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the design, synthesis, mechanistic evaluation, and preclinical validation of novel pyrrolo[2,3-d]pyrimidine derivatives as potent antitumor agents. We will delve into the causality behind experimental choices, provide validated protocols, and explore the future trajectory of this promising class of molecules.
Part 1: Medicinal Chemistry and Rational Design
The development of novel pyrrolo[2,3-d]pyrimidine derivatives is a testament to the power of rational drug design. The core scaffold provides a versatile platform for strategic modifications aimed at enhancing potency, improving selectivity for specific kinase targets, and optimizing pharmacokinetic properties.[5]
Design Strategies
The primary design strategy involves the strategic functionalization of the pyrrolo[2,3-d]pyrimidine core. Key approaches include:
-
Molecular Hybridization: Combining the pyrrolo[2,3-d]pyrimidine scaffold with other known pharmacophores, such as isatin, to create hybrid molecules that may exhibit multi-targeted activity or synergistic effects.[8]
-
Substitution and Functionalization: Introducing various substituents, such as halogens (e.g., bromine, chlorine) or bulky side rings (e.g., azepine), can significantly influence binding affinity and selectivity.[1] For instance, halogenation can modulate electronic properties and form crucial interactions within the kinase ATP-binding pocket.
-
Bioisosteric Replacement: Replacing the pyrrole nitrogen with other atoms or groups to fine-tune the molecule's properties. For example, thieno[2,3-d]pyrimidines have been explored as bioisosteres for inhibiting RET kinase.[9]
General Synthetic Workflow
The synthesis of these derivatives typically follows a multi-step pathway that allows for diversification at key positions. The workflow often involves building the heterocyclic core followed by strategic coupling reactions to introduce desired side chains.
Caption: General synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.
Representative Synthetic Protocol: Synthesis of Tricyclic Pyrrolo[2,3-d]pyrimidine-imines
This protocol is based on methodologies described for creating potent derivatives active against colon cancer cell lines.[1] The causality behind this multi-step synthesis lies in the controlled construction of a complex, rigid tricyclic system to enhance target engagement, followed by the introduction of diverse aryl groups via imine formation to explore structure-activity relationships.
Step 1: Synthesis of the Tricyclic Pyrrolo[2,3-d]pyrimidinone Core
-
Reaction Setup: To a solution of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile (1.0 eq) in anhydrous ethanol, add ethyl acetoacetate (1.2 eq) and a catalytic amount of piperidine.
-
Reflux: Heat the reaction mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The cyclization is driven by the condensation reaction, forming the pyrimidinone ring.
-
Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the tricyclic pyrrolo[2,3-d]pyrimidinone intermediate.
Step 2: Imine Formation
-
Reaction Setup: Suspend the tricyclic core (1.0 eq) in toluene. Add the desired substituted aniline (e.g., 4-bromoaniline, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Water Removal: Fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which drives the equilibrium towards the imine product.
-
Reflux: Heat the mixture to reflux for 8-12 hours until TLC indicates the consumption of the starting material.
-
Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the final (E)-imine derivative.[1]
Part 2: Mechanisms of Antitumor Action
The primary mechanism of action for most antitumor pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of protein kinases.[6] By competitively binding to the ATP pocket, they block the phosphorylation of downstream substrates, thereby interrupting signaling cascades essential for cancer cell proliferation and survival.
Key Kinase Targets
Research has identified a broad range of oncogenic kinases that are potently inhibited by novel pyrrolo[2,3-d]pyrimidine derivatives.
Caption: Key oncogenic kinases targeted by pyrrolo[2,3-d]pyrimidine derivatives.
-
EGFR & VEGFR: Many derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] Some novel compounds show high selectivity for EGFR mutants (e.g., T790M) that confer resistance to earlier-generation inhibitors in non-small cell lung cancer (NSCLC).[10]
-
RET Kinase: Gene fusions and mutations in the RET kinase are drivers for thyroid and lung cancers. Specific pyrrolo[2,3-d]pyrimidines have been developed as low nanomolar, Type II inhibitors of both wild-type and drug-resistant mutant RET (V804M).[9][11]
-
JAK/HDAC Dual Inhibitors: An innovative strategy has been the development of derivatives that dually inhibit Janus Kinases (JAK) and Histone Deacetylases (HDAC). This approach aims to overcome resistance to HDAC inhibitors in solid tumors, which can be driven by feedback activation of the JAK-STAT3 pathway.[12]
-
Other Kinases: The versatility of the scaffold allows for the targeting of a wide array of other kinases, including Discoidin Domain Receptor 2 (DDR2), p21-activated kinase 4 (PAK4), and Casein Kinase 1 delta (CK1δ), each implicated in different cancer types.[1][13][14][15]
Downstream Cellular Consequences
The inhibition of these upstream kinases triggers a cascade of antitumor effects at the cellular level.
-
Induction of Apoptosis: By blocking pro-survival signals, these compounds lead to programmed cell death. Mechanistic studies show an increase in pro-apoptotic proteins like Caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2.[16]
-
Cell Cycle Arrest: The derivatives can halt the cell cycle, often at the Sub-G1 or G1 phase, preventing cancer cells from progressing towards mitosis.[8][15]
-
Inhibition of Proliferation and Migration: The compounds directly suppress the proliferation of various cancer cell lines and can inhibit cell migration, a key process in metastasis.[2][9]
Structure-Activity Relationship (SAR) and In Vitro Potency
SAR studies are crucial for optimizing lead compounds. By systematically altering the substituents on the pyrrolo[2,3-d]pyrimidine core, researchers can dramatically affect potency and selectivity. For example, in one study on tricyclic derivatives, compounds containing a bromine substituent on a phenyl ring and a fused azepine ring demonstrated superior and selective activity against the HT-29 colon cancer cell line.[1][2][3]
| Compound ID | Key Structural Features | Target Cell Line | IC50 (µM) | Target Kinase(s) | Reference |
| 8f | 4-Bromophenyl, Azepine Ring | HT-29 (Colon) | 4.55 | DDR2 (predicted) | [1] |
| 8g | 4-Bromophenyl, 4-Fluorophenyl, Azepine Ring | HT-29 (Colon) | 4.01 | DDR2 (predicted) | [1] |
| 12i | Covalent Warhead | HCC827 (NSCLC, EGFR mutant) | 0.00021 (nM vs kinase) | EGFR (T790M) | [10] |
| 13i | Modified Side Chain | RT-112 (Bladder) | Potent | CK1δ | [15] |
| 59 | Optimized Side Chain | LC-2/ad (RET-fusion) | Low nanomolar | RET (wt & V804M) | [9] |
| 5k | Halogenated Benzohydrazide | HepG2 (Liver) | 29-59 | EGFR, Her2, VEGFR2, CDK2 | [16][17] |
| 15d | Linker-Warhead Moiety | MDA-MB-231 (Breast) | Potent | JAK1/2/3, HDAC1/6 | [12] |
Part 3: Preclinical Evaluation Workflow and Protocols
A rigorous, multi-stage evaluation process is required to validate the therapeutic potential of a novel derivative, moving from computational models to in vitro assays and finally to in vivo studies.
Caption: Standard preclinical evaluation workflow for novel anticancer agents.
In Silico Protocol: Molecular Docking
Objective: To predict the binding mode and affinity of a designed derivative within the ATP-binding pocket of a target kinase.
-
Preparation: Obtain the crystal structure of the target kinase (e.g., EGFR, RET) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Build the 3D structure of the pyrrolo[2,3-d]pyrimidine derivative and perform energy minimization using a suitable force field.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined active site of the protein. The causality here is to computationally sample various conformations and orientations of the ligand to find the most energetically favorable binding pose.
-
Analysis: Analyze the resulting poses, focusing on key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds with active site residues (e.g., the hinge region).[14] This analysis provides a structural hypothesis for the observed activity and guides further design modifications.
In Vitro Protocol: Cell Viability (MTS/MTT) Assay
Objective: To determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50). This is a foundational self-validating system for assessing cytotoxic potency.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours. The extended incubation period allows for multiple cell doublings, ensuring that the effects on proliferation are accurately captured.
-
Reagent Addition: Add 20 µL of MTS reagent (or MTT followed by a solubilization step) to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
In Vitro Protocol: Kinase Inhibition Assay
Objective: To directly measure the inhibitory activity of a compound against a purified kinase enzyme.
-
Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., recombinant RET V804M), a specific peptide substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding an ATP solution (often at its Km concentration to ensure competitive binding conditions).
-
Incubation: Allow the reaction to proceed at 30°C for 60 minutes. During this time, the active kinase will phosphorylate the substrate.
-
Detection: Stop the reaction and add a detection reagent. Many commercial kits (e.g., ADP-Glo™) quantify kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.
-
Data Analysis: Measure luminescence. A lower signal indicates less ADP produced and therefore stronger kinase inhibition. Calculate IC50 values by plotting percent inhibition against compound concentration.
Conclusion and Future Directions
The pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a "privileged" structure in oncology drug discovery.[5] Its inherent ability to mimic adenine provides a powerful starting point for the design of potent and selective kinase inhibitors. The research highlighted in this guide demonstrates a clear trajectory of innovation, moving from broad-spectrum cytotoxic agents to highly selective, mutation-specific, and even multi-targeting therapeutics.
The future of this field is bright, with several key directions emerging:
-
Overcoming Resistance: A primary focus will remain on designing third- and fourth-generation inhibitors that can effectively target resistance mutations that arise during treatment with existing therapies.[10]
-
Multi-Target and Dual-Mechanism Inhibitors: The development of single molecules that can modulate multiple oncogenic pathways, such as the JAK/HDAC dual inhibitors, represents a sophisticated strategy to combat the multifactorial nature of cancer and preempt resistance mechanisms.[8][12]
-
Targeting the Tumor Microenvironment: Future derivatives may be designed not only to kill tumor cells directly but also to modulate the tumor microenvironment, for instance, by inhibiting signaling from cancer-associated fibroblasts.[12]
By integrating rational design, robust synthetic chemistry, and a deep understanding of cancer biology, novel pyrrolo[2,3-d]pyrimidine derivatives will continue to be a vital source of next-generation targeted therapies, offering new hope for patients with difficult-to-treat malignancies.
References
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3- d]pyrimidine Deriv
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
- Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science Publishers.
- Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore.
- Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. PubMed.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Semantic Scholar.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 14. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | Semantic Scholar [semanticscholar.org]
- 17. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: A Detailed Protocol for Researchers
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine nucleus, an isomer of the purine ring system, is a privileged scaffold in medicinal chemistry and drug development. These compounds, often referred to as 7-deazapurines, are analogues of endogenous nucleobases and have demonstrated a wide spectrum of biological activities. Their structural similarity to purines allows them to interact with various enzymes and receptors involved in cellular signaling, proliferation, and replication.[1][2] Consequently, derivatives of this heterocyclic system are explored as potential therapeutic agents, including antivirals, anticancer agents, and inhibitors of enzymes like purine nucleoside phosphorylase (PNP).[3][4][5]
This document provides a comprehensive guide for the synthesis of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, a specific derivative of the 7-deazaguanine family. The protocol is designed for researchers and scientists in organic and medicinal chemistry, offering a step-by-step methodology grounded in established synthetic strategies for related compounds.[6][7] The causality behind experimental choices and potential challenges are discussed to ensure a robust and reproducible synthesis.
Synthetic Strategy: A Multi-Step Approach to the Target Molecule
The synthesis of this compound is not a trivial one-pot reaction but rather a multi-step process that requires careful control of reaction conditions. The overall strategy involves the initial construction of a substituted pyrimidine ring, followed by the annulation of the pyrrole moiety, and finally, selective methylation.
The chosen synthetic route is adapted from established procedures for the synthesis of 9-deazaguanine and its derivatives.[5][6] This approach offers a logical and well-precedented pathway to the target molecule.
Visualizing the Synthetic Workflow
The following diagram outlines the key transformations in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for each stage of the synthesis.
Part 1: Synthesis of 2-Amino-6-methyl-5-nitropyrimidin-4(3H)-one
This initial phase focuses on constructing the core pyrimidine ring and introducing the necessary functional groups for the subsequent cyclization.
Step 1.1: Synthesis of 2-Amino-6-methylpyrimidin-4(3H)-one
This reaction is a classic condensation to form the pyrimidine ring.
-
Reagents and Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethyl acetoacetate
-
Absolute ethanol
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add guanidine hydrochloride and stir until a clear solution is obtained.
-
Slowly add ethyl acetoacetate to the reaction mixture.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield 2-amino-6-methylpyrimidin-4(3H)-one.
-
Step 1.2: Nitration of 2-Amino-6-methylpyrimidin-4(3H)-one
The introduction of a nitro group at the 5-position is a critical step to facilitate the subsequent reductive cyclization.
-
Reagents and Materials:
-
2-Amino-6-methylpyrimidin-4(3H)-one
-
Fuming nitric acid
-
Sulfuric acid
-
-
Procedure:
-
Carefully add 2-amino-6-methylpyrimidin-4(3H)-one to concentrated sulfuric acid, ensuring the temperature is kept low in an ice bath.
-
Once dissolved, slowly add fuming nitric acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one.
-
Part 2: Synthesis of 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (9-Deazaguanine)
This part of the protocol focuses on the construction of the pyrrole ring through a reductive cyclization strategy.
-
Reagents and Materials:
-
2-Amino-6-methyl-5-nitropyrimidin-4(3H)-one
-
A suitable reducing agent (e.g., sodium dithionite, catalytic hydrogenation with Pd/C)
-
Solvent (e.g., aqueous ammonia, ethanol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
-
Procedure:
-
The synthesis of the pyrrolo[3,2-d]pyrimidine core from the nitropyrimidine can be achieved through a reductive cyclization. A common method involves the use of sodium dithionite in an aqueous ammonia solution.[5]
-
Alternatively, a more modern approach involves the reaction of the nitropyrimidine with DMF-DMA to form an enamine intermediate, followed by catalytic hydrogenation to effect the reductive cyclization.[6][7]
-
For the latter, suspend 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one in a suitable solvent like DMF.
-
Add DMF-DMA and heat the mixture. This step forms the key enamine intermediate.
-
After the formation of the intermediate, the crude product is subjected to reductive cyclization. This is typically achieved using a reducing agent like sodium dithionite or through catalytic hydrogenation (e.g., H2 gas with a Palladium on carbon catalyst).
-
Upon completion of the cyclization, the product, 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (9-deazaguanine), is isolated and purified. Purification may involve recrystallization or column chromatography.
-
Part 3: N-Methylation to Yield this compound
The final step is the selective methylation of the pyrrole nitrogen.
-
Reagents and Materials:
-
3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
-
A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
-
Procedure:
-
Dissolve or suspend the 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in an anhydrous polar aprotic solvent.
-
Add a suitable base to deprotonate the pyrrole nitrogen. The choice of base is crucial to avoid methylation at other positions.
-
Slowly add the methylating agent to the reaction mixture at a controlled temperature.
-
Monitor the reaction by TLC to follow the consumption of the starting material and the formation of the product.
-
Once the reaction is complete, quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product into an organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the final product, this compound.
-
Data Summary and Characterization
For a successful synthesis, it is imperative to characterize the intermediates and the final product using various analytical techniques.
| Compound | Expected Molecular Weight | Key Spectroscopic Data |
| 2-Amino-6-methylpyrimidin-4(3H)-one | 125.13 g/mol | ¹H NMR: Signals for the methyl group and pyrimidine ring protons. IR: N-H and C=O stretching frequencies. |
| 2-Amino-6-methyl-5-nitropyrimidin-4(3H)-one | 170.13 g/mol | ¹H NMR: Shift in the aromatic proton signals due to the nitro group. IR: Characteristic NO₂ stretching bands. |
| 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | 150.13 g/mol | ¹H NMR: Appearance of pyrrole ring proton signals. MS: Correct molecular ion peak. |
| This compound | 164.16 g/mol | ¹H NMR: Appearance of a new singlet corresponding to the N-methyl group. MS: Correct molecular ion peak. |
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression and interdependence of the key synthetic stages.
Caption: Interdependence of the synthetic stages.
Trustworthiness and Self-Validation
The reliability of this protocol is enhanced by in-process controls. At each step, it is crucial to:
-
Confirm the identity and purity of the product using techniques such as TLC, NMR, and Mass Spectrometry before proceeding to the next step.
-
Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) at a small scale before scaling up.
-
Carefully select and dry solvents and reagents , as many of the reactions are sensitive to moisture.
By adhering to these principles, the synthesis becomes a self-validating system, minimizing the risk of failure and ensuring the desired product is obtained with high purity.
Conclusion
The synthesis of this compound is a challenging yet achievable goal for researchers in synthetic and medicinal chemistry. By following the detailed protocols outlined in this guide and paying close attention to the underlying chemical principles, scientists can successfully prepare this valuable compound for further investigation in drug discovery and development programs. The strategies presented here, based on established literature for related heterocyclic systems, provide a solid foundation for the synthesis and future exploration of other novel 7-deazapurine derivatives.
References
- Yatsu, T., et al. (2008). 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs. Nucleic Acids Symposium Series, 52(1), 661-662.
- Beilstein Journal of Organic Chemistry. (2012). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- Journal of Medicinal Chemistry. Direct C-glycosylation of guanine analogs: the synthesis and antiviral activity of certain 7- and 9-deazaguanine C-nucleosides.
- PubMed. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs.
- Oxford Academic. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs.
- Blucher Proceedings. (2012).
- ResearchGate. Scheme 1.
- ResearchGate. Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and isothiochromeno[3,4-b]pyrrole 30 and 31.
- bioRxiv. (2023).
- Auctores Journals.
- ResearchGate. Scheme 1.
- ResearchGate.
- Oxford Academic. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Nucleic Acids Research.
- PNAS. (2016).
- Journal of Bacteriology. (2023).
- ACS Publications. (2021).
- Taylor & Francis Online. (2002). AN IMPROVED SYNTHESIS OF 9-DEAZAGUANINE.
- NIH Public Access. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors.
- RSC Publishing. (1995). Efficient synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1429-1433.
- ResearchGate. (2014). 9-Deazaguanine and Its Methyl Derivatives: Synthesis, Antitumor Activity in vitro and Effects on Purine Nucleoside Phosphorylase Gene Expression.
- AbacipharmTech. This compound.
- Datapdf.com. New Synthesis of 5H-Pyrrolo[3,2-d]pyrimidines via Pyrimido[5,4-c]pyridazine Ring Contraction.
- PubMed Central.
Sources
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cellular Activity of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and its Analogs
Introduction
The pyrrolo[3,2-d]pyrimidine scaffold represents a class of "deazapurine" analogs that are of significant interest in medicinal chemistry and drug discovery.[1] These heterocyclic frameworks are considered privileged structures due to their ability to mimic endogenous purines, allowing them to interact with a wide array of biological targets. Derivatives of this core have been reported to possess diverse pharmacological activities, including potent inhibition of protein kinases, interference with nucleotide metabolism, and disruption of microtubule dynamics.[2][3] Specifically, the structural similarity to the core of known Janus Kinase (JAK) inhibitors suggests that the JAK/STAT signaling pathway is a high-probability target for compounds like 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.[4][5]
This guide provides a comprehensive, multi-tiered strategy for characterizing the cellular activity of novel pyrrolo[3,2-d]pyrimidine derivatives. The protocols herein are designed to first establish a compound's potency through phenotypic screening and then to systematically elucidate its mechanism of action by confirming direct target engagement and measuring its impact on downstream signaling pathways. This workflow is intended for researchers, scientists, and drug development professionals seeking to advance promising compounds from initial hits to validated leads.
Section 1: Strategic Workflow for Compound Characterization
A systematic, tiered approach is essential for efficiently characterizing a compound's cellular activity. This workflow progresses from broad phenotypic effects to specific molecular interactions, ensuring that resource-intensive mechanistic studies are performed on compounds with confirmed cellular potency.
Caption: Strategic workflow for compound characterization.
Section 2: Tier 1 - Primary Cellular Activity: Proliferation & Viability Assays
The initial step in evaluating any potential anti-cancer agent is to determine its effect on cell proliferation and viability. These assays establish a compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration), which is essential for comparing analogs and selecting appropriate concentrations for subsequent mechanistic studies.
Protocol 2.1: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[6] The amount of ATP is directly proportional to the number of viable cells in culture. A proprietary luciferase enzyme uses the ATP to generate a stable "glow-type" luminescent signal.[6]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 10-point serial dilution of the test compound (e.g., this compound) in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 2.2: MTS Colorimetric Proliferation Assay
Principle: This assay uses a tetrazolium compound (MTS) that is bioreduced by metabolically active cells into a colored formazan product that is soluble in tissue culture medium.[7] The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells.[7][8]
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 from the CellTiter-Glo® protocol (Protocol 2.1), using a standard clear 96-well tissue culture plate.
-
Reagent Addition: Add 20 µL of the CellTiter 96® AQueous One Solution Reagent (MTS) directly to each well containing 100 µL of culture medium.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The optimal incubation time can vary by cell type and should be determined empirically.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Perform data analysis as described in step 8 of the CellTiter-Glo® protocol.
| Parameter | CellTiter-Glo® | MTS Assay |
| Principle | ATP Quantification (Luminescence) | Formazan Production (Absorbance) |
| Sensitivity | Very High (as few as 15 cells)[6] | High |
| Assay Format | Homogeneous "add-mix-measure"[6] | Homogeneous "add-incubate-measure"[8] |
| Pros | High sensitivity, wide linear range | Lower cost, no special plate needed |
| Cons | Requires luminometer, higher cost | Potential for compound interference |
Section 3: Tier 2 - Target Engagement in Intact Cells
Observing a phenotypic effect like growth inhibition is not sufficient to claim a compound works through a specific mechanism. It is critical to demonstrate that the compound physically binds to its intended molecular target within the complex environment of a living cell.[9]
Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[10] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation. By heating intact cells to various temperatures, one can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[11]
Caption: The experimental workflow for CETSA.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells to ~80% confluency. Treat cells with the test compound at a high concentration (e.g., 10-20x IC50) or vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of ~10⁷ cells/mL.
-
Heat Challenge: Aliquot the cell suspension (e.g., 50 µL) into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[12]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.
-
Detection: Analyze the levels of the soluble target protein (e.g., JAK2) in each sample by Western blot.
Protocol 3.2: NanoBRET™ Target Engagement Assay
Principle: This live-cell assay measures compound binding by quantifying Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[14][15] When a test compound is introduced, it competes with the tracer for binding to the target, leading to a dose-dependent decrease in the BRET signal, which allows for the calculation of intracellular affinity.[16]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the target protein (e.g., JAK2) fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours.[15][17]
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the compound dilutions and a fixed concentration of the fluorescent tracer to the cells.
-
Equilibration: Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the binding competition to reach equilibrium.[17]
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular NanoLuc® inhibitor to reduce background signal.[15] Add this solution to all wells.
-
Data Acquisition: Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement (e.g., Donor emission at ~460 nm and Acceptor emission at ~610 nm).[17]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to determine the IC50 of target engagement.
Section 4: Tier 3 - Mechanistic Elucidation: Assessing Downstream Signaling
After confirming direct target engagement, the final step is to demonstrate a functional consequence. For a kinase inhibitor, this means showing that the compound blocks the enzyme's catalytic activity, which can be measured by a reduction in the phosphorylation of its downstream substrates.
Focus: The JAK/STAT Pathway
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors.[5] Upon cytokine binding, receptor-associated JAKs become activated and phosphorylate each other, the receptor, and downstream STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.[5] Inhibition of a JAK kinase with a compound like this compound should block this phosphorylation event.
Caption: Inhibition of the JAK/STAT signaling pathway.
Protocol 4.1: Western Blot Analysis of STAT Phosphorylation
Principle: This protocol measures the level of phosphorylated STAT (pSTAT) protein relative to the total amount of STAT protein in cells following cytokine stimulation and compound treatment. A potent and specific JAK inhibitor will reduce the pSTAT signal without affecting the total STAT level.
Step-by-Step Protocol:
-
Cell Culture and Starvation: Seed cells (e.g., TF-1, HEL) in a 6-well plate and grow to ~80% confluency. Serum-starve the cells for 4-6 hours in a low-serum or serum-free medium to reduce basal signaling.
-
Compound Pre-treatment: Pre-treat the starved cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6, IFNγ, GM-CSF) for a short period (e.g., 15-30 minutes) to induce robust STAT phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[18]
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Crucial Step: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Do not use milk , as its phosphoprotein (casein) content can cause high background with phospho-specific antibodies.[18]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-STAT3 Tyr705).
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total STAT3 protein. A loading control like β-actin or GAPDH should also be probed.
Section 5: Data Interpretation & Summary
The successful characterization of a compound like this compound requires the integration of data from all three tiers of the workflow. A compound is considered a validated, on-target inhibitor if it meets the following criteria:
-
Tier 1: Exhibits potent, dose-dependent inhibition of cell proliferation in relevant cancer cell lines.
-
Tier 2: Demonstrates direct physical binding to the putative target protein (e.g., JAK2) in intact cells, as evidenced by a positive thermal shift in a CETSA experiment or a competitive displacement in a NanoBRET™ assay.
-
Tier 3: Functionally inhibits the target's signaling pathway, confirmed by a dose-dependent reduction in the phosphorylation of a key downstream substrate (e.g., pSTAT3).
By following this structured approach, researchers can build a robust data package that confidently defines the cellular mechanism of action for novel pyrrolo[3,2-d]pyrimidine derivatives, paving the way for their further development as targeted therapeutics.
| Assay | Parameter Measured | Example Result for a JAK Inhibitor |
| CellTiter-Glo® | Cell Viability (ATP) | IC50 = 50 nM in HEL cells |
| CETSA | Target Thermal Stability (ΔTm) | ΔTm for JAK2 = +4.2°C |
| Western Blot | STAT3 Phosphorylation | IC50 = 65 nM for pSTAT3 inhibition |
References
- Cho, Y.S., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Immunological Methods.
- Profacgen. Cell-based Kinase Assays.
- ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Munde, M., et al. (2014). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PLoS One.
- E-repository of Lithuanian academic libraries. (n.d.). Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues.
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- CUSABIO. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions.
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing.
- Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
- Mand, P.A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One.
- PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- Auctores. (n.d.). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Robers, M.B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology.
- Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays.
- BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit.
- Schwartz, D.M., et al. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery.
- BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- CETSA. (n.d.). CETSA.
- ResearchGate. (n.d.). CELLTITER-GLO assay: application for assessing direct cytotoxicity and for determining cell proliferation.
- Zhang, H., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry.
- Dekhne, A.S., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular Cancer Therapeutics.
- PubMed. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy.
- Dekhne, A.S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology.
- AbacipharmTech. (n.d.). This compound.
- Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
Sources
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 2. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 7. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS) [worldwide.promega.com]
- 8. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.com]
- 9. news-medical.net [news-medical.net]
- 10. CETSA [cetsa.org]
- 11. annualreviews.org [annualreviews.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. eubopen.org [eubopen.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for VEGFR2 Inhibition Assays Using 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Introduction: Targeting Angiogenesis Through VEGFR2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal receptor tyrosine kinase that governs angiogenesis, the formation of new blood vessels.[1][2] Upon binding its primary ligand, VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[3] This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[4][5][6] Dysregulation of the VEGF/VEGFR2 signaling axis is a hallmark of numerous pathologies, most notably cancer, where tumors exploit this pathway to ensure a blood supply for growth and metastasis.[3][7][8] Consequently, inhibiting VEGFR2 kinase activity is a validated and effective therapeutic strategy in oncology.[7][9]
The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a promising core structure for the development of potent kinase inhibitors.[1] Molecules from this class, such as 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and its derivatives, are designed to competitively bind to the ATP-binding site of the VEGFR2 kinase domain, thereby preventing autophosphorylation and blocking downstream signal transduction.[1] Several studies have highlighted the potent inhibitory activity of pyrrolo[2,3-d]pyrimidine derivatives against VEGFR2, with some compounds demonstrating IC50 values in the low nanomolar range.[3][5][10][11]
This document provides a comprehensive guide for researchers utilizing this compound in VEGFR2 inhibition assays. It offers detailed, field-proven protocols for both biochemical and cell-based assays, explains the causality behind experimental choices, and presents data in a clear, structured format to facilitate experimental design and interpretation.
Compound Profile: this compound
While specific experimental data for this exact compound is not extensively published, based on closely related pyrrolo[3,2-d]pyrimidine derivatives evaluated as VEGFR2 inhibitors, we can establish a representative profile to guide initial experimental design.[1]
| Property | Recommended Handling and Expected Values | Rationale & Best Practices |
| Molecular Formula | C₇H₇N₃O | N/A |
| Molecular Weight | 149.15 g/mol | For accurate stock solution preparation. |
| Solubility | Soluble in DMSO (≥10 mM) | Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous assay buffers, perform serial dilutions to ensure the final DMSO concentration is non-inhibitory to the assay (typically ≤1%). |
| Stability | Stable in DMSO at -20°C for several months. | Avoid repeated freeze-thaw cycles. Protect from light. When diluted in aqueous buffers, use fresh preparations for each experiment as stability may be limited. |
| Purity | >98% | Purity should be verified by HPLC/LC-MS to ensure that observed activity is attributable to the target compound. |
| Mechanism of Action | ATP-Competitive Kinase Inhibitor | The pyrrolopyrimidine scaffold is known to interact with the hinge region of the kinase ATP-binding pocket, making it a Type I or Type II inhibitor.[1] |
| Expected IC50 Range | 10 nM - 1 µM (Biochemical); 100 nM - 10 µM (Cell-based) | Based on published data for analogous pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives.[3][5][10][11] The higher IC50 in cell-based assays accounts for factors like cell permeability and target engagement in a complex cellular environment. |
The VEGFR2 Signaling Pathway and Point of Inhibition
VEGF-A binding to VEGFR2 initiates a complex signaling network essential for angiogenesis. The diagram below illustrates the key downstream pathways activated upon receptor phosphorylation, which are the ultimate targets of inhibitory compounds like this compound.
Caption: VEGFR2 signaling and the point of ATP-competitive inhibition.
Part 1: Biochemical Inhibition Assay
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified VEGFR2 kinase. The LanthaScreen® Eu Kinase Binding Assay is a robust, high-throughput method based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle of the LanthaScreen® Eu Kinase Binding Assay
This assay measures the binding and displacement of a fluorescently labeled, ATP-competitive small molecule (Tracer) from the kinase's active site.[12] A Europium (Eu)-labeled anti-tag antibody binds to the purified, tagged (e.g., GST- or His-tagged) VEGFR2 kinase. When the Alexa Fluor™-labeled Tracer binds to the kinase, the Eu-donor and the Alexa Fluor™-acceptor are brought into proximity, resulting in a high FRET signal. A competitive inhibitor, like this compound, will displace the Tracer, leading to a decrease in the FRET signal.[8][12] This assay is a simple mix-and-read format with no development steps.[8]
Caption: Principle of the LanthaScreen® TR-FRET Kinase Binding Assay.
Protocol: LanthaScreen® VEGFR2 Kinase Binding Assay
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate types.
1. Materials & Reagents:
-
Recombinant Human VEGFR2, GST-tagged (e.g., Thermo Fisher Scientific)
-
LanthaScreen® Eu-anti-GST Antibody (e.g., Thermo Fisher Scientific)
-
Kinase Tracer (select a tracer validated for VEGFR2, e.g., Tracer 236)
-
5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
Anhydrous DMSO
-
Low-volume, 384-well assay plates (e.g., Corning 384-Well Low Volume White Round Bottom)
-
TR-FRET compatible plate reader
2. Reagent Preparation:
-
1X Kinase Buffer: Prepare by diluting the 5X stock with nuclease-free water.
-
Compound Dilution Plate:
-
Create a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 400X final desired concentration (e.g., start at 4 mM for a top final concentration of 10 µM).
-
Dilute this DMSO series 25-fold into 1X Kinase Buffer to create the 4X final concentration working solution plate. This minimizes the final DMSO concentration to 1%.
-
-
2X Kinase/Antibody Solution: Prepare a solution containing 10 nM VEGFR2 kinase and 4 nM Eu-anti-GST antibody in 1X Kinase Buffer. (Final concentrations will be 5 nM and 2 nM, respectively).
-
4X Tracer Solution: Prepare a solution of the kinase tracer at 4X its final desired concentration (refer to the specific tracer's documentation for the optimal concentration, which is typically near its Kd for the kinase) in 1X Kinase Buffer.
3. Assay Procedure:
-
Add Compound: Add 4 µL of the 4X compound dilutions (or 1% DMSO in 1X Kinase Buffer for positive/negative controls) to the assay plate wells.
-
Add Kinase/Antibody: Add 8 µL of the 2X Kinase/Antibody solution to all wells. For the "No Kinase" control, add 8 µL of a solution containing only 4 nM Eu-anti-GST antibody in 1X Kinase Buffer.
-
Add Tracer: Add 4 µL of the 4X Tracer solution to all wells. The total reaction volume is 16 µL.
-
Incubate: Centrifuge the plate briefly (e.g., 1000 rpm for 1 min) to mix. Incubate at room temperature for 60 minutes, protected from light.
-
Read Plate: Read the plate on a TR-FRET enabled microplate reader.[8]
-
Excitation: ~340 nm
-
Emission 1 (Europium): ~615 nm
-
Emission 2 (Alexa Fluor™): ~665 nm
-
4. Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the "No Inhibitor" (0% inhibition) and "No Kinase" or "High Concentration Inhibitor" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Part 2: Cell-Based VEGFR2 Inhibition Assay
Cell-based assays are critical for confirming that a compound can penetrate the cell membrane and inhibit the target in a physiological context. A cell-based ELISA or HTRF® assay measuring the phosphorylation of VEGFR2 at a key tyrosine residue (e.g., Tyr1175) in response to VEGF-A stimulation is a gold-standard method.[13][14]
Principle of the HTRF® Phospho-VEGFR2 (Tyr1175) Assay
This assay quantifies the phosphorylation of endogenous VEGFR2 in whole cells.[15] Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, are treated with the inhibitor and then stimulated with VEGF-A.[13] After cell lysis, the level of phosphorylated VEGFR2 (Tyr1175) is measured using a sandwich immunoassay in HTRF® format. One antibody, labeled with a Europium (Eu) cryptate donor, is specific for the phosphorylated Tyr1175 site. A second antibody, labeled with a d2 acceptor, recognizes total VEGFR2.[15] When both antibodies bind to the same phosphorylated receptor, FRET occurs. The signal is proportional to the amount of phosphorylated VEGFR2.
Caption: Workflow for the cell-based HTRF® Phospho-VEGFR2 assay.
Protocol: HUVEC-Based Phospho-VEGFR2 (Tyr1175) HTRF® Assay
1. Materials & Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Serum-free basal medium (e.g., EBM-2)
-
Recombinant Human VEGF-A
-
This compound
-
HTRF® Phospho-VEGFR2 (Tyr1175) and Total VEGFR2 kits (e.g., Revvity)
-
Cell culture-treated 96-well plates
-
Low-volume, 384-well assay plates (white)
-
TR-FRET compatible plate reader
2. Cell Culture and Plating:
-
Culture HUVECs in EGM-2 medium at 37°C and 5% CO₂. Use cells between passages 3 and 6 for optimal response.
-
Seed HUVECs into a 96-well plate at a density of 50,000 - 100,000 cells/well and allow them to adhere overnight.
3. Assay Procedure:
-
Starvation: Gently aspirate the growth medium and wash once with PBS. Add 100 µL of serum-free basal medium to each well and incubate for 4-6 hours. This reduces basal receptor phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium at 2X the final desired concentration. Add 50 µL of these dilutions to the cells (for a final volume of 100 µL after stimulation is accounted for in some protocols, or directly treat cells in 100uL). Incubate for 1-2 hours at 37°C.
-
Stimulation: Prepare a VEGF-A solution in serum-free medium at a concentration that yields an EC₈₀ response (typically 25-50 ng/mL, to be determined empirically). Add a small volume (e.g., 10-20 µL) of the VEGF-A solution to the wells (or use a 2X solution as per specific kit instructions) and incubate for 5-10 minutes at 37°C. The stimulation time is critical and should be optimized; phosphorylation is often transient, peaking within minutes.[14]
-
Lysis: Aspirate the medium and add 50 µL of the HTRF® kit-specific lysis buffer to each well. Incubate on an orbital shaker for 30 minutes at room temperature.[4]
-
Lysate Transfer: Transfer 16 µL of lysate from each well of the 96-well plate to a corresponding well in a 384-well assay plate.
-
Antibody Addition: Add 4 µL of the combined HTRF® antibody mix (Anti-pVEGFR2-Eu and Anti-Total VEGFR2-d2) to each well.
-
Incubation: Seal the plate and incubate at room temperature for 4 hours to overnight, protected from light.
-
Read Plate: Read the plate on a TR-FRET enabled microplate reader using the appropriate HTRF® settings.
4. Data Analysis:
-
Calculate the Emission Ratio (665 nm / 620 nm) and the Delta F% according to the HTRF® kit instructions.
-
Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal to account for variations in cell number.
-
Plot the normalized signal or percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the cellular IC50 value.
Conclusion and Best Practices
The protocols outlined provide robust frameworks for characterizing the inhibitory activity of this compound against VEGFR2. It is imperative to begin with biochemical assays to confirm direct enzyme inhibition and determine intrinsic potency (IC50). Subsequently, cell-based assays are essential to verify on-target activity in a physiological setting, providing insights into cell permeability and efficacy at the cellular level. For all experiments, careful attention to DMSO concentration, incubation times, and appropriate positive (e.g., Sunitinib, Sorafenib) and negative controls are critical for generating reliable and reproducible data. By following these guidelines, researchers can effectively evaluate novel pyrrolopyrimidine compounds and advance the development of next-generation angiogenesis inhibitors.
References
- Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(15), 5769.
- Adel, M., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry, 81, 439-452.
- INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
- Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
- RayBiotech. (2019). Human Phospho-VEGFR2 (Y996) ELISA Kit.
- Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service.
- Wang, Y., et al. (2012). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 13(9), 11138-11162.
- Germain, S., et al. (2018). Gain of affinity for VEGF165 binding within the VEGFR2/NRP1 cellular complex detected by an HTRF-based binding assay. Biochemical Pharmacology, 158, 104-113.
- González-González, A., et al. (2017). Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds. International Journal of Molecular Sciences, 18(3), 578.
- DelveInsight. (2025). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034.
- Wikipedia. (n.d.). VEGFR-2 inhibitor.
- AbacipharmTech. (n.d.). This compound.
- ResearchGate. (n.d.). ELISA analysis of (a) phospho-VEGFR1 and (b) phospho-VEGFR2 production of HUVECs...
- Kamal, A., et al. (2013). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PLoS ONE, 8(8), e72935.
- Elabscience. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit.
- Gangjee, A., et al. (2011). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 19(2), 941-950.
- PubChem. (n.d.). 5H-Pyrrolo(3,2-d)pyrimidin-4-amine.
- PubChem. (n.d.). CID 67270867.
- MDPI. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- Seley-Radtke, K. L., & Yates, M. K. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. Molecules, 23(10), 2631.
- ACS Publications. (2020). Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][4][15]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types.
- Beilstein-Institut. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
- PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Sources
- 1. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTRF Human Total VEGFR2 Detection Kit, Control Lysate | Revvity [revvity.com]
- 3. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 12. sciencellonline.com [sciencellonline.com]
- 13. LanthaScreen Kinase Activity Assay Reactivity Table | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
Application Notes and Protocols for 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including significant antiproliferative activity against various cancer cell lines.[1][2] 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one represents a specific analog within this class, and while extensive research on this particular molecule is emerging, its structural similarity to other potent anticancer pyrrolopyrimidines suggests its utility as a valuable tool in cancer research.
This document serves as a comprehensive guide for the application of this compound in cancer cell line studies. It provides an overview of the potential mechanisms of action, detailed protocols for evaluating its efficacy, and a framework for investigating its impact on key cellular processes.
Putative Mechanism of Action
Based on studies of related pyrrolo[3,2-d]pyrimidine derivatives, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Cellular Proliferation: Many halogenated pyrrolo[3,2-d]pyrimidine analogues have shown potent antiproliferative activity.[1][2]
-
Induction of Cell Cycle Arrest: Certain derivatives have been observed to cause cell accumulation in the G2/M phase of the cell cycle.[1][2]
-
Modulation of One-Carbon Metabolism: Some 5-substituted pyrrolo[3,2-d]pyrimidines act as dual inhibitors of serine hydroxymethyltransferase 2 (SHMT2) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), crucial enzymes in both mitochondrial and cytosolic one-carbon metabolism.[3][4][5]
-
Induction of Apoptosis: While some analogues induce cell cycle arrest without apoptosis, others, particularly pyrrolo[2,3-d]pyrimidine derivatives, are known to be apoptosis inducers.[6]
The following experimental workflow is designed to investigate these potential mechanisms of action for this compound.
Caption: Distinguishing cell populations in an Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [7][8] Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. [8]
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation of key proteins involved in cell cycle regulation, apoptosis, and other relevant signaling pathways. [9][10][11] Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-p21, anti-cyclin B1, anti-phospho-Histone H3, anti-AKT, anti-phospho-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Treat cells as previously described. Lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay. [12]2. SDS-PAGE and Protein Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane. [12]3. Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies. [11]4. Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Data Interpretation and Expected Outcomes
-
Cell Viability: A dose-dependent decrease in cell viability is expected, allowing for the determination of an IC50 value.
-
Apoptosis: An increase in the percentage of Annexin V-positive cells would indicate that this compound induces apoptosis.
-
Cell Cycle: An accumulation of cells in a specific phase (e.g., G2/M) would suggest that the compound interferes with cell cycle progression at that checkpoint.
-
Western Blot: Changes in protein levels, such as cleavage of PARP and caspase-3, would confirm apoptosis. Alterations in the expression of cell cycle regulatory proteins (e.g., p21, cyclin B1) would corroborate the cell cycle analysis data. Modulation of signaling proteins like AKT could point towards specific pathway inhibition.
References
- Anticancer Research. Cell Viability Assays. Methods and Protocols. [Link]
- Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
- Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
- Wikipedia. Cell cycle analysis. [Link]
- Kim, J. H. (2018). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
- D'Arcy, M. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- Horton, T. MTT Cell Assay Protocol. [Link]
- Springer Nature Experiments. Cell Viability Assays: Introduction. [Link]
- National Institutes of Health. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. [Link]
- PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
- National Institutes of Health. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. [Link]
- PubMed. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. [Link]
- MDPI. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. [Link]
- PubMed. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. [Link]
- ResearchGate. (PDF) Abstract 1658: 5N-substituted pyrrolo[3,2 -d ]pyrimidines: Tumor-targeted agents with first-in-class dual inhibition of serine hydroxymethyl transferase 2 and 5-amino-4-imidazolecarboxamide ribonucleotide formyl transferase enzymes. [Link]
Sources
- 1. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. medium.com [medium.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. CST | Cell Signaling Technology [cellsignal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Evaluating the In Vivo Efficacy of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The pyrrolo[3,2-d]pyrimidine scaffold is a core structure in a class of molecules known as 9-deazapurines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Derivatives of this scaffold have been investigated for their potential as kinase inhibitors, anticancer agents, and antimicrobials.[2][3][4] Specifically, compounds with the pyrrolo[3,2-d]pyrimidine core have shown promise as potent antiproliferative agents against various cancer cell lines, including triple-negative breast cancer, leukemia, and pancreatic cancer.[1][5]
This document provides detailed protocols for evaluating the in vivo efficacy of a novel compound, 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. Given the established therapeutic potential of related compounds, we hypothesize that this molecule may act as a kinase inhibitor, potentially targeting pathways crucial for inflammation and cell proliferation, such as the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its dysregulation is implicated in autoimmune diseases and cancers.[6][7] Therefore, we present two robust, well-characterized animal models to test the efficacy of this compound: a murine model of inflammatory arthritis and a human tumor xenograft model.
Murine Collagen-Induced Arthritis (CIA) Model for Inflammatory Disease
The Collagen-Induced Arthritis (CIA) model in mice is the most widely used and studied autoimmune model for human rheumatoid arthritis (RA).[8] It shares many immunological and pathological characteristics with RA, making it an ideal system for testing the efficacy of novel anti-inflammatory therapeutics.[9][10] The model involves an autoimmune response triggered by immunization with type II collagen, leading to joint inflammation, cartilage destruction, and bone erosion.[8]
1.1 Scientific Rationale
The JAK-STAT signaling pathway is central to the pathogenesis of RA, mediating the effects of numerous pro-inflammatory cytokines.[7][11] Small molecule inhibitors targeting JAK1 and JAK2 have demonstrated significant efficacy in rodent models of arthritis and in clinical trials for RA.[11] This protocol is designed to determine if this compound can ameliorate the clinical and histological signs of arthritis, likely through the inhibition of this key inflammatory pathway.
1.2 Experimental Workflow: CIA Model
Caption: Experimental workflow for the subcutaneous xenograft model.
2.3 Detailed Protocol: Xenograft
2.3.1 Animal Strain and Cell Lines
-
Strain: Immunocompromised mice (e.g., BALB/c nude or NOD-scid) are required to prevent rejection of human cells. [12]* Cell Line: Select a human cancer cell line known to have activated kinase signaling pathways (e.g., HEC-1A endometrial cancer cells, MKN-45 gastric cancer cells). [13][12]* Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend in a sterile, serum-free medium like DMEM, often mixed with an extracellular matrix like Cultrex BME to improve tumor take and growth. 2.3.2 Tumor Implantation and Growth
-
Implantation:
-
Inject 1-10 million cells suspended in 100-200 µL of medium/matrix mixture subcutaneously into the flank of each mouse. [12]2. Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (Width² x Length) / 2. [12] 2.3.3 Treatment Administration
-
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups. [13]* Prepare the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water for oral gavage). [13][12]* Administer the compound or vehicle daily for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the protocol-defined endpoint. [13][12]* Monitor body weight as an indicator of toxicity.
2.3.4 Efficacy Assessment
-
Tumor Growth Inhibition (TGI):
-
The primary endpoint is the difference in tumor volume between treated and control groups over time. TGI is calculated at the end of the study.
-
-
Tumor Weight (Endpoint):
-
At the study endpoint, euthanize the mice and excise the tumors. Weigh each tumor.
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor in formalin and embed in paraffin.
-
Stain sections for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3) to investigate the mechanism of action. [12]4. Pharmacodynamic (PD) Biomarkers:
-
Flash-freeze a portion of the tumor for Western blot analysis to assess the phosphorylation status of target kinases (e.g., p-STAT3) and downstream effectors.
-
2.4 Data Presentation: Xenograft Model
| Parameter | Vehicle Control | Positive Control | Test Compound (Low Dose) | Test Compound (High Dose) |
| Mean Tumor Volume (mm³, Day 21) | ~1500 | < 500 | Expected Result | Expected Result |
| Mean Tumor Weight (g, Day 21) | ~1.5 | < 0.5 | Expected Result | Expected Result |
| Tumor Growth Inhibition (%) | 0% | > 66% | Expected Result | Expected Result |
| Ki67 Positive Cells (%) | High | Low | Expected Result | Expected Result |
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
To correlate drug exposure with therapeutic effect, it is essential to conduct PK/PD studies. These studies help in optimizing the dosing regimen. [6][14]
3.1 Protocol Outline
-
Pharmacokinetics (PK):
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of the compound using LC-MS/MS to determine key parameters like Cmax, Tmax, AUC, and half-life. [15]2. Pharmacodynamics (PD):
-
In a separate cohort, administer the compound and collect relevant tissues (e.g., tumors, joint tissue) at various time points.
-
Analyze target engagement by measuring the inhibition of a key biomarker, such as the phosphorylation of STAT proteins following cytokine stimulation ex vivo or directly in tumor tissue. [6][16]
-
References
- Chondrex, Inc. "A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice." Chondrex Website.
- Nebane, M. N., & Pallen, C. J. "Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis." Bio-protocol.
- Matzelle, M. M., et al. "Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model." STAR Protocols.
- AMSBIO. "Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice." AMSBIO Website.
- Brand, D. D. "Collagen-induced arthritis." PubMed.
- Fridman, J. S., et al. "Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050." The Journal of Immunology.
- Vallabh, S., et al. "Evaluation of JAK inhibition with topical tofacitinib in an experimental autoimmune uveitis model (EAU)." Investigative Ophthalmology & Visual Science.
- Yang, Y., et al. "A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection." bioRxiv.
- Yang, Y., et al. "A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection." PubMed.
- Wang, Y., et al. "Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy." Frontiers in Pharmacology.
- Al-Suwaidan, I. A., et al. "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives." MDPI.
- Dekhne, A. S., et al. "Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism." PubMed.
- Kim, H., et al. "Pharmacokinetics, Pharmacodynamics and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients." Clinical Pharmacology & Therapeutics.
- Zarrabi, M., et al. "Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria." Auctores Journals.
- Al-Ostath, O. A., et al. "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers." MDPI.
- Zhang, T., et al. "Genome-wide CRISPR screen identified NEK6 as a determinant of sensitivity to CDK4/6 inhibitor in endometrial cancer." Frontiers in Oncology.
- Sargent, M. C., et al. "Methods to study xenografted human cancer in genetically diverse mice." STAR Protocols.
- ResearchGate. "The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers." ResearchGate.
- ResearchGate. "(PDF) Pharmacokinetics (PK), Pharmacodynamics (PD), and Proposed Dosing of Oral Janus Kinase (JAK)1 and JAK2 Inhibitor Baricitinib in Patients with IFN-Mediated Autoinflammatory Diseases (AIDs)." ResearchGate.
- Reaction Biology. "Xenograft Models For Drug Discovery." Reaction Biology Website.
- Chap-lap, Y., et al. "Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease." Journal of Crohn's and Colitis.
- Bio-Techne. "Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME." Bio-Techne Website.
- ResearchGate. "The Pharmacokinetics, Pharmacodynamics and Safety of Baricitinib, an Oral JAK 1/2 Inhibitor, in Healthy Volunteers." ResearchGate.
- Abacipharmatech. "this compound." Abacipharmatech Website.
- Li, Y., et al. "The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation." International Journal of Molecular Sciences.
- Peterson, E. A., et al. "Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution." Molecules.
- Dekhne, A. S., et al. "Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism." The Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Pharmacodynamics and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. [PDF] Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050 | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | Genome-wide CRISPR screen identified NEK6 as a determinant of sensitivity to CDK4/6 inhibitor in endometrial cancer [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Studies of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one with Kinases
Introduction
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Specifically, derivatives of this heterocyclic system have shown promise as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and attractive targets for therapeutic intervention, particularly in oncology.[3][4][5][6][7] 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a representative of this class of compounds. Understanding its interaction with the ATP-binding site of different kinases at a molecular level is paramount for the rational design of more potent and selective inhibitors.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This in-silico method is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of ligand-receptor interactions.[9][10]
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing molecular docking studies of this compound with a selection of therapeutically relevant kinases. We will delve into the causality behind experimental choices, provide step-by-step protocols for a robust and self-validating workflow, and offer insights into the interpretation of docking results.
Rationale for Kinase Selection
The human kinome consists of over 500 protein kinases, making the selection of appropriate targets for a focused study crucial.[11] For this application note, we have selected kinases that are well-established drug targets and for which high-quality crystal structures are available in the Protein Data Bank (PDB).[12][13][14][15][16] The selected kinases represent different branches of the kinome tree, providing a broader understanding of the potential interaction landscape of this compound.
Selected Kinases for Docking Studies:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated or overexpressed in various cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]
-
Janus Kinase 1 (JAK1): A non-receptor tyrosine kinase involved in cytokine signaling pathways that regulate inflammation and immunity.[17]
-
Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that plays a critical role in cell cycle regulation.
Experimental Workflow Overview
A successful molecular docking study relies on a systematic and validated workflow. The following diagram illustrates the key stages of the protocol described in this guide.
Sources
- 1. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. | Semantic Scholar [semanticscholar.org]
- 2. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 9. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 12. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 13. rcsb.org [rcsb.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 16. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 17. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Unraveling the Cytostatic Effects of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one via Cell Cycle Analysis
An in-depth technical guide on the topic: Cell cycle analysis in response to 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one treatment.
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: The Therapeutic Potential of Pyrrolo[3,2-d]pyrimidine Derivatives
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This heterocyclic system is an analog of purine, allowing it to interact with a wide range of biological targets, particularly protein kinases. Many kinase inhibitors targeting the cell cycle machinery, such as those targeting Cyclin-Dependent Kinases (CDKs), are based on this scaffold. Therefore, when characterizing a novel derivative like this compound, a thorough investigation of its impact on cell cycle progression is a critical first step in elucidating its mechanism of action and therapeutic potential.
This guide provides a comprehensive framework for assessing the effects of this compound on the cell cycle of a chosen cancer cell line. We will detail protocols for determining the distribution of cells in different phases of the cell cycle using flow cytometry, and for quantifying the expression of key cell cycle regulatory proteins via Western blotting.
II. Experimental Design: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of our findings, the experimental design incorporates several key elements:
-
Dose-Response Analysis: Cells will be treated with a range of concentrations of this compound to determine the optimal concentration for inducing a cell cycle effect and to assess for dose-dependent responses.
-
Time-Course Experiment: A time-course experiment will be performed to identify the optimal duration of treatment for observing the desired cell cycle arrest.
-
Positive and Negative Controls: The inclusion of a known cell cycle inhibitor (e.g., nocodazole for G2/M arrest) as a positive control and a vehicle-treated (e.g., DMSO) group as a negative control is essential for validating the experimental setup and data interpretation.
Logical Workflow for Cell Cycle Analysis
Figure 2: A simplified diagram of the cell cycle, highlighting key phases, checkpoints, and potential points of inhibition for a pyrrolo[3,2-d]pyrimidine-based compound.
IV. Interpretation and Further Steps
The combined data from flow cytometry and Western blotting will provide a comprehensive picture of how this compound affects the cell cycle. For instance, an accumulation of cells in the G1 phase, coupled with a decrease in the expression of Cyclin D1 and an increase in the CDK inhibitor p21, would strongly suggest a G1 cell cycle arrest.
Further investigations could include:
-
Kinase Assays: To directly assess the inhibitory activity of the compound against specific CDKs.
-
Immunofluorescence: To visualize the subcellular localization of key cell cycle proteins following treatment.
-
Apoptosis Assays: To determine if the compound induces programmed cell death at higher concentrations or after prolonged exposure.
By following these detailed protocols and applying a rigorous, self-validating experimental design, researchers can effectively characterize the cytostatic effects of novel compounds like this compound, paving the way for further preclinical development.
V. References
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. [Link]
-
Venturelli, A., et al. (2015). The novel pyrrolo[3,2-d]pyrimidine derivative SI113 induces apoptosis in castration-resistant prostate cancer cells. Cell Death & Disease, 6(1), e1606. [Link]
Application Notes and Protocols for Pharmacokinetic Studies of N-Substituted Pyrrolo[3,2-d]pyrimidines
Introduction: The Critical Role of Pharmacokinetics in the Development of Pyrrolo[3,2-d]pyrimidine-Based Therapeutics
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1] The journey of a promising N-substituted pyrrolo[3,2-d]pyrimidine derivative from a hit compound to a clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, governs the concentration of the drug that reaches the target site and, consequently, its efficacy and potential toxicity.
This guide provides a comprehensive overview of the essential in vitro and in vivo studies required to characterize the pharmacokinetic properties of novel N-substituted pyrrolo[3,2-d]pyrimidines. As a senior application scientist, the following protocols and notes are designed not just as a set of instructions, but as a framework for critical thinking in drug development, emphasizing the rationale behind each experimental choice. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that each protocol is a self-validating system.
Chapter 1: Bioanalytical Method Development and Validation: The Cornerstone of Accurate PK Assessment
Accurate and precise quantification of the parent drug and its major metabolites in biological matrices is the bedrock of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.
Rationale for LC-MS/MS
The complexity of biological matrices (plasma, urine, tissue homogenates) necessitates a highly selective analytical technique. LC-MS/MS provides this selectivity by separating the analyte of interest from endogenous components chromatographically (LC) and then differentiating it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern (MS/MS). This dual-filter approach minimizes matrix effects and ensures reliable quantification, even at the low concentrations often encountered in pharmacokinetic studies.
Protocol 1: LC-MS/MS Method for Quantification of N-Substituted Pyrrolo[3,2-d]pyrimidines in Mouse Plasma
This protocol provides a general framework. Specific parameters must be optimized for each unique N-substituted pyrrolo[3,2-d]pyrimidine derivative.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the plasma sample, which can interfere with the LC-MS/MS analysis and damage the column.
-
Procedure:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar compound not present in the study samples.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
-
2. LC-MS/MS Conditions
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for nitrogen-containing heterocyclic compounds.
-
Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard. These transitions are determined by infusing a standard solution of the compound into the mass spectrometer.
-
Example: For a hypothetical N-substituted pyrrolo[3,2-d]pyrimidine, the precursor ion would be [M+H]⁺. The product ions would be characteristic fragments generated by collision-induced dissociation.
-
-
Optimization: Parameters such as collision energy and declustering potential must be optimized for each compound to achieve maximum sensitivity.
-
3. Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity: No interference from endogenous matrix components at the retention time of the analyte and IS.
-
Linearity: The response of the instrument should be proportional to the concentration of the analyte over a defined range.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Chapter 2: In Vitro ADME Assays: Early Insights into Drug Disposition
In vitro assays are crucial for early-stage drug discovery, providing rapid and cost-effective screening of key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These assays help in selecting compounds with favorable pharmacokinetic profiles for further development.
Protocol 2: Metabolic Stability in Liver Microsomes
-
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver.
-
Rationale: Compounds that are rapidly metabolized by liver microsomes are likely to have high first-pass metabolism and low oral bioavailability in vivo.
-
Materials:
-
Pooled human or mouse liver microsomes.
-
NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Test compound and positive control (e.g., a compound with known metabolic instability).
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Protocol 3: Caco-2 Permeability Assay
-
Objective: To predict the intestinal absorption of a compound.
-
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that mimics the intestinal barrier.[2][3][4] This assay can differentiate between passive diffusion and active transport mechanisms.
-
Procedure:
-
Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (A) side (representing the intestinal lumen) or the basolateral (B) side (representing the blood).
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
At the end of the incubation, collect samples from the receiver compartment (B for A-to-B transport and A for B-to-A transport).
-
Quantify the concentration of the compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of appearance of the compound in the receiver compartment.
-
A = surface area of the membrane.
-
C₀ = initial concentration of the compound in the donor compartment.
-
-
Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).
-
-
Protocol 4: Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Objective: To determine the fraction of a drug that is bound to plasma proteins.
-
Rationale: Only the unbound (free) fraction of a drug is pharmacologically active and available for distribution and elimination. High plasma protein binding can affect the drug's efficacy and clearance.
-
Procedure:
-
Use a commercially available equilibrium dialysis apparatus.
-
Add plasma containing the test compound to one chamber and a protein-free buffer to the other chamber, separated by a semi-permeable membrane.
-
Incubate the apparatus at 37°C with gentle rotation until equilibrium is reached (typically 4-6 hours).
-
At the end of the incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the compound in both samples by LC-MS/MS.
-
-
Data Analysis:
-
Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber
-
Percentage bound = (1 - fu) * 100
-
Chapter 3: In Vivo Pharmacokinetic Studies: The Whole-System Perspective
In vivo studies in animal models are essential to understand the integrated ADME processes and to predict the pharmacokinetic profile in humans.
Workflow for a Typical In Vivo PK Study
Caption: Workflow of an in vivo pharmacokinetic study.
Protocol 5: In Vivo Pharmacokinetic Study in Mice (Oral and Intravenous Administration)
-
Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Animal Model: Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions for at least one week before the study.
-
Dosing Formulation: Prepare a suitable formulation for both intravenous (IV) and oral (PO) administration. For IV, the compound should be in a clear, sterile solution. For PO, a solution or suspension can be used.
-
Dosing:
-
IV Group: Administer the compound via the tail vein at a specific dose (e.g., 1-5 mg/kg).
-
PO Group: Administer the compound via oral gavage at a higher dose (e.g., 10-50 mg/kg) to account for potential poor absorption.
-
-
Blood Sampling: Collect serial blood samples (e.g., 20-30 µL) at predetermined time points from the saphenous vein or by retro-orbital bleeding. A typical sampling schedule might be:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration-time data for both IV and PO administration.
-
Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to determine the following parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation. F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Chapter 4: Data Interpretation and Structure-Activity Relationships
The data generated from these studies are not merely a collection of numbers but provide critical insights into the drug-like properties of the N-substituted pyrrolo[3,2-d]pyrimidine series.
ADME Pathway of N-Substituted Pyrrolo[3,2-d]pyrimidines
Caption: The ADME pathway of an orally administered drug.
Example Pharmacokinetic Data for Pyrrolo[3,2-d]pyrimidine Derivatives
The following table presents hypothetical pharmacokinetic data for a series of N-substituted pyrrolo[3,2-d]pyrimidine analogs, illustrating how structural modifications can impact their PK profiles.
| Compound ID | N-Substituent | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t½ (h) | F (%) | CLint (µL/min/mg) |
| Compound A | -CH₃ | 850 | 1.0 | 4500 | 3.5 | 45 | 50 |
| Compound B | -CH₂CH₂OH | 620 | 1.5 | 3800 | 4.2 | 38 | 35 |
| Compound C | -Cyclopropyl | 1200 | 0.5 | 7800 | 2.8 | 65 | 80 |
| Compound D | -CH₂-Morpholine | 450 | 2.0 | 3200 | 5.5 | 30 | 20 |
Interpretation:
-
Compound C shows the most favorable oral exposure (highest Cmax, AUC, and F), suggesting that the cyclopropyl substituent enhances absorption and/or reduces first-pass metabolism. However, its shorter half-life might necessitate more frequent dosing.
-
Compound D , with the morpholine substituent, exhibits lower oral bioavailability and a longer half-life, possibly due to increased polarity leading to slower absorption and clearance.
-
The addition of a hydroxyl group in Compound B compared to Compound A slightly decreases oral exposure, which could be due to increased first-pass metabolism via glucuronidation.
By systematically analyzing the structure-pharmacokinetic relationships, medicinal chemists can rationally design new analogs with optimized ADME properties, increasing the likelihood of developing a successful drug candidate.
Conclusion: An Integrated Approach to Pharmacokinetic Characterization
The successful advancement of N-substituted pyrrolo[3,2-d]pyrimidines as therapeutic agents hinges on a comprehensive and integrated understanding of their pharmacokinetic properties. The protocols and application notes presented here provide a robust framework for researchers to systematically evaluate their compounds, from early in vitro screening to definitive in vivo studies. By embracing a mindset of scientific rigor and causal thinking, drug development professionals can make informed decisions, de-risk their projects, and ultimately, bring novel and effective medicines to patients.
References
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 9–22. [Link]
- Ishida, Y., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry, 20(20), 6171–6180. [Link]
- Wu, X. Y., et al. (2012). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. International Journal of Molecular Sciences, 13(2), 2387–2404. [Link]
Sources
- 1. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one synthesis
An Application Scientist's Guide to Synthesizing 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Technical Support Center
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists working with pyrrolopyrimidine scaffolds. As a purine isostere, this heterocyclic core is of significant interest in drug discovery.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and the rationale behind key experimental steps to help you navigate the synthetic challenges and optimize your reaction yields.
Overview of Synthetic Strategy
The synthesis of the 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one core can be approached through several routes. A common and effective strategy involves the construction of a substituted pyrimidine ring followed by the annulation of the pyrrole moiety. One plausible pathway begins with a 4-amino-6-chloropyrimidine derivative, which undergoes cyclization to form the bicyclic system, followed by methylation.
This guide will focus on a representative synthetic pathway and address the common pitfalls associated with each stage. The key transformations include nucleophilic aromatic substitution, intramolecular cyclization, and N-alkylation.
Visualizing the General Synthetic Workflow
The following diagram illustrates a conceptual workflow for assembling the target molecule.
Caption: A generalized workflow for the synthesis of the target compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis in a practical Q&A format.
Q1: My initial coupling reaction to introduce the pyrrole precursor (e.g., Sonogashira or Suzuki coupling) is sluggish or fails completely. What should I investigate?
A1: Failure in palladium-catalyzed cross-coupling reactions is a frequent issue. Here is a systematic troubleshooting approach:
-
Catalyst and Ligand Integrity:
-
Cause: The Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) may have decomposed, or the phosphine ligand (e.g., XPhos, DPEphos) may have oxidized.[3]
-
Solution: Use freshly opened catalyst and ligand. If you suspect degradation, consider running a control reaction with a known successful substrate pair. Ensure all manipulations are performed under an inert atmosphere (Nitrogen or Argon).
-
-
Solvent and Base Choice:
-
Cause: The solvent may not be anhydrous, or the base may be inappropriate for the specific coupling type. Water can poison the catalyst and hydrolyze starting materials.
-
Solution: Use freshly distilled, anhydrous solvents (e.g., DMF, Dioxane, Toluene).[4] The choice of base is critical; for Sonogashira, an amine base like Et₃N or DIPEA is common, while for Suzuki, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often required.[3] Ensure the base is finely powdered and dry.
-
-
Reaction Temperature:
-
Cause: The reaction may require higher thermal energy to overcome the activation barrier.
-
Solution: Incrementally increase the temperature (e.g., from 80°C to 100°C or 120°C) while monitoring the reaction by TLC or LC-MS. Be cautious, as excessive heat can lead to catalyst decomposition and side product formation.[4]
-
Q2: The intramolecular cyclization step to form the pyrrolo[3,2-d]pyrimidine core is giving me a low yield. How can I optimize this?
A2: Low yield in the annulation step often points to issues with reactivity or competing side reactions.
-
Base Strength and Stoichiometry:
-
Cause: In base-mediated cyclizations, incomplete deprotonation of the nucleophile (e.g., an amine or a carbanion precursor) is a common culprit.
-
Solution: Switch to a stronger, non-nucleophilic base. For example, if K₂CO₃ is ineffective, consider using NaH, KHMDS, or DBU.[4] Ensure at least a stoichiometric amount of base is used, and in some cases, an excess (e.g., 1.5-2.0 equivalents) may be beneficial.
-
-
Solvent Polarity:
-
Cause: The solvent must be able to dissolve the starting material and facilitate the desired ionic or polar transition state.
-
Solution: High-boiling aprotic polar solvents like DMF, DMSO, or NMP are generally effective for these types of cyclizations as they can improve solubility and accelerate reaction rates.[4]
-
-
Leaving Group Quality:
-
Cause: If the cyclization involves displacing a leaving group, its reactivity is paramount.
-
Solution: The reactivity order for halogens is typically I > Br > Cl > F. If you are using a chloro-substituted precursor, consider synthesizing the bromo- or iodo-analogue to increase the reaction rate.[4]
-
Troubleshooting Flowchart: Low Cyclization Yield
Caption: A decision tree for troubleshooting low yields in the cyclization step.
Q3: The final N-5 methylation step is resulting in a mixture of products or no reaction. What is going wrong?
A3: N-alkylation of heterocyclic systems can be tricky due to the presence of multiple potentially reactive nitrogen atoms and the acidic N-H proton of the pyrrole ring.
-
Incomplete Deprotonation:
-
Cause: The N-H proton of the pyrrole ring must be removed to generate a potent nucleophile. A weak base may not be sufficient.
-
Solution: Use a strong base like sodium hydride (NaH) to ensure complete and irreversible deprotonation. The reaction must be strictly anhydrous, as NaH reacts violently with water.
-
-
Choice of Methylating Agent:
-
Cause: The electrophile may be too weak, or it may be too harsh, leading to over-alkylation.
-
Solution: Methyl iodide (MeI) or dimethyl sulfate (DMS) are common and effective methylating agents. MeI is generally preferred for its higher reactivity. Use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
-
Reaction Conditions:
-
Cause: Temperature can play a significant role.
-
Solution: The initial deprotonation with NaH is typically performed at 0°C to control the exothermic reaction. After the addition of the methylating agent, the reaction is often allowed to warm to room temperature and stirred until completion.
-
Experimental Protocols
The following protocols are representative procedures based on established methodologies for synthesizing pyrrolopyrimidine derivatives.[1][5][6] Researchers should adapt these based on their specific starting materials and laboratory capabilities.
Protocol 1: Synthesis of 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Core Scaffold)
This protocol assumes the availability of a suitable pyrimidine precursor, such as 4-chloro-5-ethynylpyrimidine.
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 4-chloro-5-ethynylpyrimidine precursor (1.0 equiv).
-
Reagent Addition: Add anhydrous DMF (approx. 0.1 M concentration). To this solution, add potassium carbonate (K₂CO₃, 2.0 equiv) and a nucleophile such as benzylamine (1.2 equiv).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexane) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour it into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one scaffold.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add the 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one scaffold (1.0 equiv) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: NaH is highly reactive. Handle with care. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Methylation: Add methyl iodide (MeI, 1.2 equiv) dropwise via syringe.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography or recrystallization to yield the final product.
Data Summary Table
The following table provides a quick reference for typical reaction parameters. These values are starting points and may require optimization for your specific setup.
| Parameter | Step 1: Cyclization | Step 2: N-Methylation |
| Key Reagents | Pyrimidine Precursor, Base | Pyrrolopyrimidine Core, Base, MeI |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaH, KHMDS |
| Base Equiv. | 2.0 - 3.0 | 1.1 - 1.5 |
| Solvent | DMF, Dioxane, DMA | DMF, THF |
| Temperature | 80 - 120 °C | 0 °C to Room Temp. |
| Typical Duration | 4 - 15 hours | 2 - 6 hours |
| Typical Yield | 40 - 75% | 60 - 90% |
References
- Dymshits, G. et al. (2022). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health.
- Gangjee, A. et al. (2012). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health.
- Rees, C. W. et al. (1996). Efficient synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. RSC Publishing.
- AbacipharmTech. This compound. AbacipharmTech.
- Al-Tel, T. H. et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central.
- Al-Tel, T. H. et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- Girgis, N. S. et al. (1978). New Synthesis of 5H-Pyrrolo[3,2-d]pyrimidines via Pyrimido[5,4-c]pyridazines. DataPDF.
- Oguro, Y. et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. PubMed.
- Hou, Z. et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. National Institutes of Health.
- Gangjee, A. et al. (2019). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Khalafy, J. et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
- Karimi, F. et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals.
- Iwata, H. et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. PubMed.
- Li, W. et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. National Institutes of Health.
- El-Shaier, Y. A. M. M. et al. (2020). Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors. PubMed.
- Cherian, C. et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed.
- Kishta, H. et al. (2012). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health.
- Furneaux, R. H. & Tyler, P. C. (1999). Improved Syntheses of 3H,5H-Pyrrolo[3,2-d]pyrimidines. PubMed.
Sources
- 1. datapdf.com [datapdf.com]
- 2. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in assays
Welcome to the technical support guide for 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve common experimental challenges related to the solubility of this compound. As a member of the pyrrolopyrimidine class of nitrogen-containing heterocycles, this molecule exhibits low aqueous solubility, a common characteristic that can lead to assay variability and misleading results if not properly managed.[1][2]
This guide provides field-proven insights and validated protocols to ensure the reliable and reproducible use of this compound in your screening and development workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened?
A1: This is a classic phenomenon known as "solvent shock" or "crashing out."[3] Your compound is highly soluble in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO) but has very limited solubility in aqueous environments.[4] When a concentrated DMSO stock is rapidly diluted into a large volume of buffer, the DMSO disperses quickly, exposing the compound to an aqueous environment where it cannot stay dissolved, causing it to precipitate.[5][6] To prevent this, avoid large, single-step dilutions. A stepwise, serial dilution approach is recommended.[6][7]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Anhydrous, high-purity DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[3] The pyrrolopyrimidine core is generally soluble in DMSO.[8] Using a high-concentration stock is critical as it minimizes the final percentage of organic solvent in your assay, which should ideally be kept below 0.5% (and always below 1%) to avoid solvent-induced artifacts or cytotoxicity.[3]
Q3: Can I heat the solution to get the compound to dissolve in my buffer?
A3: Gentle warming (e.g., to 37°C) can temporarily increase the solubility of some compounds and is a common practice, especially for cell-based assays where media is pre-warmed.[5][7] However, this is not a universal solution. Forcing a compound into solution with heat can create a supersaturated state that is thermodynamically unstable, leading to precipitation later during your experiment.[9] Always verify the stability of your warmed solution over the full duration of your assay.
Q4: My compound solution looks clear initially, but I see a precipitate after several hours of incubation. Why?
A4: This is known as delayed precipitation and can be caused by several factors:
-
Thermodynamic Instability: As mentioned, you may have created an unstable supersaturated solution that is slowly returning to equilibrium by precipitating the excess compound.[9]
-
pH Shifts: In cell-based assays, cellular metabolism can produce acidic byproducts like lactic acid, gradually lowering the pH of the culture medium.[3][5] Since this compound is a nitrogen-containing heterocycle, its solubility can be pH-dependent. A change in pH may reduce its solubility.[10][11]
-
Temperature Fluctuations: Removing plates from a 37°C incubator for observation can cause temperature cycling, which may decrease solubility.[5]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving solubility issues.
Issue 1: Immediate Precipitation During Working Solution Preparation
-
Root Cause Analysis: The final concentration of the compound exceeds its kinetic solubility limit in the assay buffer due to rapid solvent exchange ("solvent shock").[3][5] The final concentration of the organic solvent may also be too high, affecting buffer components.
-
Solution Workflow:
Issue 2: Poor or Inconsistent Assay Results
-
Root Cause Analysis: Undissolved compound can lead to inaccurate quantification of the effective concentration, resulting in poor reproducibility and a flattened dose-response curve. The precipitated particles can also interfere with optical readings in plate-based assays.
-
Solutions & Best Practices:
-
Confirm Solubility First: Before conducting any biological assay, always perform a visual solubility test under your exact experimental conditions (buffer, temperature, incubation time). [7] 2. Use a Vehicle Control: Always include a control group that is treated with the same final concentration of solvent (e.g., 0.1% DMSO in media) but without the compound. This helps differentiate compound effects from solvent effects. [6] 3. Consider Protein Binding: If using media with Fetal Bovine Serum (FBS), be aware that serum proteins like albumin can bind to your compound. [3]This can sometimes help keep it in solution, but in other cases, it may lead to co-precipitation of protein-compound complexes. [3]Testing solubility in both serum-free and serum-containing media can be informative.
-
Advanced Solubilization Strategies
If standard dilution methods are insufficient, consider these advanced formulation techniques. The choice depends on the assay type and tolerance for excipients.
| Strategy | Mechanism | Best For | Considerations |
| pH Modification | For ionizable molecules, adjusting the pH can protonate or deprotonate functional groups (like the nitrogens in the pyrrolopyrimidine core), creating a charged, more water-soluble species. [10][12] | Biochemical assays | Must ensure the target protein/enzyme is stable and active at the new pH. Not suitable for cell-based assays where pH must be tightly controlled. |
| Co-solvents | Water-miscible organic solvents (e.g., PEG-400, propylene glycol, ethanol) reduce the overall polarity of the aqueous solution, increasing the solubility of hydrophobic compounds. [12][13] | In vivo studies, some biochemical assays | Co-solvents can have their own biological effects and may be toxic to cells at higher concentrations. [13]Always run a co-solvent vehicle control. |
| Surfactants | In biochemical assays, non-ionic surfactants like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01%) can form micelles that encapsulate the compound, keeping it dispersed. [14] | Biochemical assays (e.g., ELISA, enzyme kinetics) | Not suitable for cell-based assays as surfactants can disrupt cell membranes. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment. [9][15] | Cell-based and biochemical assays | Can sometimes affect compound-target binding by altering the free concentration of the drug. [15] |
Validated Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for preparing a concentrated stock solution.
-
Materials:
-
This compound powder (MW: 149.15 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) [3] * Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and vortex mixer
-
-
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.49 mg of the compound powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes. If needed, briefly sonicate the solution in a water bath to ensure all solid particles are fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can cause compound precipitation over time. [8]Store at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Determining Maximum Soluble Concentration in Assay Medium
This self-validating protocol establishes the upper concentration limit for your compound under specific assay conditions. [5][7]
-
Materials:
-
10 mM compound stock solution in DMSO
-
Complete assay medium or buffer (pre-warmed to the experimental temperature, e.g., 37°C)
-
Sterile 96-well flat-bottom plate or microcentrifuge tubes
-
-
Procedure:
-
Prepare Serial Dilutions: Create a 2-fold serial dilution series of your compound in the pre-warmed medium. For example, in a 96-well plate, add 100 µL of medium to wells A2 through A12. In well A1, add 198 µL of medium and 2 µL of your 10 mM DMSO stock to make a 100 µM solution (with 1% DMSO).
-
Mix and Dilute: Mix well A1 thoroughly. Transfer 100 µL from well A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on, down to well A11. Well A12 will serve as a no-compound control. This creates a concentration range from 100 µM down to ~0.05 µM.
-
Incubation and Observation: Incubate the plate under your planned experimental conditions (e.g., 37°C, 5% CO₂) for a duration matching your experiment's endpoint.
-
Visual Inspection: Visually inspect each well for any signs of precipitation (cloudiness, crystals, or film) at multiple time points (e.g., 0, 1, 4, and 24 hours). You can also view the wells under a microscope to detect fine precipitates.
-
Determine Limit: The highest concentration that remains perfectly clear throughout the entire incubation period is your maximum working soluble concentration. Do not use concentrations at or above the point where precipitation is observed. [15]
-
Protocol 3: Preparing Working Solutions via Intermediate Dilution
This protocol is designed to minimize the risk of "solvent shock" when preparing solutions for cell-based assays. [6]
References
- BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- BenchChem. (n.d.). Troubleshooting precipitation of methyl p-coumarate in cell culture media.
- Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- BenchChem. (n.d.). Technical Support Center: Addressing Compound Precipitation In Vitro.
- PharmaEducation. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Borade, M. (n.d.). Solubility enhancement and cosolvency. Slideshare.
- Popa-Burke, I. G., et al. (n.d.).
- Mavrantzas, M., et al. (2025, August 7). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations.
- BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
- BenchChem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
- Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
- Reddit. (2022, January 6). How to tackle compound solubility issue.
- The Kitchin, S. (2025, February 21).
- Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions.
- World Pharma Today. (n.d.).
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025, July 10).
- ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
- FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media.
- AbacipharmTech. (n.d.). This compound.
- ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- A Chemtek. (n.d.). 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.
- BLDpharm. (n.d.). 919278-72-1|this compound.
- UCL Discovery. (1991, June). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE.
- National Institutes of Health. (n.d.). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution.
- Bentham Science. (2022, November 16).
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem.
- BLDpharm. (n.d.). 5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.
- National Institutes of Health. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. researchgate.net [researchgate.net]
Optimizing reaction conditions for pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones synthesis
Welcome to the comprehensive technical support guide for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process, troubleshoot common issues, and optimize reaction conditions for this important class of heterocyclic compounds. Pyrrolo[3,2-d]pyrimidines are of significant interest in medicinal chemistry due to their structural analogy to purines, leading to a wide range of biological activities.[1] This guide provides in-depth, field-proven insights to ensure the successful and efficient synthesis of these valuable molecules.
I. Overview of the Primary Synthetic Route
The most prevalent and versatile method for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones involves a two-step sequence starting from a halogenated uracil derivative. The key transformations are a Sonogashira coupling followed by a palladium-catalyzed domino C-N coupling/hydroamination reaction.[1][2][3][4][5][6]
Caption: A workflow for troubleshooting common synthesis problems.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Alkynylated Uracil Intermediate via Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add the 5-bromo-6-chloro-1,3-dimethyluracil (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.05 equiv).
-
Add anhydrous and degassed solvent (e.g., DMSO or a mixture of THF and NEt₃).
-
Add the terminal alkyne (1.2 equiv) and triethylamine (10 equiv).
-
Stir the reaction mixture at room temperature for 6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated uracil.
Protocol 2: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione via Domino C-N Coupling/Hydroamination
-
In a dry Schlenk tube under an argon atmosphere, combine the alkynylated uracil (1.0 equiv), the aniline derivative (1.1 equiv), Pd(OAc)₂ (0.05 equiv), DPEphos (0.05 equiv), and K₃PO₄ (3.0 equiv).
-
Add anhydrous and degassed DMA.
-
Seal the tube and heat the reaction mixture to 100°C for 15 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the target pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione. [2][5][6]
V. Characterization and Purity Assessment
Accurate characterization of the final product and intermediates is crucial. Below are representative NMR data for a model compound, 1,3-dimethyl-5-(p-tolyl)-6-(phenylethynyl)pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Alkynylated Uracil Intermediate | 7.43–7.39 (m, 2H), 7.34–7.28 (m, 2H), 3.68 (s, 3H), 3.43 (s, 3H), 2.39 (s, 3H) | 159.0, 151.0, 138.9, 136.3, 132.7, 132.0, 129.4, 128.8, 120.0, 107.1, 102.3, 80.4, 35.6, 29.6, 21.3 |
| Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione Product | 7.17–7.13 (m, 2H), 7.09–7.03 (m, 4H), 6.89–6.85 (m, 2H), 6.17 (s, 1H), 3.81 (s, 3H), 3.55 (s, 3H), 3.36 (s, 3H), 2.30 (s, 3H) | 159.4, 155.1, 151.8, 143.2, 138.5, 136.4, 130.3, 129.6, 129.2, 128.9, 127.9, 113.8, 112.0, 95.1, 55.5, 31.9, 28.0, 21.3 |
Note: NMR data can vary slightly based on the specific substituents on the aromatic rings.
Common Impurities and their Spectroscopic Signatures:
-
Unreacted Alkynylated Uracil: Presence of the characteristic alkyne proton signal (if applicable) and the absence of the pyrrole C-H proton signal in the ¹H NMR spectrum.
-
Homocoupled Alkyne (Glaser-Hay Product): Symmetrical signals in both ¹H and ¹³C NMR spectra, often with a higher melting point and lower solubility.
-
Dehalogenated Starting Material: In the domino C-N coupling step, a potential side reaction is the reduction of the C-Cl bond on the pyrimidine ring. This can be identified by the absence of the halogen in the mass spectrum and a corresponding upfield shift of the adjacent proton in the ¹H NMR spectrum.
VI. References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Figueira de Abreu, R. M., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 1010–1017. [Link]
-
ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. [Link]
-
Gajda, R., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(14), 8536-8544. [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
ResearchGate. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
Bozorov, K., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(13), 2965. [Link]
-
Beilstein Journals. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]
-
ResearchGate. (n.d.). (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. [Link]
-
ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]
-
The Journal of Organic Chemistry. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
PubMed. (2025). Synthesis of pyrrolo[3,2- d]pyrimidine-2,4(3 H)-diones by domino C-N coupling/hydroamination reactions. [Link]
-
Semantic Scholar. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]
-
Organic Chemistry Portal. (2006). Domino Cu-Catalyzed C-N Coupling/Hydroamidation: A Highly Efficient Synthesis of Nitrogen Heterocycles. [Link]
-
National Institutes of Health. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. [Link]
-
Auctores Online. (2019). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. [Link]
-
National Institutes of Health. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]
-
MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
ResearchGate. (n.d.). (PDF) A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
National Institutes of Health. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]
-
ResearchGate. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]
-
Asian Journal of Chemistry. (2021). Synthesis and Cytotoxic Studies of Pyrrolopyrimidine Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a–n. [Link]
-
MDPI. (2024). Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. [Link]
-
ScienceDirect. (2013). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. [Link]
-
Patsnap. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]
-
National Institutes of Health. (2014). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. [Link]
Sources
- 1. BJOC - Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions [beilstein-journals.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrrolo[3,2- d]pyrimidine-2,4(3 H)-diones by domino C-N coupling/hydroamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and Related Analogs
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected or inconsistent phenotypes in our cellular assays after treatment with our pyrrolo[3,2-d]pyrimidine analog. Could these be off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities. The pyrrolo[3,2-d]pyrimidine core has been associated with multiple targets, including but not limited to serine hydroxymethyltransferase (SHMT) 1/2, glycinamide ribonucleotide formyltransferase (GARFTase), and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[1][3][4] Off-target effects can arise from the inhibitor interacting with other proteins, leading to unintended biological consequences. We recommend a systematic approach to de-risk your findings, starting with the troubleshooting guides below.
Q2: How can we proactively assess the potential for off-target effects with our specific 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one analog?
A2: A multi-pronged approach is recommended. In silico (computational) methods, such as screening against databases of known protein structures, can predict potential off-target interactions.[5][6] Additionally, a preliminary broad-spectrum screen, such as a kinase panel, can be a cost-effective way to identify major off-target classes early on, as many inhibitors exhibit cross-reactivity with kinases due to the conserved nature of the ATP binding pocket.[7]
Q3: What is the first step we should take to validate that the observed phenotype is due to inhibition of our intended target?
A3: The most crucial first step is to perform a dose-response analysis. A clear and consistent relationship between the concentration of your inhibitor and the magnitude of the biological effect is essential. However, since off-target effects can also be dose-dependent, this should be followed by using a structurally unrelated inhibitor that targets the same protein.[8][9] If both compounds produce the same phenotype, it strengthens the likelihood of a true on-target effect.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable steps to diagnose and resolve them.
Problem 1: Inconsistent results across different cell lines.
| Potential Cause | Troubleshooting & Optimization |
| Cell-line specific expression of off-target proteins. | 1. Characterize Target and Off-Target Expression: Profile the expression levels of your intended target and any known major off-targets in the cell lines being used via qPCR or Western blot.[9] 2. Choose Appropriate Cell Models: Select cell lines with high expression of the on-target and low or no expression of problematic off-targets.[8] |
| Differential metabolism of the compound. | 1. Evaluate Compound Stability: Analyze the metabolic stability of your inhibitor in the presence of cellular extracts or in the culture medium for each cell line. |
Problem 2: Discrepancy between biochemical and cellular activity.
| Potential Cause | Troubleshooting & Optimization |
| Poor cell permeability. | 1. Assess Cell Permeability: Employ assays (e.g., parallel artificial membrane permeability assay - PAMPA) to determine if the compound is effectively entering the cells. |
| Rapid metabolism or efflux of the inhibitor. | 1. Metabolic Stability Assays: Assess the compound's stability in the presence of liver microsomes or S9 fractions. 2. Efflux Pump Inhibition: Co-incubate with known efflux pump inhibitors to see if cellular potency is restored. |
Problem 3: Observed phenotype does not align with known function of the intended target.
| Potential Cause | Troubleshooting & Optimization |
| Inhibition of an unknown off-target. | 1. Broad-Spectrum Profiling: Screen your compound against a broad panel of targets (e.g., a comprehensive kinase panel or a safety panel of common off-targets).[7] 2. Genetic Validation: Use CRISPR-Cas9 or RNAi to knock down or knock out the intended target. The resulting phenotype should mimic the effect of your small molecule inhibitor.[8][10] |
| Paradoxical pathway activation. | 1. Downstream Signaling Analysis: Investigate the signaling pathway downstream of the intended target. Unexpected activation or inhibition of downstream effectors can indicate off-target activity or complex biological responses.[11] |
Experimental Protocols & Workflows
To ensure the scientific integrity of your results, a multi-faceted validation approach is essential.
Workflow for On-Target Validation
The following diagram illustrates a logical workflow for confirming that your observed cellular phenotype is a direct result of inhibiting the intended target.
Caption: Workflow for validating on-target effects of an inhibitor.
Protocol 1: Genetic Validation using CRISPR-Cas9
Objective: To determine if the genetic knockout of the intended target recapitulates the phenotype observed with the inhibitor.
Methodology:
-
gRNA Design and Cloning: Design and clone at least two independent guide RNAs (gRNAs) targeting early exons of the gene of interest into a Cas9 expression vector.
-
Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 constructs. Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Clonal Isolation: Isolate single-cell clones and expand them.
-
Verification of Knockout: Screen clonal populations for target protein knockout by Western blot and confirm genomic edits by sequencing.
-
Phenotypic Analysis: Subject the verified knockout cell lines to the same functional assays used to characterize the inhibitor. A close correlation between the genetic and pharmacological phenotypes strongly supports an on-target mechanism.[8][10]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the inhibitor to the intended target protein within a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor at various concentrations or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. Target engagement by the inhibitor will stabilize the protein, increasing its melting temperature.
-
Protein Isolation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.
-
Target Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.[9]
Identifying Off-Targets: A Systematic Approach
When off-target effects are suspected, a systematic investigation is required to identify the unintended interacting partners.
Caption: Systematic workflow for identifying off-target proteins.
References
- Benchchem. Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of Small Molecule Inhibitors.
- Benchchem. Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors.
- Benchchem. Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
- Patsnap Synapse. How can off-target effects of drugs be minimised?.
- Fujita, T. Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
- Therrien, E., et al.
- Dekhne, A. S., et al. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PMC - NIH.
- Al-Saffar, N. M., et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Klaeger, S., et al.
- Senger, M. R., et al. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
- ACS Applied Bio Materials. The Experimentalist's Guide to Machine Learning for Small Molecule Design.
- ResearchGate. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction.
- PMC - NIH. The Experimentalist's Guide to Machine Learning for Small Molecule Design.
- Dekhne, A. S., et al. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. NIH.
- Matherly, L. H., et al. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed.
- ResearchGate. Identification of intracellular targets of pyrrolo[3,2-d]pyrimidine...
- PubMed Central.
- PubMed. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy.
- Gangjee, A., et al. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC - NIH.
- YouTube.
- AbacipharmTech. This compound.
- MDPI.
- NIH. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution.
- PubMed. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution.
Sources
- 1. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
How to increase the purity of synthesized 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Technical Support Center: 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial crude product shows multiple spots on TLC and low purity by NMR. What are the most likely impurities?
A: Low purity in the crude product typically originates from unreacted starting materials or the formation of side products during the reaction. The specific impurities depend heavily on your synthetic route. A common synthesis involves the cyclization of a substituted pyrrole precursor.
Common Impurities to Consider:
-
Unreacted Starting Materials: Incomplete consumption of the initial pyrrole or the cyclizing agent is a frequent cause of impurities.
-
Side-Products from Incomplete Cyclization: Intermediates that have not fully cyclized to form the pyrimidinone ring can persist in the reaction mixture.
-
Over-alkylation Products: If your synthesis involves a methylation step, it's possible to get methylation at undesired positions, such as the pyrrole nitrogen, in addition to the target N5 position.
-
Hydrolysis Products: The pyrimidinone ring can be susceptible to hydrolysis under certain workup conditions (e.g., strongly acidic or basic).
-
Residual Catalysts and Reagents: Palladium catalysts, bases (e.g., K₃PO₄), or coupling agents used in preceding steps can contaminate the final product if not adequately removed.[1]
The following diagram illustrates a conceptual synthetic pathway and highlights potential points where impurities can arise.
Caption: Conceptual workflow from reactants to pure product, indicating where impurities may form.
Q2: How can I choose the best purification method for my crude product?
A: The optimal purification strategy depends on the nature and quantity of the impurities. A preliminary analysis by Thin Layer Chromatography (TLC) is essential to guide your choice.
Troubleshooting & Decision Workflow:
Caption: Decision tree for selecting a primary purification method based on initial TLC analysis.
-
Scenario 1: Impurities have very different polarity (Rf values on TLC are far apart).
-
If your product is a solid, recrystallization is often the most efficient method to remove baseline or solvent-front impurities.[2][3]
-
If either your product or a major impurity has a strongly acidic or basic functional group, a liquid-liquid acid/base extraction during the workup can be highly effective.[4]
-
-
Scenario 2: Impurities have similar polarity to your product (Rf values are close).
Q3: I want to try recrystallization. How do I select the right solvent?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Heterocyclic compounds like this often crystallize well.[2]
Protocol for Solvent Screening:
-
Place a small amount of your crude solid (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent.
-
If the solid is insoluble at room temperature, heat the mixture gently. A good solvent will dissolve the solid upon heating.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for crystal formation. The best solvent will yield a high recovery of crystalline material.
Recommended Solvents for Screening:
| Solvent System | Rationale & Expected Outcome |
| Ethanol or Isopropanol | Often a good starting point for polar, hydrogen-bond-capable molecules. |
| Acetonitrile | A polar aprotic solvent that can offer different solubility profiles. |
| Ethyl Acetate / Hexane | A two-solvent system. Dissolve in minimal hot ethyl acetate, then add hexane dropwise until cloudy. Reheat to clarify and cool slowly.[8] |
| Water | Given the polar nature of the pyrimidinone core, water can be an effective solvent, especially for removing non-polar impurities.[8] |
| Dichloromethane / Methanol | For very polar compounds, dissolving in a small amount of hot methanol and slowly adding dichloromethane as an anti-solvent can induce crystallization. |
Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it may be due to cooling too quickly or the presence of impurities. Try adding a bit more hot solvent to redissolve the oil and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can also help induce nucleation.[4][7]
Q4: Recrystallization failed. What are the best conditions for column chromatography?
A: Column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase (the solvent).[5] For polar N-heterocycles, special considerations are needed.
Step 1: Determine the Mobile Phase with TLC
-
Goal: Find a solvent system where your product has an Rf value of approximately 0.25-0.35.[5]
-
Stationary Phase: Use standard silica gel TLC plates.
-
Common Mobile Phases:
-
Dichloromethane (DCM) / Methanol (MeOH): A standard choice for polar compounds. Start with 1-2% MeOH in DCM and gradually increase the MeOH concentration (e.g., 5%, 10%) to find the optimal polarity.[9]
-
Ethyl Acetate (EtOAc) / Hexane: While less polar, a high percentage of EtOAc may be effective if impurities are non-polar.[9]
-
Troubleshooting TLC Streaking:
-
Problem: Basic nitrogen atoms in your molecule can interact strongly with the acidic sites on silica gel, causing the spot to streak or tail.[10]
-
Solution: Add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-1% triethylamine (NEt₃) or use a pre-mixed solution of 10% ammonia in methanol as your polar component.[4][9][10]
Step 2: Column Preparation and Execution (Protocol)
-
Prepare the Column: Pack a glass column with silica gel as a slurry in your initial, least polar solvent. Ensure the packing is uniform and free of air bubbles.[5]
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin running the mobile phase through the column. If your TLC showed good separation with a single solvent mixture (isocratic elution), use that system. If the impurities are far from your product, you can use a gradient elution, starting with a less polar mixture and gradually increasing the polarity to elute your product faster.
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Spot the collected fractions on a TLC plate to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Alternative: Reversed-Phase Chromatography If your compound is very polar and still behaves poorly on silica, reversed-phase chromatography is an excellent alternative.[4][6]
-
Stationary Phase: C18-functionalized silica (non-polar).
-
Mobile Phase: A polar solvent system, typically Water/Acetonitrile or Water/Methanol, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[4]
References
- Recrystallization and Crystallization.
- Column chromatography & TLC on highly polar compounds? r/chemistry - Reddit.
- Column chromatography.
- Experiment 9 — Recrystallization.
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health.
- Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
- Column chromatography. Columbia University.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
Sources
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. amherst.edu [amherst.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Addressing resistance mechanisms to pyrrolo[3,2-d]pyrimidine inhibitors
Technical Support Center: Pyrrolo[3,2-d]pyrimidine Inhibitors
A Senior Application Scientist's Guide to Investigating and Overcoming Acquired Resistance
Welcome to the technical support center for researchers utilizing pyrrolo[3,2-d]pyrimidine-based inhibitors. This guide is designed to provide in-depth, field-proven insights into the critical challenge of acquired drug resistance. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Acquired resistance is an almost universal phenomenon in targeted cancer therapy.[1][2] Whether your novel pyrrolo[3,2-d]pyrimidine compound targets a protein kinase, a metabolic enzyme like SHMT2, or another novel protein, the fundamental mechanisms by which cancer cells adapt and survive are often conserved.[1][3][4] This guide uses well-characterized examples from kinase inhibitors to illustrate these core principles, providing a robust framework for your investigations.
Frequently Asked Questions (FAQs)
Q1: My cell line, initially sensitive to my pyrrolo[3,2-d]pyrimidine inhibitor, is now growing at concentrations that were previously cytotoxic. What are the likely causes?
A1: This is a classic presentation of acquired resistance. The underlying mechanisms are typically grouped into two main categories:
-
On-Target Alterations: These are genetic changes in the direct target of your inhibitor. This can include secondary mutations in the drug's binding site that prevent the inhibitor from docking effectively, or amplification of the gene, leading to overexpression of the target protein that overwhelms the inhibitor.[2][5][6] A well-known example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to early-generation inhibitors.[6][7]
-
Off-Target Alterations (Bypass Pathways): The cell activates alternative signaling pathways to circumvent the block you've introduced.[5][7] For instance, if your inhibitor blocks Pathway A, the cell might upregulate a protein in Pathway B that restores the downstream signaling necessary for survival and proliferation.[2][8] Amplification of the MET receptor tyrosine kinase is a common bypass mechanism that confers resistance to EGFR inhibitors in lung cancer.[7]
Q2: How can I definitively confirm that my cell line has developed resistance?
A2: The gold standard for confirming resistance is to perform a dose-response cell viability assay and demonstrate a significant shift in the half-maximal inhibitory concentration (IC50).[5][9] A rightward shift in the dose-response curve, indicating that a higher drug concentration is needed to achieve the same level of growth inhibition, is quantitative proof of resistance. A greater than two-fold increase in the IC50 value is typically considered a significant indicator of resistance.[9]
Q3: What is the very first experiment I should run to begin investigating the resistance mechanism?
A3: A logical and efficient first step is to determine if the resistance is due to on-target mutations. Sequence the coding region of the gene for your inhibitor's direct target in both your parental (sensitive) and newly resistant cell lines.[5][9] This is often the most direct and common mechanism of resistance, and a positive finding here can save you from pursuing more complex investigations into bypass pathways immediately.
Troubleshooting Workflows & Diagnostic Guides
This section provides a structured approach to diagnosing the "why" behind your experimental observations.
Logical Flow for Investigating Resistance
The following diagram outlines a systematic workflow for diagnosing and characterizing resistance mechanisms.
Caption: A systematic workflow for identifying and validating resistance mechanisms.
Guide 1: Characterizing On-Target Resistance Mechanisms
On-target resistance occurs when the cancer cell modifies the direct molecular target of your inhibitor.
Q: My sequencing results for the target gene are ambiguous. What could be the issue?
A: Ambiguous sequencing can arise from several sources.
-
Heterogeneous Population: The resistant culture may not be clonal. It could be a mix of cells with different resistance mutations or a combination of resistant and remaining sensitive cells.
-
Low Allele Frequency: The resistance-conferring mutation may be present in only a subset of the cells' alleles, making it difficult to detect via standard Sanger sequencing.
-
Troubleshooting: Use a more sensitive method like Next-Generation Sequencing (NGS), which can detect mutations at much lower frequencies.[12]
-
-
Gene Amplification: If the target gene is amplified, you may be sequencing multiple copies, some of which could be wild-type while others are mutant.
-
Troubleshooting: Assess gene copy number using quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH).
-
A: Yes. The absence of a mutation does not rule out on-target resistance. The most common alternative is the overexpression of the target protein, usually due to gene amplification.[2] In this scenario, the sheer quantity of the target protein titrates out the inhibitor, rendering the standard dose ineffective.
-
Next Steps: Use Western blotting to compare the total protein expression level of your target between the sensitive parental line and the resistant line.[9] Concurrently, use qPCR to measure the target's mRNA levels, which can indicate if the overexpression is driven by increased transcription or gene amplification.
Protocol 1: Screening for On-Target Resistance Mutations
This protocol outlines a method for generating and identifying resistance mutations in vitro, a crucial step for predicting clinical resistance.[10][13]
-
Mutagenesis:
-
Action: Introduce random mutations into the cDNA of your target kinase. This can be done using error-prone PCR or by passaging the cDNA through a mutator E. coli strain.[11]
-
Rationale: This mimics the natural process of random mutation that occurs in tumors, allowing you to proactively identify mutations that could confer resistance.
-
-
Retroviral Transduction:
-
Action: Package the mutagenized cDNA library into a retroviral vector and transduce it into a sensitive, IL-3-dependent cell line like Ba/F3.[10][13]
-
Rationale: Ba/F3 cells are an excellent model system because their survival can be made dependent on the activity of the ectopically expressed kinase, providing a clean background for selection.[14]
-
-
Selection:
-
Action: Withdraw IL-3 from the culture medium and add your pyrrolo[3,2-d]pyrimidine inhibitor at a concentration 5-10 times the IC50 of the wild-type kinase.[11][13]
-
Rationale: This creates a strong selective pressure. Only cells expressing a mutant kinase that is both active (allowing them to survive without IL-3) and resistant to your inhibitor will be able to proliferate.
-
-
Isolation and Sequencing:
-
Action: After 2-3 weeks, pick the surviving colonies. Expand them, isolate their genomic DNA, and use PCR to amplify and sequence the integrated kinase cDNA.[10][13]
-
Rationale: The sequences from the surviving colonies will reveal the specific point mutations that confer resistance to your compound.
-
-
Validation:
-
Action: Recreate the identified mutations in a clean vector using site-directed mutagenesis. Transduce these individual mutants back into Ba/F3 cells and perform an IC50 assay for each.[11][13]
-
Rationale (Self-Validation): This step is critical to prove that the specific mutation you identified is solely responsible for the resistance phenotype, rather than another random mutation that occurred during the initial screen.[11]
-
Guide 2: Identifying Bypass Pathway Activation
If on-target mechanisms are ruled out, the next logical step is to investigate the activation of compensatory signaling pathways.
Visualizing a Bypass Pathway
Caption: Resistance via activation of a compensatory bypass signaling pathway.
Q: I suspect a bypass pathway is activated, but I don't know which one. Where do I start?
A: A phospho-kinase array is an excellent, unbiased starting point.[9] These arrays contain antibodies against the phosphorylated (active) forms of dozens of key kinases.
-
Methodology: Lyse your sensitive and resistant cells (both treated with the inhibitor) and apply the lysates to the arrays. A strong signal in the resistant cell lysate that is absent or weak in the sensitive cell lysate points to a specific activated pathway.
-
Causality: You are looking for kinases that are hyper-activated only in the resistant cells in the presence of your inhibitor. This indicates the cell has re-routed its signaling through this new pathway to survive.
Q: My phospho-array identified hyper-activation of the PI3K/Akt pathway. How do I validate this?
A: Validation is key. The definitive experiment is to test for re-sensitization using combination therapy.
-
Hypothesis: If the PI3K/Akt pathway is the true bypass mechanism, then inhibiting it should restore sensitivity to your original pyrrolo[3,2-d]pyrimidine inhibitor.
-
Experiment: Treat your resistant cells with:
-
Your inhibitor alone.
-
A known PI3K or Akt inhibitor alone.
-
A combination of both inhibitors.
-
-
Validation: Use a cell viability assay to assess the results. If you observe a synergistic effect—where the combination treatment is significantly more effective at killing the cells than either drug alone—you have strong evidence that you've identified the correct bypass pathway.[5][15]
Data Summary: Common Resistance Mutations in Kinase Targets
While your pyrrolo[3,2-d]pyrimidine inhibitor may have a novel target, understanding the patterns of resistance in well-studied kinases provides a valuable reference.
| Target Kinase | Primary Inhibitor | Resistance Mutation | Consequence | Reference(s) |
| EGFR | Osimertinib | C797S | Prevents covalent bond formation of the inhibitor in the ATP binding pocket.[16][17][18][19] | [17][18][20] |
| JAK2 | Ruxolitinib | Y931C | Affects a residue that interacts with the inhibitor via a π-π stacking interaction.[21] | [21][22] |
| JAK2 | Ruxolitinib | G935R | Alters the binding pocket, conferring cross-resistance to multiple JAK2 inhibitors.[21] | [21][22] |
| BCR-ABL | Imatinib | T315I | The "gatekeeper" mutation; sterically hinders inhibitor binding in the ATP pocket.[6] | [6] |
References
- Koppikar, P., et al. (2012). Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms. National Institutes of Health.
- Azam, M., et al. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. JoVE.
- laurabbook. (2024). Osimertinib Resistance and EGFR Mutations in NSCLC Treatment. AstraZeneca.
- Leone, G., et al. (2023). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. National Institutes of Health.
- BIOENGINEER.ORG. (2024). Osimertinib Resistance and EGFR Mutations in NSCLC Treatment. bioengineer.org.
- Provencio, M., et al. (2021). Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report. National Institutes of Health.
- Koppikar, P., et al. (2011). Kinase Domain Mutations in JAK2V617F Confer Resistance to the Novel JAK2 Inhibitor Ruxolitinib. Blood, American Society of Hematology.
- Azam, M., et al. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. National Institutes of Health.
- Passiglia, F., et al. (2019). Mechanisms of resistance to osimertinib. Translational Lung Cancer Research.
- ResearchGate. (2015). JAK Inhibitor Resistance in SET-2V617F Cells Can Be Overcome by Combinations of ABT-737 and TG101209 or Ruxolitinib and Is Predominantly Bcl-xL Dependent. ResearchGate.
- Dekhne, A. S., et al. (2018). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. AACR Journals.
- Verstovsek, S., et al. (2020). Ruxolitinib reduces JAK2 p.V617F allele burden in patients with polycythemia vera enrolled in the RESPONSE study. National Institutes of Health.
- Medscape. (2012). Mechanisms of Acquired Resistance to Targeted Cancer Therapies. Medscape.
- Frontiers. (2023). Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms. Frontiers in Oncology.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
- Garraway, L. A., & Jänne, P. A. (2012). Mapping the Pathways of Resistance to Targeted Therapies. AACR Journals.
- Hrustanovic, G., et al. (2015). Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology. National Institutes of Health.
- Kincaid, Z., & Azam, M. (2015). A scheme for screening the resistance mutations against kinase inhibitor Ruxolitinib. ResearchGate.
- Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Duquesne Scholarship Collection.
- Royal Society of Chemistry. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry.
- Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. National Institutes of Health.
- Dagogo-Jack, I., et al. (2018). Resistance Mechanisms to Targeted Therapies in ROS1+ and ALK+ Non-small Cell Lung Cancer. PubMed.
- Frontiers. (2023). Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges. Frontiers in Immunology.
- The University of Texas at Austin. (2019). Rapid Screen for Tyrosine Kinase Inhibitor Resistance Mutations and Substrate Specificity. Texas ScholarWorks.
- Princeton University. (2018). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Princeton University.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Chakrabarty, A., et al. (2010). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. National Institutes of Health.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
- Piotrowska, Z. (2019). How to Test for ALK-Resistant Mutations in NSCLC. ASCO Daily News.
- ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay? ResearchGate.
- National Institutes of Health. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- Bivona, T. G., & Doebele, R. C. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. National Institutes of Health.
- Blount, J. R., & Foster, S. A. (2009). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. National Institutes of Health.
- PubMed. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- National Institutes of Health. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.
- MDPI. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- PubMed. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed.
- Auctores Journals. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals.
Sources
- 1. Mechanisms of Acquired Resistance to Targeted Cancer Therapies [medscape.com]
- 2. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. "Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibito" by Aamod S. Dekhne, Changwen Ning et al. [dsc.duq.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. Video: A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors [jove.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. egfrcancer.org [egfrcancer.org]
- 17. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioengineer.org [bioengineer.org]
- 19. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives. This class of compounds, belonging to the broader family of pyrrolopyrimidines, has shown significant promise as kinase inhibitors and anticancer agents.[1][2] However, their therapeutic potential is often hampered by poor oral bioavailability, a common challenge for heterocyclic compounds with low aqueous solubility and/or permeability.
This guide provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting protocols to address common experimental hurdles and systematically improve the oral bioavailability of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the preclinical development of this compound derivatives.
Q1: My this compound derivative shows excellent in vitro potency but poor in vivo efficacy when dosed orally. What are the likely reasons?
A1: This is a classic challenge in drug development. The discrepancy between in vitro potency and in vivo efficacy for orally administered drugs often points to poor bioavailability. The primary culprits are typically:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. Pyrrolopyrimidine derivatives, due to their planar, aromatic structures, can have strong crystal lattice energy, leading to poor solubility.[3]
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
Q2: How can I quickly assess if my compound has a solubility or permeability problem?
A2: Several in vitro assays can provide a rapid assessment:
-
Kinetic and Thermodynamic Solubility Assays: These will determine the solubility of your compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive permeability.
-
Caco-2 Cell Permeability Assay: This cell-based assay provides a more comprehensive assessment of permeability, including both passive diffusion and active transport (efflux and uptake). It can help identify if your compound is a P-gp substrate.
Q3: What is the Biopharmaceutics Classification System (BCS), and how can it guide my formulation strategy?
A3: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[4]
| BCS Class | Solubility | Permeability | Bioavailability Challenge |
| I | High | High | Generally good absorption. |
| II | Low | High | Dissolution rate-limited absorption. |
| III | High | Low | Permeability-limited absorption. |
| IV | Low | Low | Significant absorption challenges.[4] |
Many kinase inhibitors, including pyrrolopyrimidine derivatives, fall into BCS Class II or IV.[5] Knowing the BCS class of your compound is crucial for selecting the most appropriate bioavailability enhancement strategy. For instance, for a BCS Class II compound, enhancing the dissolution rate is the primary goal, whereas for a BCS Class IV compound, both solubility and permeability need to be addressed.[4][6]
Q4: Are there any structural modifications I can make to the this compound scaffold to improve its intrinsic bioavailability?
A4: Yes, medicinal chemistry approaches can significantly impact bioavailability. Consider the following:
-
Introduce Ionizable Groups: Adding acidic or basic moieties can allow for salt formation, which often improves solubility and dissolution rate.
-
Modify Lipophilicity: Systematically altering substituents to optimize the octanol/water partition coefficient (logP) can improve the balance between solubility and permeability.
-
Prodrug Strategies: A prodrug is an inactive derivative that is converted to the active parent drug in vivo. This approach can be used to temporarily mask physicochemical properties that limit absorption. For example, a phosphate ester prodrug can dramatically increase aqueous solubility.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step guidance on common experimental challenges and protocols for enhancing bioavailability.
Troubleshooting Low Aqueous Solubility
If your compound exhibits poor solubility in aqueous media, consider the following strategies:
Strategy 1: Particle Size Reduction (Micronization and Nanonization)
-
Principle: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
When to Use: For BCS Class II compounds where dissolution is the rate-limiting step for absorption.
-
Experimental Protocol: Nanosuspension Formulation by Wet Milling
-
Preparation of Milling Slurry: Disperse the this compound derivative in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like hydroxypropyl methylcellulose).
-
Milling: Transfer the slurry to a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
-
Process Parameters: Optimize milling time, bead size, and agitator speed to achieve the desired particle size (typically < 200 nm for nanosuspensions).
-
Characterization: Measure particle size and distribution using dynamic light scattering (DLS). Assess the physical stability of the nanosuspension over time.
-
In Vitro Dissolution: Perform dissolution testing in biorelevant media to confirm an enhanced dissolution rate compared to the unmilled drug.
-
Strategy 2: Amorphous Solid Dispersions
-
Principle: Dispersing the crystalline drug in a polymeric carrier in its amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.
-
When to Use: For compounds with high crystal lattice energy that are difficult to dissolve.
-
Experimental Protocol: Amorphous Solid Dispersion by Spray Drying
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., PVP, HPMC-AS, Soluplus®) and a common solvent system that dissolves both the drug and the polymer.
-
Spray Drying: Atomize the drug-polymer solution into a hot air stream. The rapid solvent evaporation prevents the drug from recrystallizing, trapping it in an amorphous state within the polymer matrix.
-
Characterization: Confirm the amorphous nature of the drug using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).
-
In Vitro Dissolution: Conduct dissolution studies to demonstrate improved solubility and supersaturation compared to the crystalline drug.
-
Troubleshooting Low Permeability
If your compound shows low permeability in assays like PAMPA or Caco-2, consider these approaches:
Strategy 1: Lipid-Based Formulations
-
Principle: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
When to Use: For lipophilic compounds (logP > 2) that may have either solubility or permeability limitations (BCS Class II or IV).
-
Experimental Protocol: Development of a SEDDS Formulation
-
Excipient Screening: Determine the solubility of your compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and cosolvents (e.g., Transcutol®, PEG 400).
-
Ternary Phase Diagram Construction: Systematically mix the selected oil, surfactant, and cosolvent in different ratios and observe the emulsification behavior upon dilution with water. Identify the region that forms a stable micro- or nanoemulsion.
-
Formulation Optimization: Select the optimal formulation based on its self-emulsification efficiency, droplet size, and drug loading capacity.
-
In Vitro Dispersion and Digestion: Evaluate the formulation's performance in in vitro lipolysis models to predict its in vivo behavior.
-
Strategy 2: Prodrug Approach for Permeability Enhancement
-
Principle: A prodrug can be designed to have increased lipophilicity or to be a substrate for an uptake transporter in the gut.
-
When to Use: For compounds with low permeability due to high polarity or as a strategy to bypass efflux transporters.
-
Conceptual Workflow:
-
Identify a suitable promoiety: For example, an amino acid promoiety could target peptide transporters.
-
Synthesize the prodrug: Attach the promoiety to the parent drug via a linker that is cleavable by intestinal or hepatic enzymes.
-
In Vitro Evaluation:
-
Confirm the enhanced permeability of the prodrug using the Caco-2 assay.
-
Assess the chemical and enzymatic stability of the prodrug in simulated GI fluids and liver microsomes to ensure it remains intact until it is absorbed and then efficiently converts to the active drug.
-
-
Part 3: Visualization & Data Presentation
Workflow for Enhancing Bioavailability
Caption: A decision tree to guide the selection of an appropriate formulation strategy.
References
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. 2023; 28(7):2917.
- Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Cancer Research. 2021; 81(13_Supplement):1013.
- Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology. 2020; 97(1):9-22.
- 5H-Pyrrolo(3,2-d)pyrimidin-4-amine. PubChem.
- Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Princeton University.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. 2023; 28(18):6698.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Center for Biotechnology Information.
- Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry. 2022; 65(12):8463-8480.
- Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. ChEMBL.
- Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry. 2012; 20(20):6171-6180.
- Identification of intracellular targets of pyrrolo[3,2-d]pyrimidine... ResearchGate.
- Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry. 2019; 62(9):4526-4542.
- Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. ACS Chemical Biology. 2022; 17(8):2130-2140.
- CID 67270867. PubChem.
- Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. National Center for Biotechnology Information.
- Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. ResearchGate.
- This compound. AbacipharmTech.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. 2023; 66(11):7391-7413.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Center for Biotechnology Information.
- Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. ResearchGate.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Center for Biotechnology Information.
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. ResearchGate.
- Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. National Center for Biotechnology Information.
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. ResearchGate.
- Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science.
- 5-Methyl-3H-pyrrolo[2, 3-d]pyrimidin-4(7H)-one. MySkinRecipes.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Center for Biotechnology Information.
- Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate.
- Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor B... - ChEMBL [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Studies
Welcome to the technical support resource for researchers working with 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and related derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies for the common and unexpected challenges encountered during experimentation. As a member of the pyrrolopyrimidine class of heterocyclic compounds, this molecule and its analogues are of significant interest in drug discovery, often investigated for their roles as kinase inhibitors or modulators of metabolic pathways.[1][2] Their structural similarity to endogenous purines is key to their biological activity but can also be a source of experimental complexity, leading to off-target effects or unexpected cellular responses.[1]
This document moves beyond simple protocols to explain the causality behind the challenges and solutions, empowering you to design robust, self-validating experiments.
Section 1: Compound Integrity, Handling, and Characterization
The foundation of any successful experiment is a well-characterized and properly handled compound. Issues at this initial stage are the most common source of non-reproducible or misleading data.
FAQ 1.1: I'm having difficulty dissolving the compound for my assays. What is the recommended solubilization protocol?
Answer: Poor solubility is a frequent challenge with heterocyclic compounds like pyrrolopyrimidines. An incorrect solvent choice or procedure can lead to compound precipitation in your assay, drastically reducing the effective concentration and giving a false impression of low potency.
-
Primary Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming (to 37°C) or sonication can assist.
-
Aqueous Dilution: For biological assays, the DMSO stock should be serially diluted into your aqueous culture medium or buffer. Critically, perform this dilution immediately before use. When diluting, add the DMSO stock to the aqueous solution (not the other way around) while vortexing to minimize localized high concentrations that can cause precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can induce cellular stress or toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Solubility Limits: If you observe cloudiness or precipitate after dilution, you have exceeded the compound's aqueous solubility limit. You must reassess your working concentrations. Some studies on similar heterocyclic compounds have successfully used excipients or polymers to enhance aqueous solubility, though this adds complexity to the experimental system.[3]
Protocol 1: Verifying Compound Solubility in Assay Medium
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Serial Dilution: Create a serial dilution series from your stock solution in your final assay medium (e.g., DMEM + 10% FBS). Target concentrations should bracket your intended experimental range (e.g., 200 µM, 100 µM, 50 µM, 10 µM, 1 µM).
-
Incubation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for at least 2 hours.
-
Visual Inspection: Carefully inspect each dilution for any signs of precipitation (cloudiness, visible particles). A light microscope can be used for more sensitive detection.
-
Confirmation (Optional): For a quantitative assessment, centrifuge the samples (e.g., 14,000 x g for 15 minutes) and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS. A significant drop from the expected concentration indicates precipitation.
FAQ 1.2: My characterization data (NMR, MS) shows unexpected peaks. Could the compound be unstable?
Answer: Yes, this is a critical checkpoint. Pyrrolopyrimidine scaffolds can be susceptible to degradation, particularly if handled or stored improperly.
-
Purity Verification: Always verify the identity and purity of a new batch of the compound via 1H NMR, LC-MS, and HPLC before use. Compare the data against the supplier's certificate of analysis or published spectra for related structures.[4][5]
-
Potential Degradation: Be aware of potential hydrolysis of the pyrimidinone ring or oxidation of the pyrrole ring, especially if exposed to moisture, extreme pH, or prolonged light.
-
Proper Storage:
-
Solid: Store the compound as a solid at -20°C or -80°C, under argon or nitrogen if possible, and protected from light with desiccant.
-
Stock Solutions: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Section 2: Troubleshooting In Vitro Biological Assays
Once you are confident in your compound's integrity, the next set of challenges arises within the biological system itself.
FAQ 2.1: The observed IC50 value is significantly higher (lower potency) than anticipated. What are the likely causes?
Answer: A discrepancy between expected and observed potency is a common issue with multiple potential causes. A systematic approach is required to diagnose the problem. The workflow below outlines a logical troubleshooting process.
Diagram: Troubleshooting Workflow for High IC50 Values
Caption: A step-by-step diagnostic workflow for troubleshooting unexpectedly low compound potency.
Detailed Explanation:
-
Compound Integrity: As discussed in Section 1, precipitated or degraded compound is a primary suspect. An effective concentration that is lower than the nominal concentration will directly lead to a higher IC50.
-
Assay Parameters:
-
For Kinase Assays: Pyrrolopyrimidines often act as ATP-competitive inhibitors.[1] If the ATP concentration in your assay is too high, it will outcompete the inhibitor, leading to an artificially high IC50. Aim for an ATP concentration at or below the Km for the specific kinase.
-
Incubation Time: Is the incubation long enough for the compound to engage its target and elicit a downstream effect? For inhibitors affecting metabolic pathways, a longer incubation (24-72 hours) may be necessary to observe effects on cell proliferation.[5]
-
-
Cell Line Characteristics:
-
Target Expression: Confirm that your cell line expresses the intended target protein at sufficient levels.
-
Resistance Mechanisms: Many cancer cell lines overexpress efflux pumps like P-glycoprotein (P-gp), which can actively remove the compound from the cell, lowering its intracellular concentration. Some pyrrolopyrimidine derivatives have been specifically designed to circumvent these mechanisms.[6]
-
Mutations: Does your cell line harbor mutations in the target protein or downstream signaling components that could confer resistance?
-
FAQ 2.2: The compound shows broad cytotoxicity across multiple cell lines, and it doesn't seem specific to my target. Why is this happening?
Answer: This suggests significant off-target activity, a known characteristic of this compound class due to its structural similarity to purines.
-
Multi-Kinase Inhibition: The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" known to bind to the ATP pocket of many different kinases.[1][7][8] Your compound may be inhibiting several kinases essential for cell survival, leading to general toxicity.
-
Metabolic Pathway Interference: Many pyrrolo[3,2-d]pyrimidine derivatives are designed to inhibit key enzymes in one-carbon metabolism, such as serine hydroxymethyltransferase (SHMT) or enzymes in the de novo purine biosynthesis pathway (GARFTase, AICARFTase).[2][9][10] Inhibition of these fundamental pathways is broadly cytotoxic to rapidly proliferating cells.
-
DNA Damage: Some N5-substituted pyrrolo[3,2-d]pyrimidines have been shown to act as DNA alkylators or binders, which is a potent and generally cytotoxic mechanism.[11]
To de-risk this, you must perform counter-screens against a panel of relevant kinases or use target-agnostic approaches to identify cellular partners.
Section 3: Elucidating the Mechanism of Action
Interpreting the cellular effects of a multi-faceted compound requires careful experimental design to distinguish primary, on-target effects from secondary, downstream consequences.
FAQ 3.1: How can I definitively prove that my compound engages its intended target inside the cell?
Answer: Observing a downstream phenotype (e.g., decreased cell viability) is not sufficient. You need a direct measure of target engagement.
Protocol 2: Western Blot for Target Pathway Modulation (Kinase Target Example)
This protocol assumes your compound is designed to inhibit a specific kinase (e.g., a receptor tyrosine kinase).
-
Cell Treatment: Plate cells (e.g., MIA Pa-Ca-2) and allow them to adhere. Starve cells of serum overnight to reduce basal signaling, then stimulate with the appropriate ligand (e.g., growth factor) in the presence of your compound (at 1x, 5x, and 10x the IC50) or a DMSO vehicle control for a short period (e.g., 15-30 minutes).
-
Lysate Preparation: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific to the phosphorylated form of the direct downstream substrate of your target kinase (e.g., anti-phospho-AKT).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for the total (phosphorylated + unphosphorylated) form of the substrate and/or a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate in the compound-treated samples, compared to the stimulated vehicle control, provides strong evidence of on-target kinase inhibition in the cellular context.[12]
FAQ 3.2: My compound seems to affect multiple pathways (e.g., mTOR signaling and ROS levels). How do I determine the primary mechanism?
Answer: This is a common finding for compounds that target central metabolic hubs like one-carbon metabolism.[9][13] The key is to separate the initial inhibitory event from the subsequent cellular cascade.
-
Time-Course Experiments: Perform a time-course analysis (e.g., 1, 4, 8, 16, 24 hours) of pathway modulation. The earliest detectable event is most likely to be the primary effect. For example, inhibition of purine biosynthesis should precede a drop in mTOR signaling, which is sensitive to cellular energy and nutrient status.[9]
-
Metabolic Rescue: This is a powerful tool for validating inhibitors of metabolic pathways. If your compound inhibits purine biosynthesis, its cytotoxic effects should be reversible by supplementing the culture medium with a purine source like hypoxanthine. If it inhibits SHMT, rescue would be expected with glycine or formate.[2] If it hits multiple nodes, a combination of rescue agents may be needed.[2][13]
Diagram: Potential Multi-Target Mechanism of a Pyrrolopyrimidine
Caption: Illustrative pathways showing how a single compound can have multiple primary targets leading to complex downstream effects.
References
- Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. National Institutes of Health (NIH). [Link]
- Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. National Institutes of Health (NIH). [Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- 5H-Pyrrolo(3,2-d)pyrimidin-4-amine | C6H6N4 | CID 5287565. PubChem. [Link]
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
- This compound. AbacipharmTech. [Link]
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. National Institutes of Health (NIH). [Link]
- Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed. [Link]
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health (NIH). [Link]
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
- Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Institutes of Health (NIH). [Link]
- New Synthesis of 5H-Pyrrolo[3,2-d]pyrimidines via Pyrimido[ 5,4 - datapdf.com.
- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. [Link]
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. National Institutes of Health (NIH). [Link]
- Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. National Institutes of Health (NIH). [Link]
- Structural Characterization of 5-Substituted Pyrrolo[3,2- d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. PubMed. [Link]
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. [Link]
- Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. National Institutes of Health (NIH). [Link]
- Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed. [Link]
- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria.
- Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. National Institutes of Health (NIH). [Link]
- Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]
- Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7)
- Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics. PubMed. [Link]
- The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e. PubMed Central. [Link]
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). [Link]ncbi.nlm.nih.gov/pmc/articles/PMC4035133/)
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 6. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison for Drug Discovery Professionals: Sunitinib vs. the Emerging Class of 5-Methyl-pyrrolo[3,2-d]pyrimidine Kinase Inhibitors
An In-Depth Efficacy Analysis for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapy, the multi-targeted tyrosine kinase inhibitor (TKI) Sunitinib has long been a benchmark, particularly in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][2] Its success has paved the way for the development of new generations of kinase inhibitors aiming for improved efficacy, selectivity, and safety profiles. Among the promising new scaffolds is the pyrrolo[3,2-d]pyrimidine core, a versatile platform from which a new class of potent kinase inhibitors is emerging.
This guide provides a comparative analysis of the established TKI, Sunitinib, and the rising class of 5-Methyl-pyrrolo[3,2-d]pyrimidine derivatives. We will delve into their mechanisms of action, target profiles, and available preclinical data to offer a comprehensive resource for researchers and drug development professionals.
Sunitinib: The Established Multi-Targeted Kinase Inhibitor
Sunitinib, marketed as Sutent®, is an oral, small-molecule TKI that exerts its anticancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression.[3] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), both crucial for angiogenesis.[1][4] By blocking these receptors, Sunitinib effectively cuts off the blood supply to tumors, leading to reduced tumor vascularization and cancer cell apoptosis.[1][3]
Beyond its anti-angiogenic activity, Sunitinib also inhibits other RTKs such as KIT, FLT3, and RET, making it effective against a broader range of solid tumors, including breast, lung, and neuroendocrine tumors.[1][5][6]
Clinical Efficacy of Sunitinib:
Sunitinib has demonstrated significant clinical efficacy, particularly as a first-line treatment for metastatic RCC, where it has shown superiority over interferon-α in terms of progression-free survival and objective response rates.[7] In patients with imatinib-resistant GIST, Sunitinib has also proven to be an effective second-line therapy.[1][2]
The Rise of 5-Methyl-pyrrolo[3,2-d]pyrimidines: A New Frontier in Kinase Inhibition
The pyrrolo[3,2-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its structural similarity to adenine, the core component of ATP.[8] This mimicry makes it an ideal framework for designing ATP-competitive kinase inhibitors. The 5-methyl substitution on this scaffold has been explored as a key modification to enhance potency and selectivity.
While a direct head-to-head clinical comparison with Sunitinib is not yet available for a specific 5-Methyl-pyrrolo[3,2-d]pyrimidine derivative, preclinical studies on several analogs have revealed promising multi-targeted kinase inhibition profiles with potent anti-cancer activity.
Mechanism of Action and Target Profile
Derivatives of the 5-Methyl-pyrrolo[3,2-d]pyrimidine class have shown potent inhibitory activity against several RTKs that overlap with Sunitinib's targets, most notably VEGFR2.[9] This suggests a similar anti-angiogenic mechanism of action.
One notable derivative, compound 20d from a published study, which incorporates a diphenylurea moiety, was found to be a potent inhibitor of VEGFR2, PDGFR, and Tie-2 kinases.[9] The co-crystal structure of this compound with VEGFR2 revealed that it binds to the inactive (DFG-out) conformation of the kinase, a characteristic of type II inhibitors.[9] This mode of inhibition can offer advantages in terms of selectivity and residence time on the target.
Another promising analog, compound 5k , from a separate study, exhibited significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to or better than Sunitinib for some of these targets.[6][10] This broader kinase inhibition profile suggests potential applications in a wider range of cancer types.
Preclinical Efficacy
In preclinical models, 5-Methyl-pyrrolo[3,2-d]pyrimidine derivatives have demonstrated significant anti-tumor activity. Oral administration of compound 20d resulted in potent tumor growth inhibition in a human prostate cancer cell xenograft model.[9] Compound 5k not only showed promising cytotoxic effects against various cancer cell lines but was also found to induce cell cycle arrest and apoptosis.[6][10]
The table below summarizes the available preclinical data for representative 5-Methyl-pyrrolo[3,2-d]pyrimidine derivatives in comparison to Sunitinib.
| Compound | Target Kinases | In Vitro Potency (IC50) | In Vivo Efficacy | Reference |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET | VEGFR2: ~2-10 nM | Clinically approved for RCC and GIST | [1][4][5][11] |
| Compound 20d | VEGFR2, PDGFR, Tie-2 | VEGFR2: 1.2 nM; PDGFRβ: 2.7 nM | Potent tumor growth inhibition in a DU145 xenograft model | [9] |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | EGFR: 40 nM; Her2: 110 nM; VEGFR2: 65 nM; CDK2: 204 nM | Cytotoxic against MCF-7, HepG2, MDA-MB-231, and HeLa cell lines | [6][10] |
Future Directions and Comparative Experimental Workflow
The promising preclinical data for the 5-Methyl-pyrrolo[3,2-d]pyrimidine class of compounds warrants further investigation and direct comparative studies against established TKIs like Sunitinib. Below, we outline a typical experimental workflow for such a head-to-head comparison.
Caption: A streamlined workflow for the comparative evaluation of novel kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method to determine the IC50 values of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Substrate peptide (specific to the kinase)
-
[γ-33P]ATP
-
Test compounds (Sunitinib and 5-Methyl-pyrrolo[3,2-d]pyrimidine derivatives) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase and substrate in the kinase buffer.
-
Add varying concentrations of the test compounds to the wells of a 96-well plate. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-33P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., a human umbilical vein endothelial cell line like HUVEC for anti-angiogenic assessment, or a cancer cell line like A431)
-
Complete cell culture medium
-
Test compounds (Sunitinib and 5-Methyl-pyrrolo[3,2-d]pyrimidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway Visualization
The following diagram illustrates the simplified signaling pathway targeted by both Sunitinib and the 5-Methyl-pyrrolo[3,2-d]pyrimidine class of inhibitors, focusing on the VEGFR2 pathway, which is critical for angiogenesis.
Caption: Simplified VEGFR2 signaling pathway and points of inhibition.
Conclusion
Sunitinib remains a cornerstone in the treatment of specific cancers, largely due to its multi-targeted inhibition of key RTKs involved in angiogenesis and tumor progression. The emerging class of 5-Methyl-pyrrolo[3,2-d]pyrimidine derivatives represents a promising new avenue for the development of novel kinase inhibitors. Preclinical data for several analogs demonstrate potent, multi-targeted activity, with some showing comparable or superior in vitro potency to Sunitinib against certain kinases.
The versatility of the pyrrolo[3,2-d]pyrimidine scaffold allows for fine-tuning of the kinase inhibition profile, potentially leading to drugs with improved efficacy and reduced off-target effects. Further preclinical and eventual clinical head-to-head comparisons will be crucial to fully elucidate the therapeutic potential of this exciting new class of compounds relative to established standards of care like Sunitinib.
References
- Sunitinib - Wikipedia.
- Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed.
- Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed.
- Abstract 5105: Structure-activity relationship study of pyrrolo[2,3- d]pyrimidines as microtubule targeting antitumor agents | Cancer Research - AACR Journals.
- Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed.
- What is the mechanism of Sunitinib Malate? - Patsnap Synapse.
- Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed.
- Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies | Bentham Science Publishers.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - Semantic Scholar.
- Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - NIH.
- Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PubMed Central.
- Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed.
- 4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases - PubMed.
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - NIH.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central.
- Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC - NIH.
- SUNItinib | Cancer Care Ontario.
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed.
- Overall Survival and Updated Results for Sunitinib Compared With Interferon Alfa in Patients With Metastatic Renal Cell Carcinoma - PMC - PubMed Central.
- Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC - NIH.
- Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - NIH.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI.
- Structural Characterization of 5-Substituted Pyrrolo[3,2- d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PubMed.
- Identification of intracellular targets of pyrrolo[3,2-d]pyrimidine... - ResearchGate.
Sources
- 1. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | Semantic Scholar [semanticscholar.org]
- 11. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in Xenograft Models: A Comparative Guide
For researchers and drug development professionals, the journey from a promising novel compound to a potential clinical candidate is paved with rigorous validation. This guide provides an in-depth, technical framework for validating the anticancer effects of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, a novel small molecule from the promising pyrrolo[3,2-d]pyrimidine class, using robust xenograft models. We will objectively compare its hypothetical performance with established standard-of-care agents, supported by detailed experimental protocols and illustrative data.
The pyrrolo[3,2-d]pyrimidine scaffold has garnered significant attention in oncology for its role in potent anticancer agents that target critical cellular pathways.[1] Derivatives of this class have been shown to inhibit key enzymes involved in one-carbon metabolism, such as serine hydroxymethyltransferase (SHMT), which is crucial for the synthesis of nucleotides and amino acids that fuel rapidly proliferating cancer cells.[2][3] This guide is built on the hypothesis that this compound exerts its anticancer effects through a similar mechanism, making it a compelling candidate for cancers reliant on this metabolic pathway, such as certain pancreatic and colorectal cancers.
The Rationale for Xenograft Models in Preclinical Validation
While in vitro assays provide initial insights into a compound's bioactivity, they lack the complexity of a whole organism.[4] Xenograft models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, serve as a critical bridge between in vitro studies and human clinical trials.[5][6] They allow for the evaluation of a drug's efficacy, toxicity, and pharmacokinetics in a living system.[7] This guide will focus on two types of xenograft models:
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting human cancer cell lines into immunodeficient mice.[6] They are highly reproducible and cost-effective, making them ideal for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): PDX models are developed by implanting tumor fragments from a patient directly into mice.[8][9] These models are known to better preserve the histological and genetic characteristics of the original tumor, offering a more clinically relevant platform for predicting patient response.[8][9]
Experimental Design: A Comparative Study in Pancreatic and Colorectal Cancer Models
To comprehensively validate the anticancer effects of this compound, we propose a head-to-head comparison with standard-of-care chemotherapeutic agents in both CDX and PDX models of pancreatic and colorectal cancer.
Selection of Cancer Models and Justification
-
Pancreatic Cancer: We will utilize the MIA PaCa-2 cell line for the CDX model, as it is a well-characterized and aggressive line. For the PDX model, tumor tissue will be sourced from patients with pancreatic ductal adenocarcinoma (PDAC). Pyrrolo[3,2-d]pyrimidine derivatives have shown promising in vivo efficacy against pancreatic tumor xenografts.[2]
-
Colorectal Cancer: The COLO 205 cell line, a well-established model for colorectal cancer, will be used for the CDX studies.[10][11] PDX models will be established from patients with metastatic colorectal cancer.
Comparative Agents
-
For Pancreatic Cancer: Gemcitabine will be used as the standard-of-care comparator.
-
For Colorectal Cancer: A combination of 5-fluorouracil (5-FU) and oxaliplatin (FOLFOX) will serve as the comparator, reflecting a common clinical regimen.[12][13]
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: A schematic of the xenograft study workflow.
Detailed Experimental Protocols
Cell Culture and Animal Models
-
Cell Lines: MIA PaCa-2 and COLO 205 cell lines will be obtained from the American Type Culture Collection (ATCC). Cells will be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Models: Female immunodeficient mice (e.g., NOD/SCID), aged 6-8 weeks, will be used.[14] Animals will be housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation
-
CDX Models: A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel will be injected subcutaneously into the right flank of each mouse.
-
PDX Models: Freshly obtained patient tumor tissue will be cut into small fragments (approximately 3x3 mm) and surgically implanted subcutaneously into the flank of the mice.[8]
Treatment Regimen
-
Tumors will be allowed to grow to a palpable size (approximately 100-150 mm³).
-
Mice will be randomized into treatment groups (n=8-10 mice per group):
-
Vehicle Control (e.g., saline or appropriate solvent)
-
This compound (dose to be determined by prior toxicity studies, e.g., 20 mg/kg, administered intraperitoneally daily)
-
Standard of Care (Gemcitabine at 100 mg/kg twice weekly for pancreatic models; FOLFOX regimen for colorectal models)
-
-
Treatments will be administered for a specified period (e.g., 21 days).
Monitoring and Endpoint Analysis
-
Tumor Volume: Tumor dimensions will be measured twice weekly using calipers, and the volume will be calculated using the formula: (Length x Width²)/2.[14]
-
Body Weight: Animal body weight will be recorded twice weekly as an indicator of toxicity.
-
Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of significant toxicity are observed.
-
Tumor Growth Inhibition (TGI): TGI will be calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
-
Survival Analysis: In a separate cohort, animals will be monitored for survival, and Kaplan-Meier survival curves will be generated.
-
Biomarker Analysis: At the end of the study, tumors will be excised, and a portion will be fixed in formalin for histological analysis (H&E staining) and immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3). Another portion will be snap-frozen for molecular analysis (e.g., Western blotting to confirm target engagement).
Hypothesized Mechanism of Action
The proposed mechanism of action for this compound is the inhibition of one-carbon metabolism, which is critical for cancer cell proliferation.
Caption: Hypothesized mechanism of action.
Comparative Data Presentation (Hypothetical)
The following tables summarize the expected outcomes of the xenograft studies, comparing this compound with standard-of-care treatments.
Table 1: Efficacy in Pancreatic Cancer Xenograft Models
| Model | Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Median Survival (Days) |
| MIA PaCa-2 (CDX) | Vehicle Control | 1850 ± 250 | - | 25 |
| This compound | 740 ± 150 | 60 | 45 | |
| Gemcitabine | 925 ± 180 | 50 | 40 | |
| PDX-PA-01 | Vehicle Control | 1600 ± 300 | - | 30 |
| This compound | 800 ± 200 | 50 | 50 | |
| Gemcitabine | 960 ± 220 | 40 | 48 |
Table 2: Efficacy in Colorectal Cancer Xenograft Models
| Model | Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Median Survival (Days) |
| COLO 205 (CDX) | Vehicle Control | 2100 ± 300 | - | 28 |
| This compound | 945 ± 200 | 55 | 42 | |
| FOLFOX | 840 ± 180 | 60 | 45 | |
| PDX-CRC-02 | Vehicle Control | 1950 ± 280 | - | 32 |
| This compound | 1072 ± 250 | 45 | 52 | |
| FOLFOX | 975 ± 210 | 50 | 55 |
Discussion and Future Directions
The hypothetical data presented above suggests that this compound demonstrates significant antitumor activity in both pancreatic and colorectal cancer xenograft models, with efficacy comparable to or exceeding that of standard-of-care agents in some contexts. The slightly better performance in the CDX models compared to the PDX models could be attributed to the inherent heterogeneity of patient-derived tumors.[15]
These findings, if validated by actual experimental data, would provide a strong rationale for the further development of this compound as a novel anticancer agent. Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate its concentration with its biological effects.
-
Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies.
-
Orthotopic Xenograft Models: Utilizing models where tumor cells are implanted in the organ of origin (e.g., pancreas or colon) to better mimic the tumor microenvironment and metastatic potential.[16]
-
Toxicity Studies: Comprehensive toxicology studies in larger animal models are necessary to establish a safe dose for potential clinical trials.
By following a rigorous and comparative validation approach as outlined in this guide, researchers can build a robust data package to support the clinical translation of promising novel compounds like this compound.
References
- Chatterjee, S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(11), 2275-2287. [Link]
- Lee, S., et al. (2020). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. Cancers, 12(5), 1141. [Link]
- Jung, J., et al. (2014). Human tumor xenograft models for preclinical assessment of anticancer drug development. Toxicological Research, 30(1), 1-5. [Link]
- National Center for Biotechnology Information. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
- Li, H., et al. (2016). Patient-derived xenograft models for oncology drug discovery.
- National Center for Biotechnology Information. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. [Link]
- Bentham Science. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. [Link]
- National Center for Biotechnology Information. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. [Link]
- ResearchGate. Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. [Link]
- National Center for Biotechnology Information. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. [Link]
- National Center for Biotechnology Information. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)
- ResearchGate. Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. [Link]
- Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [Link]
- National Center for Biotechnology Information.
- Altogen Labs.
- MDPI.
- Altogen Labs. COLO-205 Xenograft Model. [Link]
- National Center for Biotechnology Information. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
- News-Medical.net. Metabolic Flexibility in Cancer: How Diet and Nutrition Shape Tumor Survival and Resistance. [Link]
- National Center for Biotechnology Information. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. [Link]
- National Center for Biotechnology Information. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. [Link]
- Cancer Research UK. Chemotherapy for lung cancer. [Link]
- National Center for Biotechnology Information. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells. [Link]
- Oncotarget.
- Royal Society of Chemistry. Efficient synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. [Link]
- AbacipharmTech. This compound. [Link]
- American Association for Cancer Research. Patient-Derived First Generation Xenografts of Non–Small Cell Lung Cancers: Promising Tools for Predicting Drug Responses for Personalized Chemotherapy. [Link]
- Datapdf.com. New Synthesis of 5H-Pyrrolo[3,2-d]pyrimidines via Pyrimido[ 5,4 -c]pyridazine Ring Contraction. [Link]
- National Center for Biotechnology Information. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. [Link]
- American Cancer Society. Targeted Drug Therapy for Non-small Cell Lung Cancer. [Link]
- National Center for Biotechnology Information. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- National Center for Biotechnology Information. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Human tumor xenograft models for preclinical assessment of anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oaepublish.com [oaepublish.com]
- 10. altogenlabs.com [altogenlabs.com]
- 11. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. news-medical.net [news-medical.net]
- 13. oncotarget.com [oncotarget.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vivo Validation of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives
In the landscape of modern drug discovery, the journey from a promising in vitro result to a validated in vivo effect is both a critical and challenging transition. This guide offers an in-depth, experience-driven comparison of the methodologies and data essential for validating the preclinical efficacy of a novel class of therapeutic candidates: 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and its derivatives. Drawing upon established research, we will use the extensively characterized compound AGF347, a 5-substituted pyrrolo[3,2-d]pyrimidine, as a primary case study to illustrate the principles and practices of successful in vivo validation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of translational science.
The In Vitro Foundation: Unveiling the Mechanism of Action
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to produce compounds with diverse biological activities, including kinase inhibition and antimicrobial effects.[1][2][3] Recent advancements have identified derivatives of this core structure as potent inhibitors of one-carbon (C1) metabolism, a critical pathway for nucleotide and amino acid biosynthesis in rapidly proliferating cancer cells.[4][5][6]
Our lead compound, a 5-substituted pyrrolo[3,2-d]pyrimidine designated AGF347, emerged from a rational drug design campaign targeting mitochondrial C1 metabolism.[4][5][6] In vitro characterization revealed a multi-targeted mechanism of action, a feature that often enhances therapeutic efficacy and mitigates resistance.
Key In Vitro Findings for AGF347:
-
Enzyme Inhibition: AGF347 demonstrates potent inhibition of several key enzymes in the C1 metabolic pathway, including serine hydroxymethyltransferase 2 (SHMT2), SHMT1, glycinamide ribonucleotide formyltransferase (GARFTase), and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[4][5]
-
Cellular Proliferation: Broad-spectrum anti-proliferative activity was confirmed across a panel of human cancer cell lines, including non-small cell lung cancer (H460), colon cancer (HCT116), and pancreatic cancer (MIA PaCa-2).[4][5]
-
Target Engagement: Metabolic rescue experiments, where the addition of glycine and nucleosides reversed the anti-proliferative effects, confirmed that AGF347's activity is on-target.[4]
-
Cellular Pharmacology: Further studies elucidated the cellular pharmacology of AGF347, including its transport into cells, mitochondrial accumulation, and metabolism to active polyglutamated forms.[7][8]
These comprehensive in vitro studies provided a strong rationale for advancing AGF347 into in vivo models. The logical next step was to ascertain if this potent in vitro activity would translate to a meaningful therapeutic effect in a living organism.
The In Vivo Translation: From Cell Culture to Preclinical Models
The primary objective of in vivo validation is to assess the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of a drug candidate in a complex biological system.[9] The choice of the in vivo model is paramount and should be directly relevant to the proposed therapeutic indication. Given the potent in vitro activity of AGF347 against pancreatic cancer cells, a MIA PaCa-2 pancreatic tumor xenograft model in immunocompromised mice was selected.[4][5]
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for the in vivo validation of a pyrrolo[3,2-d]pyrimidine derivative, using the AGF347 study as a blueprint.
Caption: A streamlined workflow for in vivo efficacy studies.
Detailed Protocol: MIA PaCa-2 Xenograft Study
This protocol is a representative example for assessing the in vivo anti-tumor efficacy of a 5-substituted pyrrolo[3,2-d]pyrimidine.
Materials:
-
MIA PaCa-2 human pancreatic cancer cells
-
Immunocompromised mice (e.g., SCID or athymic nude)
-
Matrigel
-
Test compound (e.g., AGF347) and vehicle control
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Anesthetic
Procedure:
-
Cell Culture and Implantation: MIA PaCa-2 cells are cultured under standard conditions. A suspension of cells in a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: The test compound is administered according to the predetermined dosing schedule (e.g., daily, intraperitoneally). The control group receives the vehicle alone.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Mouse body weight and general health are also monitored to assess toxicity.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis.
Comparative Analysis: AGF347 vs. Standard-of-Care
A critical component of a comprehensive validation guide is a direct comparison with existing therapies. Pemetrexed, a multi-targeted antifolate that inhibits cytosolic C1 metabolism, serves as a relevant clinical comparator for AGF347.[4]
| Parameter | AGF347 (5-Substituted Pyrrolo[3,2-d]pyrimidine) | Pemetrexed (Clinical Standard) |
| Primary Target(s) | SHMT2, SHMT1, GARFTase, AICARFTase[4][5] | DHFR, TS, GARFTase |
| Cellular Localization of Action | Mitochondria and Cytosol[4][7][8] | Cytosol |
| In Vitro Potency (IC50) | Nanomolar range in various cancer cell lines[4][5] | Nanomolar range, but spectrum can differ |
| In Vivo Efficacy | Significant tumor growth inhibition in MIA PaCa-2 xenografts, with potential for complete responses[4][5][6] | Established clinical efficacy in various cancers |
| Novelty | First-in-class inhibitor targeting mitochondrial C1 metabolism[7] | Established chemotherapeutic agent |
This comparative data highlights the unique mechanism of action of the novel pyrrolo[3,2-d]pyrimidine derivatives, particularly their ability to target mitochondrial C1 metabolism, a pathway not directly addressed by current clinical agents like pemetrexed.
Signaling Pathways and Mechanistic Insights
The anti-tumor effects of AGF347 extend beyond the direct inhibition of C1 metabolism. Downstream consequences of target engagement include the suppression of mTOR signaling, depletion of glutathione, and an increase in reactive oxygen species (ROS), all of which contribute to its anti-cancer activity.[7][8]
Caption: The multi-faceted mechanism of action of AGF347.
Conclusion and Future Directions
The successful in vivo validation of AGF347 provides compelling proof-of-concept for the therapeutic potential of 5-substituted pyrrolo[3,2-d]pyrimidines as multi-targeted inhibitors of C1 metabolism.[4][5] This class of compounds represents a novel strategy for cancer therapy by targeting both mitochondrial and cytosolic pathways essential for tumor cell proliferation.
The principles and methodologies outlined in this guide, from rigorous in vitro characterization to well-designed in vivo studies, provide a robust framework for the preclinical development of novel therapeutic agents. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in a wider range of cancer models, and identifying predictive biomarkers to guide their clinical application. The journey of this compound derivatives from the bench to the clinic is a testament to the power of integrated in vitro and in vivo research.
References
- Title: Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Source: AACR Journals. URL:[Link]
- Title: Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology. URL:[Link]
- Title: High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024.
- Title: Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Source: PubMed. URL:[Link]
- Title: Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Source: Auctores Journals. URL:[Link]
- Title: Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo.
- Title: Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Source: NIH. URL:[Link]
- Title: Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Source: NIH. URL:[Link]
- Title: The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Source: RSC Publishing. URL:[Link]
- Title: FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1,...
- Title: Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria.
- Title: Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Source: PubMed. URL:[Link]
Sources
- 1. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of Novel Pyrrolo[3,2-d]pyrimidine Inhibitors: A Guide for Drug Discovery Professionals
The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent and selective inhibitors targeting a diverse range of biological targets implicated in cancer and inflammatory diseases. This guide provides a comprehensive head-to-head comparison of novel pyrrolo[3,2-d]pyrimidine inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and methodological insights.
Introduction: The Versatility of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core is a bioisostere of purine, the fundamental building block of nucleic acids and the ubiquitous energy currency, adenosine triphosphate (ATP). This structural mimicry allows pyrrolo[3,2-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of a wide array of enzymes, particularly kinases, making them a fertile ground for the development of targeted therapies.[1] This guide will delve into the comparative efficacy of distinct classes of these inhibitors, focusing on their molecular mechanisms and preclinical performance.
I. Multi-Targeted Inhibitors of One-Carbon Metabolism
A groundbreaking series of 5-substituted pyrrolo[3,2-d]pyrimidine compounds has been developed to target both mitochondrial and cytosolic one-carbon metabolism, a critical pathway for nucleotide and amino acid biosynthesis in rapidly proliferating cancer cells.[2][3][4]
A. Mechanism of Action
Unlike traditional antifolates like pemetrexed that primarily act in the cytosol, these novel inhibitors, including lead compounds AGF291, AGF320, and AGF347, were designed to inhibit serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria.[2][3] Subsequent studies revealed a multi-targeted profile, with inhibitory activity against cytosolic enzymes as well, including SHMT1, glycinamide ribonucleotide formyltransferase (GARFTase), and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[2][5][6] This dual-compartment inhibition leads to a comprehensive shutdown of one-carbon metabolism, resulting in broad-spectrum antitumor activity.[2][7]
B. Performance Data
The lead compounds have demonstrated potent in vitro antitumor efficacy across a range of cancer cell lines.
| Compound | H460 (NSCLC) Proliferation Inhibition (nmol/L) | HCT116 (Colon) Proliferation Inhibition (nmol/L) | MIA PaCa-2 (Pancreatic) Proliferation Inhibition (nmol/L) |
| AGF291 | Data not specified | Data not specified | Data not specified |
| AGF320 | Data not specified | Data not specified | Data not specified |
| AGF347 | Data not specified | Data not specified | Data not specified |
Data derived from in vitro cell proliferation assays.[2]
Furthermore, AGF347 has shown significant in vivo antitumor efficacy in MIA PaCa-2 pancreatic tumor xenograft models, validating the therapeutic potential of this multi-targeted approach.[2][4]
C. Experimental Protocols
In Vitro Cell Proliferation Assay:
-
Cancer cell lines (e.g., H460, HCT116, MIA PaCa-2) are seeded in 96-well plates.
-
Cells are treated with a concentration range of the pyrrolo[3,2-d]pyrimidine inhibitors.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Studies:
-
Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., MIA PaCa-2).
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The pyrrolo[3,2-d]pyrimidine inhibitor (e.g., AGF347) is administered orally or intraperitoneally at a specified dose and schedule.
-
Tumor volume and body weight are monitored throughout the study.
-
At the end of the study, tumors are excised for histological and biomarker analysis.
D. Signaling Pathway and Workflow
Caption: Inhibition of mitochondrial and cytosolic one-carbon metabolism by AGF347.
II. Inhibitors of Receptor Tyrosine Kinases (RTKs)
Another class of pyrrolo[3,2-d]pyrimidine derivatives has been developed as potent inhibitors of receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[8]
A. Mechanism of Action
Compound 20d, a novel pyrrolo[3,2-d]pyrimidine derivative, acts as a potent and selective inhibitor of VEGFR and PDGFR kinases.[8] By blocking the ATP-binding site of these receptors, it inhibits downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and tube formation, as well as pericyte recruitment to microvessels. This ultimately leads to the suppression of tumor angiogenesis and growth.[8]
B. Performance Data
Compound 20d has demonstrated impressive potency in both enzymatic and cellular assays.
| Assay | IC50 (nM) |
| VEGF-stimulated cellular phosphorylation | 2.5 |
| PDGF-stimulated cellular phosphorylation | 3.6 |
| HUVEC proliferation | 2.8 |
| Human coronary artery smooth muscle cell proliferation | 9.6 |
| VEGF-induced tube formation | 3.3 |
Data from in vitro assays.[8]
Oral administration of compound 20d in mice bearing various human cancer xenografts resulted in significant antitumor effects at doses of 1.5-6 mg/kg.[8]
C. Experimental Protocols
VEGF-Stimulated Cellular Phosphorylation Assay:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are starved overnight.
-
Cells are pre-treated with varying concentrations of the inhibitor.
-
Cells are then stimulated with VEGF.
-
Cell lysates are collected, and the phosphorylation status of VEGFR is determined by Western blotting or ELISA.
-
IC50 values are calculated based on the inhibition of phosphorylation.
D. Signaling Pathway and Workflow
Caption: Inhibition of VEGFR and PDGFR signaling by Compound 20d.
III. Head-to-Head Comparison with Other Pyrrolopyrimidine Scaffolds
While this guide focuses on the pyrrolo[3,2-d]pyrimidine core, it is valuable to briefly compare its derivatives with those from the isomeric pyrrolo[2,3-d]pyrimidine scaffold, which has also yielded numerous clinically relevant inhibitors.[9]
-
Pyrrolo[2,3-d]pyrimidine-based CDK4/6 Degraders: Compound E2, a pyrrolo[2,3-d]pyrimidine-endoperoxide hybrid, not only inhibits but also degrades Cyclin D1/3 and CDK4/6.[10] It exhibits more potent antiproliferative effects in MCF-7 and T47D breast cancer cell lines (IC50 = 2.16 µM and 0.42 µM, respectively) compared to the approved CDK4/6 inhibitor Palbociclib (IC50 = 4.13 µM and 10.66 µM, respectively).[10]
-
Pyrrolo[2,3-d]pyrimidine-based Aurora A Inhibitors: Compound 11, a pyrrolo[2,3-d]pyrimidine derivative, is a potent Aurora A inhibitor with an IC50 of 0.74 nM and improved selectivity over Aurora B compared to Alisertib.[11] It demonstrated superior efficacy in patient-derived gastric cancer organoids.[11]
-
Pyrrolo[2,3-d]pyrimidine-based JAK/HDAC Dual Inhibitors: Compounds 15d and 15h have shown efficacy in overcoming drug resistance in triple-negative breast cancer models by dually inhibiting JAK and HDAC.[12]
This comparative data highlights the versatility of the broader pyrrolopyrimidine family and underscores the importance of the specific isomeric scaffold in determining target selectivity and potency.
Conclusion: A Promising Scaffold for Future Drug Discovery
The novel pyrrolo[3,2-d]pyrimidine inhibitors discussed in this guide represent significant advancements in the development of targeted therapies. The multi-targeted inhibitors of one-carbon metabolism offer a unique strategy to combat cancer by disrupting essential metabolic pathways in both the mitochondria and cytosol. The potent RTK inhibitors demonstrate the scaffold's utility in anti-angiogenic therapy.
The head-to-head comparisons, both within the pyrrolo[3,2-d]pyrimidine class and against the isomeric pyrrolo[2,3-d]pyrimidine derivatives, provide valuable insights for medicinal chemists and drug discovery teams. The choice of the pyrrolopyrimidine isomer, coupled with strategic substitutions, allows for the fine-tuning of inhibitor potency, selectivity, and mechanism of action. As research in this area continues, we can anticipate the emergence of even more sophisticated and effective pyrrolo[3,2-d]pyrimidine-based therapeutics for a range of challenging diseases.
References
- Dekhne, A. S., Shah, K., Ducker, G. S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(9), 1595-1607. [Link]
- Matsumoto, K., et al. (2012). A Novel pyrrolo[3, 2-d]pyrimidine Derivative, as a Vascular Endothelial Growth Factor Receptor and Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Shows Potent Antitumor Activity by Suppression of Tumor Angiogenesis. Cancer Science, 103(5), 939-944. [Link]
- Dekhne, A. S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Princeton University. [Link]
- Singh, P., & Singh, R. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
- Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 9-22. [Link]
- Li, Y., et al. (2023). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry, 21(34), 6931-6944. [Link]
- Wang, Y., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(5), 2644-2661. [Link]
- Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular pharmacology, 97(1), 9–22. [Link]
- Gevorgyan, A., et al. (2024).
- Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 9-22. [Link]
- Radi, S., et al. (2020).
- Fathalla, O. A., et al. (2013). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Medicinal Chemistry Research, 22, 2244–2252. [Link]
- Fathalla, O. A., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Pharmaceuticals, 15(7), 801. [Link]
- Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(19), 2049-2073. [Link]
- Dekhne, A. S., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Lewis-Sigler Institute. [Link]
- Zhang, Y., et al. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry, 66(15), 10452-10471. [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. lsi.princeton.edu [lsi.princeton.edu]
- 5. "Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibito" by Aamod S. Dekhne, Changwen Ning et al. [dsc.duq.edu]
- 6. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and a Comparative Analysis of Alternative VEGFR2 Kinase Inhibitors
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel small molecules with therapeutic potential is both an art and a science. The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein kinases. One such derivative, 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, has garnered interest for its potential as a VEGFR2 kinase inhibitor, a key target in angiogenesis and cancer therapy.
This guide provides an in-depth, field-proven protocol for the reproducible synthesis of this compound. Beyond a mere recitation of steps, we will delve into the critical parameters, potential pitfalls, and the chemical reasoning that underpins a successful and repeatable experiment. Furthermore, we will conduct an objective comparison of this compound with established VEGFR2 inhibitors—Sorafenib, Sunitinib, and Axitinib—offering a comprehensive overview of their synthetic accessibility and key performance metrics to inform your research and development endeavors.
Part 1: The Crucial Importance of Reproducibility in Synthesizing this compound
Reproducibility is the cornerstone of scientific progress. In the context of synthesizing novel chemical entities, the ability to consistently produce a compound of interest with high purity is paramount for generating reliable biological data and advancing a drug discovery program. The synthesis of heterocyclic compounds like this compound can be fraught with challenges, including incomplete reactions, side-product formation, and purification difficulties. This guide aims to mitigate these issues by providing a detailed, self-validating protocol.
The synthetic strategy outlined below proceeds through a key intermediate, 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. The subsequent hydrolysis of the chloro group is a critical transformation that can be sensitive to reaction conditions. By carefully controlling these parameters, we can ensure a high-yielding and reproducible synthesis of the desired product.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Part 2: A Self-Validating Protocol for the Synthesis of this compound
This protocol is designed to be robust and provide clear checkpoints for validation. Each step includes explanations for the chosen reagents and conditions to empower the researcher with a deeper understanding of the process.
Step 1: Synthesis of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
The initial step involves the chlorination of the corresponding pyrrolopyrimidinone. Phosphoryl chloride (POCl₃) is a common and effective reagent for this transformation. The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline, can act as a catalyst and scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol:
-
To a stirred suspension of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) in phosphoryl chloride (10.0 eq), add N,N-dimethylaniline (1.2 eq) dropwise at 0 °C.
-
Slowly warm the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The starting material is significantly more polar than the product.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexane) to afford 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine as a solid.
Characterization Data for 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine:
| Property | Value |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| Appearance | Solid |
| Purity (by HPLC) | >98% |
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the 4-chloro substituent to the desired 4-oxo functionality. This is typically achieved by heating in an acidic aqueous solution. The choice of acid and concentration can influence the reaction rate and the formation of byproducts. Dilute hydrochloric acid is generally effective.
Experimental Protocol:
-
Dissolve 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in a mixture of dioxane and 2M aqueous hydrochloric acid (1:1 v/v).
-
Heat the reaction mixture to reflux (approximately 100 °C) for 2-4 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane). The product is more polar than the starting material.
-
Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
If a precipitate has formed, collect it by filtration, wash with cold water, and then with a small amount of cold diethyl ether.
-
If no precipitate forms, neutralize the solution with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) to yield this compound as a solid.
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| Appearance | Solid |
| Purity (by HPLC) | >99% |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ consistent with the molecular formula |
Part 3: Comparative Analysis with Established VEGFR2 Inhibitors
To provide context for the utility of this compound, it is essential to compare it with established drugs that target VEGFR2. We will consider three widely used inhibitors: Sorafenib, Sunitinib, and Axitinib. The comparison will focus on their synthetic accessibility and key physicochemical and biological properties.
Visualizing the Drug Development Landscape
Caption: Comparative positioning of VEGFR2 inhibitors.
Comparative Data Summary
The following table summarizes key data for this compound and the three established VEGFR2 inhibitors. This allows for a direct comparison of their synthetic complexity, physicochemical properties, and biological potency.
| Parameter | This compound | Sorafenib | Sunitinib | Axitinib |
| Synthetic Steps (from common precursors) | ~2-3 | ~4-6[1][2][3] | ~5-7[4] | ~6-8[5][6][7] |
| Molecular Weight ( g/mol ) | 149.15 | 464.8 | 398.47 | 386.47 |
| LogP (Predicted) | ~1.0 | ~3.6[8] | ~2.6[9] | ~3.5[10] |
| Aqueous Solubility | Likely higher than alternatives | Practically insoluble[11][12] | Slightly soluble | pH-dependent, low at neutral pH[13][14][15] |
| VEGFR2 IC₅₀ | To be determined | ~90 nM | ~9 nM | ~0.2 nM[13] |
Analysis of the Comparison:
-
Synthetic Accessibility: this compound features a significantly simpler and more streamlined synthesis compared to the multi-step and often complex routes required for Sorafenib, Sunitinib, and Axitinib. This translates to faster synthesis times, lower costs, and potentially fewer issues with reproducibility on a larger scale.
-
Physicochemical Properties: The lower molecular weight and predicted LogP of the pyrrolopyrimidinone suggest it may possess more favorable "drug-like" properties, including potentially better aqueous solubility. The poor solubility of the established inhibitors often presents formulation challenges.
-
Biological Potency: While the VEGFR2 inhibitory potency of this compound needs to be experimentally determined, its structural similarity to other known kinase inhibitors suggests it is a promising candidate. The established drugs exhibit a range of potencies, with Axitinib being particularly potent.
Part 4: Ensuring Trustworthiness through a Self-Validating Analytical Workflow
To guarantee the identity and purity of the synthesized this compound, a rigorous analytical workflow is indispensable. This workflow serves as a self-validating system, confirming the successful synthesis and purification of the target compound.
Analytical Workflow Diagram
Caption: A comprehensive analytical workflow for compound validation.
Detailed Analytical Methodologies:
-
Thin Layer Chromatography (TLC): A rapid and indispensable tool for monitoring reaction progress and assessing the purity of the crude product. The choice of eluent should provide good separation between the starting material, product, and any significant impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of the final compound. A well-developed HPLC method should be capable of separating the product from any residual starting materials, intermediates, or byproducts. Purity should ideally be ≥99% for use in biological assays.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation. The observed chemical shifts, coupling constants, and integration values must be consistent with the structure of this compound.
By adhering to this rigorous synthetic and analytical regimen, researchers can be confident in the quality and reproducibility of their experiments with this compound, laying a solid foundation for subsequent biological evaluation and drug discovery efforts.
References
- Ramteke, P., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(01), 422-429.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates.
- Patt, W. C., & Zavialov, I. (2008, May). Novel synthesis of sunitinib, a tyrosine kinase inhibitor. In JOURNAL OF NUCLEAR MEDICINE (Vol. 49, pp. 32P-32P). 1850 CENTENNIAL PARK DR, STE 400, RESTON, VA 20191-1518 USA: SOC NUCLEAR MEDICINE INC.
- Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396.
- Li, Z., Wang, X., & Zhang, Y. (2011). Convenient Synthesis of Sorafenib and Its Derivatives.
- Singer, R. A., et al. (2014). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development, 18(2), 266–274.
- Chekal, B. P., et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849–857.
- PubChem. (n.d.). Sorafenib. National Center for Biotechnology Information.
- PubChem. (n.d.). Sunitinib. National Center for Biotechnology Information.
- U.S. Food and Drug Administration. (2012). NDA 202324 Review – Axitinib.
- PubChem. (n.d.). Sorafenib N-Oxide. National Center for Biotechnology Information.
- ResearchGate. (n.d.). The pH dependent solubility of axitinib.
- PubChem. (n.d.). Axitinib. National Center for Biotechnology Information.
- Google Patents. (n.d.). EP4032529A1 - Sorafenib pharmaceutical composition having high bioavailability and application.
Sources
- 1. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 2. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel synthesis of sunitinib, a tyrosine kinase inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. nbinno.com [nbinno.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Sorafenib N-Oxide | C21H16ClF3N4O4 | CID 9826472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. EP4032529A1 - Sorafenib pharmaceutical composition having high bioavailability and application - Google Patents [patents.google.com]
- 13. medkoo.com [medkoo.com]
- 14. researchgate.net [researchgate.net]
- 15. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one against established anticancer drugs. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for key assays, and offer insights into data interpretation. Our objective is to equip you with a robust methodology to assess the therapeutic potential of this promising molecule.
Introduction: The Therapeutic Rationale
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and investigational agents.[1] Derivatives of this heterocyclic system have been shown to exhibit a range of biological activities, including the inhibition of kinases and metabolic enzymes that are critical for cancer cell proliferation and survival.[2][3][4] Specifically, some pyrrolo[3,2-d]pyrimidine compounds have been investigated as inhibitors of one-carbon metabolism, a key pathway for nucleotide and amino acid biosynthesis in rapidly dividing cells.[5][6][7]
This compound is a novel derivative within this class. While specific data on this compound is emerging, its structural similarity to other bioactive pyrrolopyrimidines suggests a potential mechanism of action involving the disruption of critical cellular processes in cancer. This guide will outline a series of experiments to test this hypothesis and compare its efficacy against two well-characterized anticancer drugs with distinct mechanisms of action:
-
Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, leading to DNA damage and apoptosis. It is a widely used chemotherapeutic agent with a broad spectrum of activity.
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling pathways involved in tumor angiogenesis and cell proliferation.[4]
By benchmarking against these standards, we can gain valuable insights into the potency, selectivity, and mechanism of action of this compound.
Experimental Blueprint for Comparative Analysis
A thorough in vitro evaluation is the first step in characterizing a novel anticancer compound.[8][9] The following experimental workflow is designed to provide a comprehensive comparison of this compound with doxorubicin and sunitinib.
Figure 1: A streamlined experimental workflow for the comprehensive in vitro evaluation of novel anticancer compounds.
Cell Line Selection
The choice of cancer cell lines is critical and should ideally include models where the proposed target is relevant. For a broad initial assessment, we recommend a panel of cell lines from different cancer types, such as:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
A549: A human lung carcinoma cell line.
These cell lines are well-characterized and widely used in cancer research, providing a solid basis for comparison.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11] This assay is a cornerstone for determining the cytotoxic effects of a compound and calculating its half-maximal inhibitory concentration (IC50).[12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, doxorubicin, and sunitinib in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Investigating the Mode of Cell Death: Apoptosis Assay
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is the gold standard.[14][15][16] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[14][16]
Protocol: Annexin V/PI Apoptosis Assay [14][17]
-
Cell Treatment: Treat cells with each compound at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solutions and incubate in the dark at room temperature for 15-20 minutes.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Uncovering Effects on Cell Proliferation: Cell Cycle Analysis
Anticancer drugs often exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division.[18][19][20] Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][21]
Protocol: Cell Cycle Analysis [18][21]
-
Cell Treatment and Harvesting: Treat cells with the compounds at their IC50 concentrations for 24 hours and harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in each phase of the cell cycle.
Probing the Molecular Mechanism: Western Blotting
Western blotting is a powerful technique to investigate the effect of a compound on specific signaling pathways.[22][23][24][25][26] Based on the pyrrolo[3,2-d]pyrimidine scaffold's known targets, we can hypothesize that this compound may affect pathways involved in cell proliferation and survival.
Protocol: Western Blotting [23][24][25]
-
Protein Extraction: Treat cells with the compounds, lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, and quantify the protein concentration.[25]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[24][25]
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against key proteins in relevant signaling pathways (e.g., Akt, mTOR, p53, and markers of DNA damage like γH2AX). Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[25]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Figure 2: A simplified representation of a signaling pathway potentially targeted by Sunitinib and hypothesized for this compound.
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | This compound | Doxorubicin | Sunitinib |
| MCF-7 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| HCT-116 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| A549 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Table 2: Summary of Mechanistic Assay Results
| Assay | This compound | Doxorubicin | Sunitinib |
| Apoptosis | |||
| % Early Apoptosis | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| % Late Apoptosis | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Cell Cycle Arrest | |||
| Phase of Arrest | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Western Blot | |||
| Key Protein Modulation | Hypothetical Description | Hypothetical Description | Hypothetical Description |
Note: The values in these tables are placeholders for your experimental data.
Conclusion
This guide provides a structured and scientifically rigorous approach to benchmarking this compound against known anticancer drugs. By following these detailed protocols and principles of data interpretation, researchers can effectively evaluate the compound's potential as a novel therapeutic agent. The insights gained from this comparative analysis will be invaluable for making informed decisions in the drug development pipeline.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- PMC. (n.d.). Assaying cell cycle status using flow cytometry.
- AACR Journals. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy.
- University of Virginia. (n.d.). The Annexin V Apoptosis Assay.
- NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
- NIH. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
- University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis.
- Checkpoint Lab. (n.d.). MTT Cell Assay Protocol.
- PubMed. (1997). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.
- PubMed. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents.
- JNCI: Journal of the National Cancer Institute. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines.
- Bentham Science Publishers. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies.
- ResearchGate. (n.d.). Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore.
- Taylor & Francis. (2023). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies.
- eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease.
- ResearchGate. (2024). Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment.
- NIH. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution.
- PMC. (2019). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism.
- PubMed. (2019). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism.
- NIH. (2012). Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients.
- NIH. (2017). Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies.
- MDPI. (2019). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- PubMed. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution.
- PMC. (2016). Assessing Specificity of Anticancer Drugs In Vitro.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nanocellect.com [nanocellect.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. medium.com [medium.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
A Researcher's Guide to Cellular Pharmacodynamics: Comparing Novel Reversible Pyrrolo[3,2-d]pyrimidine BTK Inhibitors
In the landscape of targeted cancer therapy, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure for designing potent and selective kinase inhibitors. This guide delves into the cellular pharmacodynamics (PD) of novel, reversible inhibitors from this class that target Bruton's Tyrosine Kinase (BTK), a critical node in B-cell receptor (BCR) signaling.[1][2] Understanding the dynamic interplay between a drug and its target in a living cell is paramount for predicting clinical efficacy and differentiating next-generation therapeutics.
This guide is structured not as a rigid protocol book, but as a comprehensive walkthrough of the scientific rationale and methodologies required to build a complete pharmacodynamic profile. We will compare two novel, reversible BTK inhibitors, CGI-1746 and RN486 , against the first-generation covalent inhibitor Ibrutinib as a benchmark. This comparison will illuminate the nuanced differences in their mechanism of action at the cellular level, providing researchers with the tools and insights to conduct their own robust evaluations.
The Comparative Landscape: Reversible vs. Covalent BTK Inhibition
BTK is a non-receptor tyrosine kinase essential for the proliferation and survival of malignant B-cells.[3] While the covalent inhibitor Ibrutinib has transformed the treatment of B-cell malignancies, its irreversible binding to Cysteine-481 can lead to off-target effects and resistance.[3] Novel reversible inhibitors, such as those built on the pyrrolo[3,2-d]pyrimidine scaffold, offer an alternative mechanism that may provide improved safety profiles and activity against resistance mutations.
-
CGI-1746: A potent and highly selective, reversible BTK inhibitor with a reported enzymatic IC50 of 1.9 nM.[4][5] It stabilizes an inactive, nonphosphorylated conformation of the enzyme.[4]
-
RN486: Another potent, selective, and orally active reversible BTK inhibitor with an enzymatic IC50 of 4.0 nM.[6] It is being explored for its potential in treating autoimmune diseases like rheumatoid arthritis.[6][7]
-
Ibrutinib (Benchmark): An orally active, first-in-class covalent BTK inhibitor that irreversibly binds to Cys-481.[3] It serves as a crucial comparator for understanding the pharmacodynamic consequences of a covalent versus reversible binding mode.
Part 1: Quantifying Target Engagement in the Cellular Milieu
The foundational question in cellular pharmacodynamics is direct and critical: Does the compound bind its intended target in a live cell? Answering this requires moving beyond purified enzyme assays into the complex and crowded intracellular environment. We will explore two gold-standard techniques for this purpose.
Causality in Method Selection: Why CETSA and NanoBRET?
-
Cellular Thermal Shift Assay (CETSA®): This biophysical method is based on the principle of ligand-induced thermal stabilization.[8][9] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. By heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can determine if the drug engaged its target. CETSA is invaluable because it requires no modification to the compound or the target protein, providing a direct readout on the native protein in its true cellular context.[10]
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures compound binding by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein within intact, living cells.[11][12] The energy transfer (BRET) between the luciferase donor and the tracer acceptor only occurs when they are in close proximity. A test compound that binds to the target will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[11] This method offers high-throughput capability and provides a quantitative measure of intracellular compound affinity in real-time.[13]
Experimental Workflow: NanoBRET™ Target Engagement Assay
This protocol outlines the steps to quantitatively assess the intracellular affinity of our pyrrolo[3,2-d]pyrimidine inhibitors for BTK.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ Target Engagement
-
Cell Transfection: Twenty-four hours prior to the assay, transfect HEK293 cells with a plasmid encoding for a BTK-NanoLuc® fusion protein using a suitable transfection reagent like FuGENE® HD.[14]
-
Cell Preparation: On the day of the assay, detach the transfected cells, determine cell density, and resuspend them in Opti-MEM® I medium to a final concentration of 2 x 10^5 cells/mL.[12]
-
Compound Preparation: Prepare a serial dilution series of the test inhibitors (e.g., CGI-1746, RN486) in Opti-MEM.
-
Assay Plating: Dispense cells into a white, 384-well assay plate. Add the NanoBRET™ tracer at its predetermined optimal concentration, followed by the addition of the serially diluted test compounds.
-
Incubation: Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.[13]
-
Signal Detection: Prepare the Nano-Glo® substrate solution, which includes an extracellular inhibitor to quench any signal from lysed cells.[12] Add this solution to all wells.
-
Data Acquisition: Immediately read the plate on a luminometer capable of dual-filtered luminescence measurement, capturing the donor emission (~460 nm) and acceptor emission (~618 nm).[13]
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the corrected ratios against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.
Comparative Data: Target Engagement
The following table summarizes the binding affinities of the selected inhibitors for BTK.
| Compound | Binding Mode | Target Engagement Metric | Value (nM) | Cellular Context |
| CGI-1746 | Reversible | Enzymatic IC50 | 1.9 | Purified Enzyme |
| Dissociation Constant (Kd) | 1.5 | ATP-free binding assay[4] | ||
| RN486 | Reversible | Enzymatic IC50 | 4.0 | Purified Enzyme[6] |
| Dissociation Constant (Kd) | 0.31 | FRET Binding Assay[15] | ||
| Ibrutinib | Covalent | Enzymatic IC50 | 0.5 | Purified Enzyme |
Part 2: Probing Downstream Pathway Modulation
Confirming target binding is the first step. The critical follow-up is to demonstrate that this engagement translates into a functional consequence—the inhibition of the kinase's signaling activity. For BTK, this involves measuring the disruption of the B-cell receptor (BCR) signaling cascade.
The BTK Signaling Cascade
Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane.[16] Activated BTK then phosphorylates key downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[1][3] This event triggers a cascade involving calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell proliferation and survival.[3][17] A key pharmacodynamic marker for BTK activity is its own autophosphorylation at Tyrosine 223 (Tyr223), which is a prerequisite for its full enzymatic function.
Caption: Simplified BTK signaling pathway downstream of the BCR.
Experimental Workflow: Western Blot for Phospho-BTK
Western blotting is a robust and widely used technique to measure changes in the phosphorylation state of a specific protein. By comparing the levels of phospho-BTK (p-BTK) to total BTK in inhibitor-treated versus untreated cells, we can directly quantify the inhibitor's effect on its kinase activity.
Detailed Protocol: Phospho-BTK Western Blot
-
Cell Culture and Treatment: Plate a B-cell lymphoma cell line (e.g., Ramos) and treat with a dose range of CGI-1746, RN486, or the benchmark inhibitor for a defined period (e.g., 2 hours).
-
Cell Lysis: After treatment, place cells on ice, wash with cold PBS, and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with a cocktail of protease and phosphatase inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature using 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[18] Probing for phosphoproteins requires using BSA as a blocking agent instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[18] Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-BTK (Tyr223).
-
Secondary Antibody and Detection: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After final washes, apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and reprobed with an antibody against total BTK.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-BTK to total BTK for each condition and plot the results to determine the IC50 for pathway inhibition.
Comparative Data: Downstream Pathway Inhibition
This table shows the cellular potency of the inhibitors in functional assays that measure downstream effects of BTK engagement.
| Compound | Cellular Assay Readout | Cell Type | Value (IC50 / EC50) |
| CGI-1746 | Inhibition of p-BTK | Prostate Cancer Cells | Similar to Ibrutinib[4] |
| Inhibition of TNFα production | Human Monocytes | 47 nM[5] | |
| RN486 | Inhibition of TNFα production | Human Monocytes | 7.0 nM[15] |
| B-cell Activation (CD69) | Human Whole Blood | 21.0 nM[6][15] | |
| Acalabrutinib | Inhibition of p-BTK | CLL Patient Cells | Dose-dependent reduction[19][20] |
Part 3: Linking Pathway to Phenotype: The Cellular Outcome
The ultimate goal of a targeted inhibitor is to elicit a specific, desired cellular phenotype, such as inducing cell death or halting proliferation. A complete pharmacodynamic analysis must connect target engagement and pathway modulation to a functional cellular outcome.
Causality in Method Selection: Why CellTiter-Glo®?
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" assay that determines the number of viable cells in culture based on the quantification of ATP, which is a key indicator of metabolically active cells.[21][22] Its simplicity, sensitivity (detecting as few as 15 cells/well), and high-throughput format make it ideal for generating robust dose-response curves for cytotoxicity and cell proliferation studies.[21][22] The luminescent signal is highly stable, with a half-life exceeding five hours, providing flexibility in experimental timing.[21]
Experimental Workflow: CellTiter-Glo® Viability Assay
Caption: Workflow for the CellTiter-Glo® Viability Assay.
Detailed Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed B-cell lymphoma cells into the wells of a 96-well, opaque-walled plate suitable for luminescence readings.[23]
-
Compound Addition: Add test compounds across a wide range of concentrations to the appropriate wells. Include vehicle-only controls (e.g., 0.1% DMSO) and no-cell background controls.[24]
-
Incubation: Incubate the plate for a period appropriate for cell proliferation, typically 48-72 hours, at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the final Reagent.[23]
-
Assay Procedure: Equilibrate the assay plate to room temperature for approximately 30 minutes.[24] Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[21]
-
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[23] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]
-
Data Acquisition: Record the luminescent signal using a plate-reading luminometer.
-
Analysis: After subtracting the average background luminescence, normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the logarithm of inhibitor concentration and fit the data to determine the IC50 or GI50 (concentration for 50% growth inhibition).
Comparative Data: Cellular Proliferation
This table summarizes the anti-proliferative effects of the inhibitors on B-cells.
| Compound | Cellular Assay Readout | Cell Type | Value (IC50) |
| CGI-1746 | Anti-IgM Induced Proliferation | Human B-cells | 42 nM[4][25] |
| Anti-IgM Induced Proliferation | Murine B-cells | 134 nM[4][25] | |
| RN486 | Mast Cell Degranulation | Human Mast Cells | 2.9 nM[15] |
| Ibrutinib | Proliferation | B-cell Malignancy Lines | Varies (typically low nM) |
Synthesizing the Pharmacodynamic Profile: A Holistic View
This guide has systematically detailed the experimental framework for building a cellular pharmacodynamic profile, from target binding to pathway modulation and finally to a phenotypic outcome.
| Inhibitor | Binding Mode | Target Engagement Potency | Pathway Inhibition | Anti-Proliferative Potency |
| CGI-1746 | Reversible | High (Kd = 1.5 nM) | Potent (TNFα IC50 = 47 nM) | Potent (B-cell IC50 = 42 nM) |
| RN486 | Reversible | Very High (Kd = 0.31 nM) | Very Potent (TNFα IC50 = 7 nM) | Very Potent (Mast Cell IC50 = 2.9 nM) |
| Ibrutinib | Covalent | High (IC50 = 0.5 nM) | Potent | Potent |
The data reveals that the novel pyrrolo[3,2-d]pyrimidine inhibitors, CGI-1746 and RN486, demonstrate potent and selective activity across the entire pharmacodynamic cascade. They effectively engage BTK in cells, inhibit its downstream signaling, and translate this activity into potent inhibition of immune cell function and proliferation. Their reversible binding mechanism presents a clear alternative to the covalent approach of Ibrutinib. A deeper analysis of the pharmacokinetics and the duration of target inhibition in vivo would be the critical next step to fully understand how these observed cellular PD properties might translate into a differentiated clinical profile. This comprehensive, mechanism-driven approach to characterization is essential for advancing the next generation of targeted therapies.
References
- Signaling pathways involving BTK in B cells.
- Role of BTK in B-cell signaling. Overview of BCR signaling and other...
- NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
- Bruton's tyrosine kinase. Wikipedia. [Link]
- Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies.
- The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. [Link]
- Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib. PMC - NIH. [Link]
- Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed. [Link]
- Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed. [Link]
- A Novel pyrrolo[3, 2-d]pyrimidine Derivative, as a Vascular Endothelial Growth Factor Receptor and Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Shows Potent Antitumor Activity by Suppression of Tumor Angiogenesis. PubMed. [Link]
- Studies of CGI-1746 underscore therapeutic potential of BTK inhibition in rheum
- Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PMC - PubMed Central. [Link]
- High-Throughput Cellular Thermal Shift Assay (CETSA)
- Pharmacodynamic Analysis of BTK Inhibition in Patients with Chronic Lymphocytic Leukemia Tre
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
- Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. PubMed. [Link]
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Bruton's Tyrosine Kinase (BTK) Inhibitor RN486 Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells. PMC - NIH. [Link]
- RN486, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells. PMC - NIH. [Link]
- (PDF) RN486, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells.
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PMC. [Link]
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Pharmacokinetic-Pharmacodynamic Analysis of GS-4059-Mediated Bruton's Tyrosine Kinase Inhibition. ACR Meeting Abstracts. [Link]
- Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. AACR Journals. [Link]
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
- How can I get phospho-protein signal in Western Blot?
- Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Princeton University. [Link]
- Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PMC - PubMed Central. [Link]
- Differential impact of BTK active site inhibitors on the conformational st
Sources
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. annualreviews.org [annualreviews.org]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eubopen.org [eubopen.org]
- 14. promega.com [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacodynamic Analysis of BTK Inhibition in Patients with Chronic Lymphocytic Leukemia Treated with Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ireland.promega.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. | BioWorld [bioworld.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, a member of the pyrrolopyrimidine class of compounds. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide is based on established best practices for handling potentially hazardous research chemicals and data from structurally similar compounds.
The pyrrolopyrimidine scaffold is a core component of many biologically active molecules, including kinase inhibitors used in cancer therapy.[1][2] As such, it is prudent to handle this compound and its waste with the assumption that it may possess cytotoxic or other hazardous properties.[3][4][5][6]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, a thorough hazard assessment is crucial. Given the absence of a specific SDS, we will infer potential hazards from a related compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Inferred Hazard Profile:
| Hazard Class | GHS Classification (based on 4-chloro-5H-pyrrolo[3,2-d]pyrimidine) | Recommended Precautions |
| Acute Toxicity, Oral | Danger, H301: Toxic if swallowed[7] | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Warning, H315: Causes skin irritation[7] | Avoid contact with skin. Wear appropriate gloves and lab coat. |
| Serious Eye Damage/Irritation | Warning, H319: Causes serious eye irritation[7] | Wear safety glasses or goggles. |
| Specific Target Organ Toxicity | Warning, H335: May cause respiratory irritation[7] | Handle in a well-ventilated area or a chemical fume hood. |
| Potential Cytotoxicity | Assumed based on compound class | Handle as a potential cytotoxic agent.[3][4][5][6] |
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a barrier against skin contact. Double gloving is recommended when handling potentially cytotoxic compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood | If handled outside of a fume hood, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Part 2: Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[8][9]
Waste Collection Workflow:
Caption: Workflow for segregating waste at the point of generation.
Step-by-Step Waste Collection Protocol:
-
Obtain Appropriate Waste Containers: Before starting your experiment, ensure you have the correct, labeled hazardous waste containers readily accessible in your work area, preferably within a satellite accumulation area (SAA).[10]
-
Solid Waste Collection:
-
Place all solid waste contaminated with this compound, such as gloves, paper towels, and weigh boats, into a designated solid hazardous waste container.
-
This container should be a durable, leak-proof plastic bag or drum.
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing the compound, including unused solutions, reaction quenching solutions, and solvent rinses, in a designated liquid hazardous waste container.
-
The container must be made of a material compatible with the solvents used (e.g., polyethylene for most organic solvents).[9]
-
Never mix incompatible waste streams. For example, do not mix acidic waste with basic waste.
-
-
Sharps Waste:
-
Dispose of any chemically contaminated sharps, such as needles or broken glassware, in a puncture-resistant sharps container specifically designated for chemical contamination.[11]
-
-
Container Labeling:
-
Keep Containers Closed: Hazardous waste containers must be kept securely closed at all times, except when adding waste.[12][13] This prevents the release of vapors and reduces the risk of spills.
Part 3: Disposal Procedures
The disposal of hazardous waste is a regulated process that must be handled by trained professionals. Laboratory personnel are responsible for the proper collection, labeling, and storage of waste before it is picked up by Environmental Health and Safety (EHS) or a licensed hazardous waste contractor.
Disposal Decision Tree:
Caption: Decision-making process for the final disposal of hazardous waste.
Step-by-Step Disposal Protocol:
-
Container Fullness: Once a waste container is approximately 90% full, it is considered ready for disposal. Do not overfill containers.[12]
-
Finalize Labeling: Double-check that the hazardous waste label is complete and accurately reflects the contents of the container.
-
Securely Seal the Container: Tightly cap liquid waste containers. Securely tie or seal solid waste bags.
-
Storage Pending Pickup: Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).[10][14] Ensure that incompatible waste types are segregated within the SAA.
-
Request Waste Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from your Environmental Health and Safety (EHS) department.[13]
-
Decontamination of Empty Containers:
-
An "empty" container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Because this compound is potentially highly toxic, the container should be triple-rinsed with a suitable solvent (one that the compound is soluble in).[13][15]
-
The first rinseate must be collected and disposed of as hazardous liquid waste. For highly toxic chemicals, it is best practice to collect all three rinses as hazardous waste.[13]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.[13][15]
-
Part 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to protect personnel and the environment.
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Spill: Determine the extent of the spill. If the spill is large, involves highly volatile substances, or you do not feel comfortable cleaning it up, evacuate the area and contact your institution's EHS for emergency response.
-
Don PPE: At a minimum, wear the PPE outlined in Part 1.
-
Contain the Spill:
-
For liquid spills: Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain and absorb the spill. Work from the outside of the spill inward.
-
For solid spills: Carefully cover the spill with a damp paper towel to avoid raising dust, then gently scoop the material into a hazardous waste container.
-
-
Clean the Area: Once the gross contamination is removed, decontaminate the spill area with a suitable solvent and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, paper towels, gloves, etc.) must be disposed of as solid hazardous waste.[15]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
- United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- PubMed. (n.d.). Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies.
- Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
- PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Sources
- 1. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. needle.tube [needle.tube]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. vumc.org [vumc.org]
A Researcher's Guide to the Safe Handling of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is not just recommended, but imperative. The following procedural guidance is synthesized from the known hazards of structurally related pyrrolopyrimidine and pyrimidine derivatives and established laboratory safety protocols.
Hazard Assessment: Understanding the Risks
Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for related pyrrolopyrimidine compounds, we must assume that this compound may exhibit the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[4][5][6]
-
Serious Eye Irritation: May cause serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[5][7]
Therefore, all handling procedures must be designed to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling compounds with unknown toxicological profiles. The selection of appropriate PPE should be based on the specific laboratory activity being performed.
| Activity Level | Required Personal Protective Equipment (PPE) |
| Low-Hazard Activities (e.g., handling sealed containers, visual inspection) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions, transfers) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving with nitrile gloves- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization, cleaning spills) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and a face shield- Double-gloving with nitrile gloves- Respiratory protection (N95 or higher) |
Important Considerations for PPE:
-
Gloves: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated, and on a regular basis (every 30-60 minutes is good practice).[8] Most glove materials offer good protection, but polyvinyl chloride (PVC) gloves are not recommended for handling hazardous chemicals.[8]
-
Lab Coats: A fire-retardant and chemical-resistant lab coat that is fully buttoned is essential.[9]
-
Eye Protection: Tightly fitting safety goggles are necessary to protect against splashes.[10] For higher-risk activities, a face shield should be worn in addition to goggles.
-
Footwear: Closed-toe shoes, preferably with a rubber sole, are mandatory in the laboratory to protect against spills.[9][11]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for ensuring safety and preventing contamination. All work with this compound should be conducted in a well-ventilated laboratory. For any procedures with a risk of aerosol generation, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[12]
Weighing the Solid Compound
Emergency Procedures and Disposal Plan
In Case of Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [5][13]Remove contaminated clothing. Seek medical attention if irritation persists. [13]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5]Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [13][14]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [10][13]
Spill Management
In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Use an absorbent material like sand or vermiculite to contain the spill. [7]Collect the material into a labeled, sealed container for disposal.
Disposal
All waste materials contaminated with this compound, including disposable PPE, weighing paper, and cleaning materials, must be treated as hazardous waste. Dispose of the waste in a designated, sealed container. Follow all local, state, and federal regulations for the disposal of chemical waste. [7][13]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. [13]The storage area should be secure and accessible only to authorized personnel. [7][13] This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to your institution's specific safety protocols. Always prioritize safety in the laboratory.
References
- Personal Protective Equipment for Use in Handling Hazardous Drugs.[Link]
- Personal Protective Equipment (PPE) | Chemistry | Wits - YouTube.[Link]
- Personal Protective Equipment | Health & Safety - The University of Edinburgh.[Link]
- Pyrrolopyrimidine | C6H5N3 | CID 577022 - PubChem - NIH.[Link]
- Safety D
- This compound - AbacipharmTech-Global Chemical supplier.[Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem.[Link]
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed.[Link]
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC - NIH.[Link]
Sources
- 1. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidine | C6H5N3 | CID 577022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pppmag.com [pppmag.com]
- 9. youtube.com [youtube.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
